molecular formula C6H5BrFN B1519324 3-Bromo-2-fluoro-6-picoline CAS No. 375368-78-8

3-Bromo-2-fluoro-6-picoline

Cat. No.: B1519324
CAS No.: 375368-78-8
M. Wt: 190.01 g/mol
InChI Key: ZFXJNYKHLITMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-6-picoline is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXJNYKHLITMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654056
Record name 3-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-78-8
Record name 3-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluoro-6-picoline, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its unique structural arrangement, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and key reactions, and insights into its application in drug discovery and development.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Pyridine scaffolds, on the other hand, are prevalent in a vast number of biologically active compounds. The combination of these features in this compound provides a powerful tool for medicinal chemists. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the fluorine atom at the 2-position and the methyl group at the 6-position influence the electronic and steric properties of the pyridine ring, offering fine-tuning capabilities for optimizing drug-like properties. This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its successful application in multi-step syntheses. This section details the key physicochemical parameters of this compound.

Structural and General Properties
PropertyValueSource(s)
Systematic Name 3-Bromo-2-fluoro-6-methylpyridine
Synonyms This compound, 5-Bromo-2-fluoro-6-picoline[1][2][3]
CAS Number 375368-78-8[3]
Molecular Formula C₆H₅BrFN[3]
Molecular Weight 190.01 g/mol [3]
Appearance Solid[3]
Physical Properties
PropertyValueSource(s)
Boiling Point 194.2°C at 760 mmHg
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 68.4 ± 25.9 °C[1]
Solubility Soluble in common organic solvents such as ethanol and dimethylformamide.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available picoline derivative. The following protocol is based on established chemical transformations.[4]

Synthetic Pathway Overview

Synthesis of this compound A 3-Amino-6-picoline B 3-Amino-2-bromo-6-picoline A->B Bromination (NaBr, NaBrO₃, H₂SO₄) C This compound B->C Diazotization & Fluorination (NaNO₂, HF)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-2-bromo-6-picoline

  • To a solution of 3-amino-6-picoline (1.0 eq) in acetonitrile, add an aqueous solution of sodium bromide (0.66 eq) and sodium bromate (0.33 eq).

  • Cool the mixture in an ice bath and slowly add sulfuric acid (1.5 eq).

  • Allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral.

  • Extract the product with ethyl acetate (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield 3-amino-2-bromo-6-picoline.[4]

Step 2: Synthesis of this compound

  • Dissolve 3-amino-2-bromo-6-picoline (1.0 eq) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel at -78 °C.

  • Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the low temperature.

  • After the addition is complete, warm the reaction mixture to a temperature between -5 °C and 5 °C and stir for 30 minutes.

  • Further, warm the reaction to a temperature between 30 °C and 70 °C for 30-60 minutes.

  • Cool the reaction mixture and carefully quench with an ice-water mixture.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to afford this compound.[4]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of complex drug molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling A This compound C 3-(Aryl/Heteroaryl)-2-fluoro-6-picoline A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C Catalyst Pd Catalyst Base Catalyst->C

Caption: Suzuki-Miyaura cross-coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol%).

  • Add a solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.[5][6][7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10][11][12][13]

Buchwald-Hartwig Amination A This compound C 3-(Amino)-2-fluoro-6-picoline A->C B Primary/Secondary Amine B->C Catalyst Pd Catalyst Ligand, Base Catalyst->C

Caption: Buchwald-Hartwig amination of this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • To a dry reaction flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.[9][10][11][12][13]

Spectroscopic Characterization

While specific, publicly available, high-resolution NMR and mass spectra for this compound are limited, this section provides an expected analysis based on its structure and the known spectroscopic behavior of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. These protons will likely appear as doublets due to coupling with each other and may show further splitting due to coupling with the fluorine atom. A singlet in the aliphatic region will correspond to the methyl protons at the 6-position.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon bearing the bromine atom will be significantly influenced by the "heavy atom effect." The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The remaining aromatic carbons and the methyl carbon will have characteristic chemical shifts.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[14][15][16][17][18]

Expected Fragmentation Pathways:

  • Loss of a bromine radical (•Br): This would lead to a significant fragment ion.

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group is another likely fragmentation pathway.

  • Cleavage of the pyridine ring: More complex fragmentation patterns can arise from the cleavage of the heterocyclic ring.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds.[1][19] Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapies where the substituted pyridine motif is a common feature. The ability to readily introduce diverse substituents at the 3-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. While specific blockbuster drugs directly synthesized from this intermediate are not prominently disclosed in public literature, its structural motifs are present in numerous patented and investigational drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed.[3]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • If swallowed, call a poison center or doctor if you feel unwell.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry place.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its combination of a reactive bromine handle and a property-modulating fluorine atom on a privileged pyridine scaffold makes it an indispensable tool for researchers and professionals in the pharmaceutical industry. The synthetic protocols and reactivity patterns detailed in this guide are intended to empower scientists to leverage the full potential of this versatile building block in the quest for novel and improved therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase.

References

3-Bromo-2-fluoro-6-picoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline for Researchers and Drug Development Professionals

Introduction

This compound, also known as 3-bromo-2-fluoro-6-methylpyridine, is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its utility in the field of drug discovery and development. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of halogen substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is fundamental for its application in research and development.

IdentifierValue
CAS Number 375368-78-8[1]
Molecular Formula C6H5BrFN[1]
Molecular Weight 190.01 g/mol [1]
IUPAC Name 3-Bromo-2-fluoro-6-methylpyridine
Synonyms This compound[1]

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a fluorine atom, the 3-position with a bromine atom, and the 6-position with a methyl group. This arrangement of substituents imparts distinct reactivity to the molecule. The fluorine atom, being highly electronegative, influences the electron distribution within the pyridine ring, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions. The methyl group can also be a site for further functionalization.

Structural Representations:

  • SMILES: CC1=CC=C(Br)C(F)=N1[1]

  • InChI: 1S/C6H5BrFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3

  • InChI Key: ZFXJNYKHLITMJY-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its handling, purification, and characterization.

PropertyValue
Appearance Solid
Boiling Point 194.2°C at 760 mmHg[1]
Purity Commonly available at ≥98%[1]
Storage Recommended to be stored at 2-8°C[1]

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is not extensively documented in the provided search results, the expected spectral features can be inferred from its structure. For instance, the ¹H NMR spectrum would show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. Similarly, the ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

Synthesis of this compound

The synthesis of halogenated pyridines often involves multi-step sequences starting from readily available pyridine precursors. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general synthetic strategy can be conceptualized based on known methodologies for the preparation of similar compounds. A plausible synthetic route could involve the diazotization of an appropriately substituted aminopicoline followed by a Sandmeyer-type reaction to introduce the bromo or fluoro substituent.

A patent for the preparation of various fluoropyridine compounds describes a two-step process that could be adapted for the synthesis of related isomers.[2] This process involves the bromination of an aminopicoline followed by a diazotization-fluorination reaction.

Below is a conceptual workflow for the synthesis of a bromofluoropicoline, illustrating the key chemical transformations.

G cluster_0 Conceptual Synthetic Workflow start Substituted Aminopicoline step1 Bromination start->step1 intermediate Bromo-aminopicoline step1->intermediate step2 Diazotization intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Fluorination (e.g., Balz-Schiemann reaction) diazonium->step3 product This compound step3->product

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The incorporation of fluorine and bromine atoms into the pyridine ring of this compound makes it a highly valuable intermediate for the synthesis of novel drug candidates.

Key applications include:

  • Cross-Coupling Reactions: The bromine atom at the 3-position is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position can be displaced by nucleophiles under certain conditions, providing a route to further functionalize the pyridine ring.

  • Modulation of Physicochemical Properties: The presence of a fluorine atom can significantly impact the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to optimize the properties of a lead compound.

  • Scaffold for Bioactive Molecules: Halogenated pyridines serve as key intermediates in the synthesis of a wide range of biologically active compounds, including those with potential applications as anti-inflammatory, anti-cancer, and anti-viral agents.[4] The pyridine motif itself is known to improve water solubility and can enhance the biochemical potency of a pharmaceutical product.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an acute toxicant (oral) and is associated with hazard code H302 (Harmful if swallowed). Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of reactive sites allows for the construction of complex molecular architectures through a variety of chemical transformations. A thorough understanding of its chemical identity, properties, and reactivity is essential for its effective utilization in the synthesis of novel and potentially therapeutic compounds. As the demand for new and improved pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is expected to increase.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-2-fluoro-6-picoline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data (NMR, IR, MS) and provides detailed methodologies for their acquisition and interpretation. Our approach is grounded in established scientific principles, offering predictive insights and a framework for empirical verification.

Introduction: The Imperative of Spectroscopic Analysis

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. For a molecule like this compound (also known as 3-Bromo-2-fluoro-6-methylpyridine), with its nuanced substitution pattern on the pyridine ring, a multi-technique approach is essential to definitively ascertain its identity and purity. The presence of bromine and fluorine introduces unique isotopic and coupling patterns, respectively, which serve as valuable diagnostic markers.

This guide will delve into the theoretical underpinnings and practical application of each spectroscopic method for the analysis of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name 3-bromo-2-fluoro-6-methylpyridine, is presented below. Its molecular formula is C₆H₅BrFN, and it has a molecular weight of approximately 190.01 g/mol .[1] The strategic placement of the bromo, fluoro, and methyl groups on the pyridine core dictates its chemical reactivity and is the basis for its spectroscopic signature.

G mol This compound G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup (e.g., 400 MHz Spectrometer) cluster_data_acquisition Data Acquisition dissolve Dissolve ~10-20 mg of This compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). add_standard Add a small amount of internal standard (e.g., TMS). dissolve->add_standard transfer Transfer the solution to a 5 mm NMR tube. add_standard->transfer lock Lock the spectrometer on the deuterium signal of the solvent. transfer->lock shim Shim the magnetic field to achieve high homogeneity. lock->shim tune Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. shim->tune h1 Acquire ¹H NMR spectrum. tune->h1 c13 Acquire ¹³C{¹H} NMR spectrum (proton decoupled). tune->c13 f19 Acquire ¹⁹F NMR spectrum. tune->f19 G cluster_sample_prep_ir Sample Preparation (ATR) cluster_instrument_setup_ir Instrument Setup (FTIR) cluster_data_acquisition_ir Data Acquisition place_sample Place a small amount of the solid (or a drop of the liquid if applicable) directly on the ATR crystal. background Collect a background spectrum of the empty ATR crystal. place_sample->background collect_spectrum Collect the sample spectrum. background->collect_spectrum process_spectrum Process the spectrum (background subtraction, baseline correction). collect_spectrum->process_spectrum G cluster_sample_prep_ms Sample Introduction cluster_instrument_setup_ms Instrument Setup (e.g., ESI-QTOF or GC-MS) cluster_data_acquisition_ms Data Acquisition dissolve_ms Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). inject Inject the solution into the mass spectrometer (e.g., via direct infusion or GC/LC). dissolve_ms->inject ionize Select ionization mode (e.g., EI or ESI). inject->ionize mass_range Set the mass range to be scanned. ionize->mass_range calibrate Calibrate the mass analyzer. mass_range->calibrate acquire_ms Acquire the mass spectrum. calibrate->acquire_ms analyze_ms Analyze the data for molecular ion and fragmentation patterns. acquire_ms->analyze_ms

References

The Strategic Role of 3-Bromo-2-fluoro-6-picoline in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-6-picoline (also known as 3-Bromo-2-fluoro-6-methylpyridine), a pivotal heterocyclic intermediate in contemporary drug discovery and development. We will explore its physicochemical properties, detail its synthesis, and illuminate its strategic application in the construction of complex pharmaceutical agents, with a particular focus on its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Introduction: The Value of Functionalized Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. However, the therapeutic efficacy of a pyridine-based molecule is critically dependent on its substitution pattern. The strategic introduction of specific functional groups, such as halogens and alkyl moieties, provides chemists with precise control over a molecule's steric and electronic properties, thereby fine-tuning its pharmacological activity.

This compound has emerged as a particularly valuable building block due to its trifunctional nature. The methyl group at the 6-position, the fluorine atom at the 2-position, and the bromine atom at the 3-position each offer distinct chemical handles and exert specific electronic effects on the pyridine ring. This unique arrangement makes it an ideal substrate for sequential and regioselective cross-coupling reactions, enabling the efficient assembly of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Chemical Name 3-Bromo-2-fluoro-6-methylpyridineN/A
Synonyms This compoundN/A
CAS Number 375368-78-8N/A
Molecular Formula C₆H₅BrFNN/A
Molecular Weight 190.01 g/mol N/A
Appearance Colorless to light yellow liquid/solid
Boiling Point 194.2 °C at 760 mmHgN/A
Flash Point 68 °C

Synthesis of this compound

The synthesis of polysubstituted pyridines can be challenging. One established method for the synthesis of related brominated picolines involves the direct bromination of the corresponding picoline precursor.

Protocol: Synthesis of 3-Bromo-2-methylpyridine (A Representative Procedure)

This protocol for a related compound illustrates a general approach that can be adapted.

Reaction Scheme: 2-Picoline → 3-Bromo-2-methylpyridine

Reagents and Materials:

  • 2-Picoline

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Concentrated hydrochloric acid (HCl)

  • 8 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Procedure:

  • To a reaction vessel, add aluminum chloride (200 g).

  • Slowly add 2-methylpyridine (46.6 g) dropwise to the aluminum chloride with stirring at 100 °C.

  • Over a period of 1 hour, add bromine (40.0 g) dropwise to the mixture, maintaining the temperature at 100 °C.

  • Continue stirring the mixture for an additional 30 minutes at 100 °C.

  • After cooling, carefully pour the reaction mixture into ice water.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Wash the aqueous solution with ethyl acetate to remove non-basic impurities.

  • Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution.

  • Extract the product into diethyl ether.

  • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[1]

Note: The synthesis of the title compound, this compound, would require a fluorinated starting material or a subsequent fluorination step, which can be achieved through methods like electrophilic fluorination using reagents such as Selectfluor®.[3]

Role as a Pharmaceutical Intermediate: Cross-Coupling Reactions

The primary utility of this compound lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl-aryl bonds.[4] In the context of this compound, the bromine at the 3-position serves as the reactive handle for oxidative addition to a palladium(0) catalyst.

Mechanistic Rationale: The electron-withdrawing nature of the fluorine atom at the 2-position and the nitrogen atom in the pyridine ring makes the C-Br bond at the 3-position susceptible to oxidative addition by a palladium(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with heteroaromatic substrates where the pyridine nitrogen can potentially coordinate to and deactivate the palladium catalyst.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-Br ArPd(II)XL2 R¹-Pd(II)-Br(L)₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal R²-B(OR)₂ + Base ArPd(II)ArL2 R¹-Pd(II)-R²(L)₂ Transmetal->ArPd(II)ArL2 RedElim Reductive Elimination ArPd(II)ArL2->RedElim R¹-R² RedElim->Pd(0)L2 caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling of a Bromopyridine

The following is a general protocol that can be adapted for the coupling of this compound with a suitable boronic acid or ester.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of aryl and heteroaryl amines.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Considerations: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. The steric hindrance from the methyl group at the 6-position and the electronic effects of the fluorine at the 2-position necessitate the use of sterically bulky and electron-rich phosphine ligands (e.g., BINAP, XPhos) to facilitate the catalytic cycle and achieve high yields.[6]

Diagram: Simplified Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound - Amine - Pd Precursor & Ligand - Base - Anhydrous Solvent Heat Heat under Inert Atmosphere (80-110 °C) Reagents->Heat Quench Cool and Quench Heat->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify caption Fig. 2: Buchwald-Hartwig Amination Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol: Representative Buchwald-Hartwig Amination of a Bromopyridine

This general procedure can be optimized for coupling this compound with various amines.[7]

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv)

  • Anhydrous aprotic solvent (e.g., Toluene)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk flask, combine the palladium precursor, the phosphine ligand, and the base.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study Perspective

The strategic positioning of functional groups in this compound makes it an ideal precursor for the synthesis of complex molecules, such as kinase inhibitors. For example, the potent PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), features a substituted pyridinyl-quinoline core.[8] The synthesis of such structures often relies on the sequential cross-coupling of a functionalized pyridine with a quinoline fragment. While the exact synthesis of GSK2126458 may involve different intermediates, the utility of this compound in constructing analogous frameworks is clear. A plausible synthetic disconnection would involve a Suzuki coupling to install the quinoline moiety, followed by a Buchwald-Hartwig amination to introduce the sulfonamide-bearing aniline.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its unique trifunctional substitution pattern provides a versatile platform for the synthesis of complex, biologically active molecules. A deep understanding of its properties and reactivity in key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows medicinal chemists to rationally design and efficiently execute synthetic routes towards novel therapeutic agents. As the demand for more sophisticated and targeted drugs continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

Key features of halogenated pyridine derivatives like 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-picoline: A Keystone Building Block in Modern Synthesis

Abstract

In the intricate tapestry of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Halogenated heterocycles, particularly substituted pyridines, have established themselves as "privileged scaffolds" due to their versatile reactivity and prevalence in bioactive molecules. This guide provides a comprehensive technical overview of this compound, a highly functionalized pyridine derivative. We will explore its synthesis, unique physicochemical properties, and the orthogonal reactivity of its C-F and C-Br bonds, which allows for selective, stepwise functionalization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust protocols for its application in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

The Strategic Value of Halogenated Pyridine Scaffolds

The introduction of halogen atoms onto a pyridine ring fundamentally alters its electronic landscape and reactivity profile.[1][2] Halogens exert a powerful electron-withdrawing inductive effect, rendering the pyridine ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. This feature is a cornerstone of modern synthetic strategy.[3][4] In the case of this compound, the specific placement of a fluorine atom at the 2-position and a bromine atom at the 3-position creates a molecule with two distinct and orthogonally reactive sites. This dual functionality is the primary driver of its value, enabling chemists to perform sequential and highly controlled modifications to the core structure. The fluorine atom at the C2 position is primed for nucleophilic aromatic substitution (SNAr), while the bromine atom at C3 serves as an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[1]

Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is essential for its effective use in synthesis. This compound is typically a solid at room temperature. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 375368-78-8[5]
Molecular Formula C₆H₅BrFN[5]
Molecular Weight 190.01 g/mol [5]
Appearance Solid
Boiling Point 194.2 °C at 760 mmHg[5]
MDL Number MFCD03095080[5]

The Core Directive: Orthogonal Reactivity

The synthetic power of this compound stems from the ability to address its two halogen substituents independently. The C2-fluorine is highly activated for SNAr, while the C3-bromine is more suited for cross-coupling. This allows for a logical and efficient construction of complex molecules.

Site-Selective Nucleophilic Aromatic Substitution (SNAr) at C2

The fluorine atom at the C2 position is exceptionally labile towards displacement by nucleophiles. This reactivity is enhanced by the adjacent ring nitrogen, which stabilizes the negative charge developed in the Meisenheimer intermediate during the reaction.[3][4][6] This allows for the selective introduction of nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions, leaving the C3-bromine untouched for subsequent steps.[3][4]

SNAr_Workflow Figure 1: S Ar Workflow at the C2 Position start This compound conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat start->conditions + nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->conditions product 2-Substituted-3-bromo-6-picoline conditions->product S Ar Reaction

Caption: SNAr Workflow at the C2 Position.

Field-Proven Protocol: SNAr with an Amine Nucleophile

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as the base.

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent, followed by the amine nucleophile (1.1-1.2 eq).

    • Causality Insight: A polar aprotic solvent like DMSO is chosen because it effectively solvates the cation (K⁺) while leaving the nucleophile's anion relatively "bare," thereby increasing its reactivity. The base is essential to neutralize the hydrofluoric acid (HF) byproduct.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the mixture to 80-120 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Transition Metal-Catalyzed Cross-Coupling at C3

After functionalizing the C2 position, the bromine at C3 becomes the reactive handle for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the newly formed C-N, C-O, or C-S bond in oxidative addition to a Pd(0) catalyst.

Cross_Coupling_Options Figure 2: Cross-Coupling Options at the C3 Position cluster_reactions Palladium-Catalyzed Reactions start 2-Substituted-3-bromo-6-picoline suzuki Suzuki Coupling R-B(OH)₂ C-C Bond start:f0->suzuki:in Pd Cat./Base sonogashira Sonogashira Coupling R-C≡CH C-C(sp) Bond start:f0->sonogashira:in Pd/Cu Cat./Base buchwald Buchwald-Hartwig R₂NH C-N Bond start:f0->buchwald:in Pd Cat./Base

Caption: Cross-Coupling Options at the C3 Position.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopicoline with a boronic acid or ester.[7][8][9] It is widely used to introduce aryl or vinyl substituents.

  • Sonogashira Coupling: This reaction enables the formation of a bond between the C3 position and a terminal alkyne, providing access to valuable alkynyl-pyridine intermediates.[10][11][12]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a second carbon-nitrogen bond at the C3 position, coupling the bromopicoline with a primary or secondary amine.[13][14][15]

Field-Proven Protocol: A General Suzuki-Miyaura Coupling

  • Reagent Preparation: In a Schlenk flask, combine the 2-substituted-3-bromo-6-picoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

    • Causality Insight: The base is crucial for the formation of the reactive boronate species and for the overall catalytic cycle.[8] Degassing is a critical, self-validating step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup and Purification: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the organic phase, dry it over a desiccant, and concentrate it. Purify the residue via flash chromatography to yield the desired biaryl product.

Applications in Drug Discovery: The Kinase Inhibitor Paradigm

The 2,3,6-trisubstituted pyridine scaffold, readily assembled from this compound, is a prominent feature in many kinase inhibitors.[16][17] Protein kinases are a critical class of enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18]

The 2-aminopyridine moiety, installed via SNAr, often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[17] The substituent introduced at the C3 position via a Suzuki or other cross-coupling reaction can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase.[16] The modular synthesis enabled by this compound allows for the rapid generation of compound libraries to probe the structure-activity relationship (SAR) of a potential drug candidate.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular construction. Its value lies in the predictable and orthogonal reactivity of its C-F and C-Br bonds, which provides chemists with a reliable and flexible strategy for the synthesis of highly decorated pyridine derivatives. This guide has outlined the fundamental principles of its reactivity and provided robust, field-tested protocols to empower researchers in leveraging this versatile building block for applications ranging from pharmaceutical development to materials science. A deep understanding of its properties and reaction mechanisms is the key to unlocking its full synthetic potential.

References

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline (CAS: 375368-78-8)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary and Strategic Overview

3-Bromo-2-fluoro-6-picoline is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of bromine, fluorine, and methyl groups on the pyridine ring imparts a unique reactivity profile, making it a crucial intermediate for researchers and developers in the pharmaceutical and agrochemical industries. The bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, while the fluorine atom at the 2-position modulates the electronic properties of the ring, often enhancing the biological activity of the final target molecule.

This guide provides an in-depth analysis of this compound, consolidating its physicochemical properties, detailing a robust synthetic methodology, exploring its applications in drug discovery, and outlining critical safety protocols. The content herein is curated for professionals in chemical research and drug development, offering both foundational knowledge and actionable insights to leverage this compound's synthetic potential.

Section 2: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction optimization, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name 3-Bromo-2-fluoro-6-methylpyridineN/A
Synonyms This compoundN/A
CAS Number 375368-78-8[1]
Chemical Formula C₆H₅BrFN[2]
Molecular Weight 190.01 g/mol [2]
Appearance Solid[3]
Boiling Point 194.2°C at 760 mmHg[2]
Purity Typically ≥98%[2]
SMILES CC1=CC=C(Br)C(F)=N1[2]
InChI Key ZFXJNYKHLITMJY-UHFFFAOYSA-N[3]

Section 3: Synthesis and Mechanistic Considerations

A plausible and efficient two-step synthesis starting from a commercially available aminopicoline is detailed below. This approach is adapted from patented procedures for similar fluoropyridine compounds[4].

Proposed Synthetic Pathway

The synthesis initiates with the bromination of 2-fluoro-6-methylpyridin-3-amine, followed by the removal of the amino group via diazotization and reduction. An alternative, and often more practical route, involves the diazotization of an aminobromopicoline in the presence of a fluoride source.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Fluoro-dediazotization A 2-Amino-6-methylpyridine B 2-Amino-3-bromo-6-methylpyridine A->B Br₂ / HBr C This compound B->C 1. NaNO₂, HF 2. Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Exemplary)

Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine

  • To a cooled (0-5 °C) solution of 2-Amino-6-methylpyridine in a suitable solvent such as acetonitrile, add a solution of bromine in hydrobromic acid dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Amino-3-bromo-6-methylpyridine.

Step 2: Synthesis of this compound

  • Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate personal protective equipment.

  • Dissolve 2-Amino-3-bromo-6-methylpyridine in anhydrous hydrogen fluoride at a low temperature (e.g., -78 °C) in a suitable fluoropolymer reaction vessel[4].

  • Add sodium nitrite portion-wise, maintaining the low temperature[4].

  • After the addition, allow the reaction to warm to approximately 0 °C and stir for 30-60 minutes.

  • Gently heat the reaction mixture to induce the decomposition of the diazonium fluoride salt, which results in the formation of the desired product and nitrogen gas.

  • Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and water.

  • Neutralize the solution with a base such as saturated sodium bicarbonate.

  • Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product via column chromatography or distillation to obtain pure this compound.

Section 4: Spectroscopic Characterization

As of this writing, publicly accessible, verified spectroscopic data (NMR, MS) for this compound (CAS 375368-78-8) is limited. However, based on its structure and data from analogous compounds[4][5][6][7], the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons around δ 2.3-2.6 ppm. Two aromatic protons will appear as doublets or multiplets in the δ 7.0-8.5 ppm region, with coupling constants influenced by the adjacent fluorine and bromine atoms.

  • ¹³C NMR: The spectrum should display six distinct signals. The methyl carbon would appear around δ 20-25 ppm. The five aromatic carbons will be in the δ 110-165 ppm range. The carbon attached to the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF), and the carbon attached to the bromine (C3) will be shifted downfield.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 190, with a characteristic isotopic pattern [M+2]⁺ of nearly equal intensity due to the presence of the bromine-79 and bromine-81 isotopes. Common fragmentation patterns would involve the loss of Br, F, or CH₃ radicals.

Section 5: Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Role in Cross-Coupling Reactions

This molecule is an ideal substrate for reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many biologically active compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The fluorine atom at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.

CouplingReaction reagent This compound catalyst Pd Catalyst + Base reagent->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 3-Aryl-2-fluoro-6-picoline (New Scaffold) catalyst->product Suzuki Coupling

Caption: Role of this compound in Suzuki cross-coupling.

While specific drugs derived from this exact starting material are not prominently featured in public literature, its structural motifs are present in various developmental compounds targeting kinases, proteases, and other enzymes implicated in oncology and inflammatory diseases.

Section 6: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an acute oral toxin (Category 4) and can cause skin and eye irritation[3].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use spark-proof tools and avoid sources of ignition as the compound may be combustible[3].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

Section 7: References

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Henan Tianfu Chemical Co.,Ltd. (n.d.). CAS 756-13-8. Retrieved from --INVALID-LINK--

  • Autech Industry Co.,Limited. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Picoline(108-99-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ENAO Chemical Co., Ltd. (n.d.). This compound Cas: 375368-78-8. Retrieved from --INVALID-LINK--

References

Commercial availability and suppliers of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No: 375368-78-8). This versatile heterocyclic building block is of growing importance, particularly in the synthesis of complex pharmaceutical intermediates and novel chemical entities. We will delve into its commercial availability, physicochemical properties, safe handling protocols, and its strategic application in modern synthetic chemistry, grounded in established scientific principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

This compound, also known as 3-Bromo-2-fluoro-6-methylpyridine, is a trifunctional pyridine derivative. The strategic placement of the bromine atom, the fluorine atom, and the methyl group on the pyridine ring creates a unique chemical scaffold. The fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for cross-coupling reactions. The methyl group at the 6-position offers a site for further functionalization or can provide steric influence in molecular designs.

Its utility is particularly noted in the construction of building blocks for protein degraders, a rapidly emerging therapeutic modality.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 3-Bromo-2-fluoro-6-methylpyridine[2][3]
CAS Number 375368-78-8[1]
Molecular Formula C₆H₅BrFN[1][3]
Molecular Weight 190.01 g/mol [1][3]
Purity Typically ≥98%[1]
Appearance Varies; may be a solid
Boiling Point 194.2°C at 760 mmHg[1]
SMILES CC1=CC=C(Br)C(F)=N1[1]
MDL Number MFCD03095080[1][3]

Commercial Availability and Procurement

This compound is readily available from a range of specialty chemical suppliers, catering to both research and bulk quantity requirements. When procuring this reagent, it is critical to request and review the Certificate of Analysis (CoA) to verify purity and identity, as isomeric impurities can significantly impact downstream reactions.

Table 2: Selected Commercial Suppliers

SupplierAvailable QuantitiesTypical PurityNotes
ENAO Chemical Co., Ltd 250mg, 1g, 5g, 10g, 25g, 100g, Bulk98%Items are typically in stock and can be shipped within 3-5 business days.[1]
Aladdin Scientific 1gmin 98%Marketed as a Protein Degrader Building Block.
Sigma-Aldrich VariesNot specifiedProduct sold for early discovery research; buyer assumes responsibility for confirming identity and purity.[3]
Echemi VariesUp to 99%A platform connecting multiple suppliers, such as HANGZHOU LEAP CHEM CO., LTD.[2]
ChemUniverse VariesCustomOffers custom synthesis and allows for specific purity requirements upon request.[4]

Synthesis Strategies: An Illustrative Pathway

While the exact proprietary synthesis of this compound is supplier-specific, we can infer common synthetic strategies from public-domain literature, such as patents for isomeric compounds. A prevalent method for introducing fluorine onto a pyridine ring is the Balz–Schiemann reaction or related diazotization-fluorination protocols.

The following workflow, based on a patented method for the synthesis of the related isomer 2-bromo-3-fluoro-6-picoline, illustrates the core chemical logic.[5] This process demonstrates a robust, multi-step synthesis suitable for producing functionalized fluoropyridines.

Experimental Protocol: Illustrative Synthesis of a Bromo-Fluoro-Picoline Isomer [5]

  • Step 1: Bromination of Aminopicoline.

    • Under ice bath conditions, dissolve 3-amino-6-picoline (1.0 eq) in acetonitrile.

    • Prepare an aqueous solution of sodium bromide and sodium bromate.

    • Slowly add the aminopicoline solution to the bromide/bromate mixture while maintaining cooling.

    • Carefully add sulfuric acid dropwise to the reaction mixture.

    • Allow the reaction to proceed for 3 hours at room temperature.

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated aminopicoline intermediate.

  • Step 2: Diazotization and Fluorination.

    • Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This step must be performed in a specialized, HF-resistant reaction vessel (e.g., Teflon) within a suitable fume hood by trained personnel.

    • Dissolve the brominated aminopicoline intermediate (1.0 eq) in anhydrous hydrogen fluoride.

    • Cool the reaction vessel to -15°C.

    • Slowly add sodium nitrite portion-wise, maintaining the internal temperature below -10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and water.

    • Neutralize the solution with saturated sodium bicarbonate.

    • Extract the final product with dichloromethane (3x).

    • Dry the combined organic phases, concentrate, and purify by recrystallization to obtain the final bromo-fluoro-picoline product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Fluorodediazonization A 3-Amino-6-picoline B NaBr, NaBrO₃, H₂SO₄, MeCN C Intermediate: 3-Amino-2-bromo-6-picoline A->C Electrophilic Bromination B->C D Anhydrous HF, NaNO₂ E Final Product: 2-Bromo-3-fluoro-6-picoline C->E Diazotization & Fluorination D->E

Caption: Illustrative synthesis pathway for a bromo-fluoro-picoline isomer.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The bromine atom is a prime functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[6] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

The fluorine atom's high electronegativity can be exploited to influence the pKa of the pyridine nitrogen, modify metabolic stability, and improve membrane permeability of a final drug candidate.

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination P This compound S_OUT Aryl-Picoline Derivative P->S_OUT C-C Bond Formation B_OUT Amino-Picoline Derivative P->B_OUT C-N Bond Formation S_IN Aryl Boronic Acid/ Ester S_IN->S_OUT Pd Catalyst, Base B_IN Amine (R₂NH) B_IN->B_OUT Pd Catalyst, Base

Caption: Role of this compound in key cross-coupling reactions.

Quality Control, Handling, and Safety

Proper handling and verification of starting materials are paramount for reproducible and successful research.

Recommended Quality Control Workflow

Upon receipt of this compound, an independent quality control check is advisable to confirm identity and purity against the supplier's CoA.

  • Visual Inspection: Check for expected physical appearance and ensure the container is properly sealed.

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most definitive method. The spectra should match the expected structure, and integration of the ¹H NMR can provide a quantitative measure of purity against a known internal standard.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and can identify volatile or non-volatile impurities.

  • Review CoA: Compare in-house results with the supplier-provided data. Any significant discrepancies should be reported to the supplier immediately.

G A Receive Compound B Visual Inspection A->B C Perform NMR & MS Analysis B->C D Compare Data to Supplier CoA C->D E Data Matches: Release to Lab D->E Yes F Data Discrepancy: Quarantine & Contact Supplier D->F No

Caption: Recommended internal quality control workflow for received reagents.

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this class of compounds requires careful handling.[7]

Table 3: GHS Hazard and Precautionary Information

CategoryInformationSource(s)
Pictograms GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[3]
Precautionary Statements P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage Store at 2-8°C or room temperature in a well-ventilated place. Keep container tightly closed. Some suppliers recommend storage under an inert atmosphere.[1]

Handling Protocol:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the SDS.

  • Ensure all sources of ignition are removed if handling at elevated temperatures, as related compounds can be combustible liquids.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its commercial availability from multiple suppliers makes it an accessible building block for complex molecular synthesis. A thorough understanding of its reactivity, coupled with stringent quality control and safe handling practices, will enable researchers to effectively leverage this compound in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

Safety and handling information for 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-fluoro-6-picoline

Introduction: Acknowledging the Utility and Risks

This compound (also known as 3-Bromo-2-fluoro-6-methylpyridine) is a halogenated pyridine derivative recognized for its utility as a key intermediate and versatile building block in pharmaceutical synthesis.[1] Its unique molecular structure, featuring both bromine and fluorine substituents, allows for diverse applications in the development of complex active pharmaceutical ingredients (APIs).[1] However, the same reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety management. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the critical safety information, handling protocols, and emergency procedures for this compound.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The nomenclature for this compound can vary, with "6-picoline" being a trivial name for "6-methylpyridine". Both names refer to the same chemical structure. There appears to be some ambiguity in the literature regarding the primary CAS Number, with both 375368-78-8 and 375368-83-5 being associated with closely related isomers or the compound itself.[2] For the purpose of safety, it is prudent to consider the hazard profile associated with both.

The key physicochemical properties are summarized below, providing the necessary data for risk assessment and the design of appropriate handling procedures.

PropertyValueSource(s)
Chemical Name This compound; 3-Bromo-2-fluoro-6-methylpyridine[2]
CAS Number 375368-78-8; 375368-83-5[2][3]
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance Solid or Colorless to light yellow clear liquid
Boiling Point ~189.5 - 194.2 °C at 760 mmHg[1][2]
Flash Point ~68.4 °C[1][4]
Density ~1.6 g/cm³[1]
Purity Typically ≥98.0%[1][3]

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is crucial for mitigating risk. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon ingestion and severe irritation to the skin and eyes.[3][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)Source(s)
Acute Toxicity, Oral GHS07Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation GHS07Warning H315: Causes skin irritation.[3][5]
Serious Eye Damage/Irritation GHS07Warning H319: Causes serious eye irritation.[3][5]
Specific target organ toxicity (single exposure) GHS07Warning H335: May cause respiratory irritation.[5]
Combustible Solid/Liquid (No Pictogram)Warning H227: Combustible liquid.[3]

The irritant properties of this compound are significant. Contact with the skin can lead to inflammation, redness, and discomfort.[3] More critically, exposure to the eyes can cause serious irritation, and appropriate eye protection is mandatory to prevent potential damage.[3][5] The warning for oral toxicity indicates that accidental ingestion of even small quantities can cause adverse health effects.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing the most effective measures first.

HierarchyOfControls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Figure 1: Hierarchy of Controls model for risk mitigation.

For this compound, the following controls are mandated:

  • Engineering Controls : The primary engineering control is to handle this chemical within a certified chemical fume hood.[3] This isolates the material, preventing the inhalation of vapors or dust and containing any potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Do not work alone. Prohibit eating, drinking, and smoking in the laboratory.[6][7]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be worn at all times when handling the compound.

    • Eye and Face Protection : Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][8]

    • Skin Protection : A flame-resistant lab coat is necessary. Wear protective gloves at all times. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[3]

    • Respiratory Protection : When working within a certified fume hood, additional respiratory protection is typically not required. If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is key to preventing accidents and exposure.

Handling Protocol
  • Preparation : Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

  • Dispensing : If the material is a solid, avoid generating dust.[8] If it is a liquid, use non-sparking tools and ground/bond containers during transfer to prevent static discharge, given its combustible nature.[3][7]

  • During Use : Keep the container tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Incompatible Materials : This compound must be stored away from strong oxidizing agents and strong acids.[6][7] Contact with these materials can lead to vigorous, exothermic reactions.

Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Recommended storage temperatures are often between 2-8°C.

  • The storage area should be away from heat, sparks, and open flames.[7]

  • Store locked up to prevent unauthorized access.[6][7]

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[3][6]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]

Accidental Release Measures (Spill Cleanup)

The following workflow should be initiated in the event of a spill.

SpillResponse cluster_spill Spill Response Workflow Assess Assess the Spill (Is it safe to clean up?) Evacuate Evacuate & Notify (Alert others, notify supervisor) Assess->Evacuate If large or uncontrolled Control Control & Contain (Use absorbent material) Assess->Control If small and manageable Evacuate->Control Cleanup Clean Up & Decontaminate (Collect waste, clean area) Control->Cleanup Dispose Dispose of Waste (Follow hazardous waste procedures) Cleanup->Dispose

Figure 2: General workflow for responding to a chemical spill.
  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated (if safe to do so).

  • Containment : For liquid spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.[8]

  • Collection : Place the absorbed material or swept solid into a suitable, labeled, and closed container for disposal.[6][7]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • PPE : All cleanup operations must be performed while wearing appropriate PPE as described in Section 3.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Dispose of unused material and contaminated waste in accordance with all applicable local, regional, and national regulations.[3]

  • Do not empty into drains.[7]

  • Waste should be collected in a designated, properly labeled hazardous waste container. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Bromo-2-fluoro-6-picoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex substituted pyridine derivatives, which are prevalent in medicinal chemistry and materials science. These notes detail the mechanistic nuances of coupling this specific substrate, address the unique challenges and opportunities presented by its substituent pattern, and provide robust, field-proven experimental protocols. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize reaction conditions and troubleshoot potential issues, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Importance of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1] This palladium-catalyzed reaction forges carbon-carbon bonds with high efficiency and has become one of the most frequently used transformations in the pharmaceutical industry for the construction of biaryl and heteroaryl motifs.[2][3]

This compound (CAS No. not broadly specified, often synthesized for specific applications) is a highly valuable, trifunctionalized pyridine building block. Its strategic importance stems from the orthogonal reactivity of its substituents:

  • The bromo group at the 3-position serves as the primary reactive handle for the Suzuki-Miyaura cross-coupling.

  • The fluoro group at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing reactivity and providing a potential site for subsequent nucleophilic aromatic substitution (SNAr) reactions.[4]

  • The picoline (methyl) group at the 6-position introduces steric bulk and can influence the conformation of the final product, which is often critical for biological activity.

The unique arrangement of these groups makes this compound an attractive starting material for generating libraries of highly substituted pyridines, which are key scaffolds in a vast array of approved drugs and clinical candidates.[3] However, the successful application of this substrate requires a nuanced understanding of its specific reactivity profile.

Mechanistic Considerations and Substrate-Specific Challenges

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] While the core steps of oxidative addition, transmetalation, and reductive elimination are universal, the specific nature of this compound introduces key considerations.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[1] Following this, transmetalation occurs, where the organic group from the activated boronic acid (or its ester derivative) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl L₂PdII(Ar)(X) OA->PdII_Aryl RE Reductive Elimination Pd0 L₂Pd⁰ RE->Pd0 Product Ar-Ar' (Coupled Product) RE->Product TM Transmetalation PdII_Biaryl L₂PdII(Ar)(Ar') TM->PdII_Biaryl BX_Base [X-B(OR)₂-Base] TM->BX_Base PdII_Aryl->TM PdII_Biaryl->RE ArX Ar-X (this compound) ArX->OA ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->TM Base Base Base->TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges Associated with this compound

The use of substituted pyridines in Suzuki couplings can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] For this compound, specific challenges include:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand for the palladium center, potentially forming inactive complexes and slowing down the catalytic cycle. The steric hindrance from the adjacent methyl group at the 6-position can mitigate this effect to some extent but does not eliminate it.

  • Steric Hindrance: The methyl group at the 6-position and the fluorine at the 2-position flank the site of oxidative addition. This steric crowding can slow the rate of both oxidative addition and the subsequent reductive elimination step. Overcoming this often requires higher reaction temperatures or the use of specialized, bulky phosphine ligands.[7]

  • Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atom at the 2-position can influence the electronic properties of the pyridine ring.[8] This can make the C-Br bond more susceptible to oxidative addition but may also affect the stability of intermediates.

Optimized Reaction Parameters: A Data-Driven Approach

The success of a Suzuki-Miyaura coupling with a challenging substrate like this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes recommended conditions based on analogous systems and established best practices.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Pre-catalysts (e.g., XPhos Pd G3)Pd(0) sources like Pd₂(dba)₃ are often effective.[9] Pre-catalysts generate the active Pd(0) species under mild conditions, which can be crucial for preventing side reactions.[10]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)These ligands promote the formation of a reactive monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and can overcome steric hindrance and catalyst inhibition by the pyridine nitrogen.[7][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weaker inorganic bases are generally preferred for heteroaryl couplings to minimize protodeboronation of the boronic acid partner.[8] K₃PO₄ is often a reliable choice for hindered couplings.[7]
Solvent Anhydrous, degassed aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF)Anhydrous conditions are crucial to prevent the undesired protodeboronation side reaction, where the boronic acid's C-B bond is cleaved by water.[8] A small amount of water can sometimes improve the solubility of inorganic bases, but this must be carefully controlled.[8]
Temperature 80 - 110 °CThe steric hindrance and electronic nature of the substrate often necessitate elevated temperatures to achieve a reasonable reaction rate.[1]
Boron Reagent Arylboronic acids or more stable Pinacol Esters (BPin)For boronic acids prone to decomposition (protodeboronation), using the corresponding pinacol ester can enhance stability and provide a "slow release" of the active boronic acid during the reaction.[8]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing a Suzuki-Miyaura coupling reaction with this compound.

General Experimental Workflow

A self-validating protocol requires careful attention to inert atmosphere techniques and the purity of reagents.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Boronic Acid/Ester - Base, Catalyst, Ligand Assemble Assemble Under Inert Gas (Argon or Nitrogen) Reagents->Assemble Vessel Flame-dry Reaction Vessel Vessel->Assemble Solvent Add Degassed Solvent Assemble->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Quench & Extract Cool->Quench Dry Dry & Concentrate Quench->Dry Purify Purify via Chromatography Dry->Purify

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and may require optimization for different boronic acid partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.036 mmol, 3.6 mol%)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Standard laboratory glassware, Schlenk line or glovebox, and purification apparatus.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand to the flask.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-fluoro-6-methyl-3-phenylpyridine.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Low temperature.Use a fresh batch of catalyst or a pre-catalyst.[8] Ensure all solvents and reagents are rigorously dried.[8] Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid Presence of excess water; Base is too strong.Use an anhydrous solvent system or a more stable boronic ester (e.g., pinacol ester).[8] Switch to a milder base like K₂CO₃ or CsF.
Formation of Homocoupled Byproducts Presence of oxygen; Inefficient transmetalation.Ensure the reaction is set up under a strictly inert atmosphere and solvents are thoroughly degassed.[8] Screen different bulky phosphine ligands to accelerate the cross-coupling pathway.
Difficulty in Product Purification Incomplete reaction; Formation of difficult-to-separate byproducts.Ensure the reaction goes to completion by monitoring. Re-optimize reaction conditions to minimize side reactions. Employ alternative purification techniques (e.g., preparative HPLC).

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the substrate's unique electronic and steric properties is paramount for success. By employing bulky, electron-rich phosphine ligands, carefully selecting a mild base, and maintaining strictly anhydrous conditions, researchers can overcome the inherent challenges of coupling this sterically hindered and potentially catalyst-inhibiting substrate. The protocols and insights provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes in drug discovery and materials science.

References

Protocol for nucleophilic substitution reactions with 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions with 3-Bromo-2-fluoro-6-picoline for Advanced Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound (also known as 3-bromo-2-fluoro-6-methylpyridine) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its strategic placement of two distinct halogen atoms on an activated pyridine ring offers a versatile platform for sequential and site-selective functionalization. This guide provides a comprehensive overview of the mechanistic principles governing nucleophilic aromatic substitution (SNAr) on this substrate, detailed experimental protocols for various classes of nucleophiles, and practical insights for troubleshooting and optimization.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, pyridine scaffolds are ubiquitous due to their ability to engage in hydrogen bonding and serve as bioisosteres for phenyl rings.[3][4][5] The functionalization of these rings is a cornerstone of molecular design.[6][7] this compound emerges as a particularly valuable intermediate, possessing two key reaction handles for diversification.[1] The fluorine atom at the C2 position is primed for nucleophilic aromatic substitution (SNAr), while the bromine atom at the C3 position is well-suited for subsequent metal-catalyzed cross-coupling reactions. This inherent orthogonality allows for a controlled, stepwise elaboration of the picoline core, making it an indispensable tool for constructing complex molecular architectures.[1]

Mechanistic Foundation: Regioselectivity in SNAr Reactions

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution. The outcome of the reaction is highly predictable due to the powerful electronic effects exerted by the pyridine ring nitrogen and the nature of the halogen leaving groups.

Electronic Activation by the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[8][9] In the case of this compound, the C2 and C6 positions are significantly activated.

The Halogen Leaving Group Effect

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[8][10] The carbon-halogen bond is broken in a subsequent, faster step. The ability of the halogen to stabilize the transition state leading to this intermediate is key. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the developing negative charge during nucleophilic attack, making it a superior leaving group compared to chlorine, bromine, and iodine in SNAr reactions.[3][8][11] This is often referred to as the "element effect."

Predicted Regioselectivity

Combining these principles, nucleophilic attack will preferentially occur at the most electronically activated position bearing the best SNAr leaving group. For this compound, this is unequivocally the C2 position, leading to the selective displacement of the fluoride ion over the bromide.

Caption: SNAr Mechanism on this compound.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles.

Safety Precaution: this compound is classified as an irritant. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][12]

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation - Dry solvent - Weigh substrate, nucleophile, base - Inert atmosphere (N2/Ar) reaction 2. Reaction Setup - Dissolve substrate in solvent - Add base and nucleophile - Heat to desired temperature prep->reaction monitor 3. Monitoring - Track progress via TLC or LC-MS - Aim for full consumption of starting material reaction->monitor workup 4. Aqueous Work-up - Quench reaction (e.g., with H2O) - Extract with organic solvent - Wash, dry, and concentrate monitor->workup Upon Completion purify 5. Purification - Column chromatography - Recrystallization, or - Distillation workup->purify analysis 6. Characterization - Confirm structure and purity - NMR, MS, etc. purify->analysis

Caption: General Experimental Workflow for SNAr Reactions.

Protocol 1: Reaction with O-Nucleophiles (e.g., 4-Methoxyphenol)

This protocol describes the synthesis of 3-bromo-2-(4-methoxyphenoxy)-6-methylpyridine.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF (to make a 0.2 M solution).

    • Add 4-methoxyphenol followed by anhydrous potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and quench by slowly adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with N-Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 4-(3-bromo-6-methylpyridin-2-yl)morpholine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Anhydrous Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (0.3 M).

    • Add morpholine and potassium carbonate to the solution.

    • Heat the mixture to 80 °C (for ACN) or let stir at room temperature if using DMSO, as the reaction is often faster.

    • Stir for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Dichloromethane).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

    • The resulting crude product can be purified by column chromatography or recrystallization.

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of 3-bromo-6-methyl-2-(phenylthio)pyridine. Thiol nucleophiles are often highly reactive and may not require high temperatures.[13][14]

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous DMF

  • Procedure:

    • To a flask under an inert atmosphere, add this compound and anhydrous DMF (0.2 M).

    • Add cesium carbonate, followed by the dropwise addition of thiophenol. An exotherm may be observed.

    • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue via flash column chromatography to obtain the pure thioether product.

Data Summary: Reaction Parameter Overview

The following table provides a comparative summary of typical reaction conditions for the SNAr functionalization of this compound.

Nucleophile ClassExample NucleophileTypical BaseRecommended SolventTemperature (°C)Typical Time (h)Key Considerations
O-Nucleophiles Alcohols, PhenolsK₂CO₃, Cs₂CO₃, NaHDMF, DMSO60 - 1204 - 16Stronger base (NaH) may be needed for less acidic alcohols.
N-Nucleophiles Primary/Secondary AminesK₂CO₃, DIPEAACN, DMSO, NMP25 - 1002 - 12Reactions with primary/secondary amines are often facile.
N-Nucleophiles N-HeterocyclesK₂CO₃, Cs₂CO₃DMF, ACN80 - 1206 - 24Less nucleophilic heterocycles may require higher temperatures.
S-Nucleophiles Thiols, ThiolatesK₂CO₃, Cs₂CO₃DMF, THF25 - 601 - 4Reactions are typically fast due to the high nucleophilicity of sulfur.

Troubleshooting and Advanced Considerations

While the SNAr reaction on this substrate is generally robust, certain challenges may arise.

Troubleshooting Figure 3: Troubleshooting Decision Tree start Low or No Conversion? q_base Is the base strong enough? (pKa of Nu-H vs. pKa of base's conjugate acid) start->q_base q_temp Is the temperature high enough? q_base->q_temp Yes sol_base Solution: Use a stronger base (e.g., NaH, Cs2CO3) q_base->sol_base No q_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) q_temp->q_solvent Yes sol_temp Solution: Increase reaction temperature. Consider microwave heating. q_temp->sol_temp No q_nucleophile Is the nucleophile sterically hindered or electronically poor? q_solvent->q_nucleophile Yes sol_solvent Solution: Switch to a more polar aprotic solvent (DMSO). q_solvent->sol_solvent No sol_nucleophile Solution: Increase reaction time/temperature. Consider a more reactive nucleophile. q_nucleophile->sol_nucleophile Yes

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

  • Issue: Incomplete Reaction or Low Yield

    • Cause: Insufficient activation of the nucleophile. This is common with alcohols or weakly basic amines.

    • Solution: Ensure the base is strong enough to deprotonate the nucleophile. For alcohols, switching from K₂CO₃ to a stronger base like sodium hydride (NaH) can be effective. For weakly nucleophilic amines, higher temperatures or a more polar solvent like DMSO can increase the reaction rate.

  • Issue: Side Product Formation

    • Cause: Under forcing conditions (very high temperatures for extended periods), displacement of the C3-bromide can begin to compete, although this is generally unfavorable. Alternatively, a very strong, sterically hindered base could potentially deprotonate the C6-methyl group, leading to other pathways.

    • Solution: Adhere to the mildest conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.

  • Issue: Degradation of Starting Material or Product

    • Cause: Some functional groups on the nucleophile or the product may be sensitive to the basic conditions or high temperatures.

    • Solution: If degradation is observed, attempt the reaction at a lower temperature for a longer duration. Consider using a milder base, such as cesium carbonate (Cs₂CO₃) or an organic base like DBU, which can be effective in some cases.

References

The Strategic Role of 3-Bromo-2-fluoro-6-picoline in the Synthesis of Advanced Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Pyridines in Kinase Inhibitors

In the landscape of modern oncology, the development of targeted therapies, particularly kinase inhibitors, has revolutionized patient outcomes. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The precise functionalization of this ring system is paramount for achieving high potency and selectivity against specific kinase targets. 3-Bromo-2-fluoro-6-picoline has emerged as a high-value building block in this context. Its unique arrangement of substituents—a bromine atom for strategic coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric influence—offers a versatile platform for the synthesis of complex oncology medications.[3]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of oncology drug candidates, with a focus on practical, field-proven protocols for key chemical transformations. We will delve into the causality behind experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals.

Core Application: A Synthetic Blueprint for Next-Generation ALK/ROS1 Inhibitors

While numerous halogenated pyridines serve as key intermediates, the specific substitution pattern of this compound makes it an ideal precursor for a new generation of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors. Its structural features are highly relevant to the synthesis of analogues of potent inhibitors like Lorlatinib (PF-06463922), a third-generation ALK inhibitor known for its efficacy against a wide range of resistance mutations and its ability to penetrate the blood-brain barrier.[4][5]

The synthesis of Lorlatinib relies on a key intermediate, 2-amino-5-bromo-3-hydroxypyridine, which undergoes a critical Suzuki-Miyaura coupling reaction.[6][7] The structural and electronic properties of this compound allow for a similar synthetic strategy, positioning it as a valuable starting material for novel macrocyclic kinase inhibitors.

The strategic placement of the bromine atom at the 3-position allows for palladium-catalyzed cross-coupling reactions to introduce complex moieties, such as pyrazole rings, which are common in kinase inhibitors.[3][8] The fluorine atom at the 2-position serves a dual purpose: it activates the C3 position for Suzuki coupling and can also be a site for nucleophilic aromatic substitution (SNAr), offering orthogonal reactivity.[9] Furthermore, the presence of fluorine can enhance the metabolic stability and binding affinity of the final drug molecule.

Below is a proposed synthetic workflow illustrating the application of this compound in the synthesis of a key fragment for a hypothetical next-generation kinase inhibitor.

G cluster_0 Synthetic Workflow A This compound C Suzuki-Miyaura Coupling A->C B Functionalized Pyrazole Boronic Ester B->C D 2-Fluoro-6-methyl-3-(pyrazol-4-yl)pyridine Intermediate C->D Formation of C-C bond F Buchwald-Hartwig Amination or SNAr D->F E Amine Nucleophile E->F G Advanced Kinase Inhibitor Fragment F->G Formation of C-N bond

Caption: Proposed synthetic workflow utilizing this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the palladium-catalyzed coupling of this compound with a functionalized pyrazole boronic ester, a key step in building the core structure of many kinase inhibitors.[1][2]

Reaction Principle: The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.[1] The reaction is highly versatile and tolerant of a wide range of functional groups.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar ArB Ar'-B(OR)2 ArB->Transmetal Base Base (e.g., K2CO3) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Molar Equiv.
This compound375368-78-8190.01190 mg1.0
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole269410-08-4322.19387 mg1.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.6441 mg0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21415 mg3.0
1,4-Dioxane (anhydrous)123-91-188.114 mL-
Water (degassed)7732-18-518.021 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (190 mg, 1.0 mmol), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (387 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of the Suzuki Coupling Product

This protocol describes the C-N bond formation, a crucial step to introduce an amino group that is often essential for kinase hinge binding.[1][10][11]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[10] This reaction has a broad scope and is widely used in pharmaceutical synthesis.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)-NHR2(L)]+X- AmineCoord->PdII_Amine Amine R2NH Amine->AmineCoord Base Base (e.g., NaOtBu) Deprotonation Deprotonation Base->Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Molar Equiv.
2-Fluoro-6-methyl-3-(pyrazol-4-yl)pyridine Intermediate--1.0 mmol1.0
4-Anisidine104-94-9123.15148 mg1.2
Pd₂(dba)₃51364-51-3915.7218 mg0.02
Xantphos161265-03-8578.6823 mg0.04
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.4
Toluene (anhydrous)108-88-392.145 mL-

Procedure:

  • To an oven-dried Schlenk flask, add the 2-Fluoro-6-methyl-3-(pyrazol-4-yl)pyridine intermediate (1.0 mmol), 4-anisidine (148 mg, 1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aminated product.

Conclusion: A Versatile Building Block for Future Oncology Drug Discovery

This compound stands out as a strategically designed building block for the synthesis of advanced oncology medications. Its unique substitution pattern allows for selective and sequential functionalization through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and synthetic strategies outlined in this guide provide a practical framework for researchers to leverage the potential of this versatile intermediate in the discovery and development of novel kinase inhibitors. The ability to construct complex molecular architectures with precision is fundamental to advancing the field of targeted cancer therapy, and this compound is a valuable tool in this critical endeavor.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-fluoro-6-picoline in Modern Synthesis

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms and substituted pyridine rings into molecular frameworks is a proven strategy for modulating physicochemical properties, metabolic stability, and biological activity. This compound (also known as 3-Bromo-2-fluoro-6-methylpyridine) has emerged as a highly valuable and versatile building block in this context. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom to influence electronic properties, and a methyl group for steric and electronic modulation—renders it an indispensable intermediate in the synthesis of complex organic molecules.[1]

This guide provides an in-depth exploration of the metal-catalyzed cross-coupling reactions of this compound, offering detailed application notes and robust protocols for key transformations. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles and rationale behind experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot these critical reactions.

Understanding the Substrate: Key Physicochemical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol . It is typically a colorless to light yellow liquid or solid. The presence of the electron-withdrawing fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring, making the bromine at the 3-position susceptible to oxidative addition in palladium-catalyzed cycles.

Core Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction is a powerful tool for introducing a wide array of aryl and heteroaryl substituents.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, and base is critical, especially with heteroaryl halides like this compound, where the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can mitigate this issue.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation Transmetalation (Ar'-B(OR)2) ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[3]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[4]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)854-General procedure for halo-aromatic rings.[4]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 190 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg) in 1 mL of 1,4-dioxane. Add this solution to the Schlenk flask.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water to the flask.

  • Inert Atmosphere: Seal the flask, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[5] This reaction is particularly useful for introducing diverse amine functionalities onto the this compound scaffold.

Mechanistic Insights

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is crucial, especially for sterically hindered substrates.

Buchwald_Hartwig_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)-NHR2(L_n)]+X- ArPdX->ArPdAmine AmineCoord Amine Coordination (R2NH) ArPdAmido Ar-Pd(II)-NR2(L_n) ArPdAmine->ArPdAmido Deprotonation Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR2 ArPdAmido->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460For 2-bromo-6-methyl pyridine with trans-1,2-diaminocyclohexane.[7]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.1)t-Amyl alcohol11024-General conditions for heteroaryl chlorides.
"XantPhos Pd G3" (5)-DBU (2.0)MeCN/PhMe1401-Flow chemistry conditions.[8]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 135 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 190 mg) and morpholine (1.2 mmol, 105 µL) to the tube.

  • Solvent Addition: Add 5 mL of anhydrous toluene.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Reaction: Stir the mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Core Application: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[9][10] This reaction provides a direct route to alkynyl-substituted 2-fluoro-6-picolines.

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[9] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) salt activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd Oxidative Addition (Ar-X) Product Ar-C≡C-R ArPdX->Product Transmetalation (from Cu cycle) RedElim Reductive Elimination Product->Pd0 CuX Cu(I)X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide Base Alkyne H-C≡C-R Alkyne->CuAcetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Comparative Data for Sonogashira Coupling of Bromopyridines
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (15)CuI (30)Et₃N (2 mL per 4 mL THF)THF/Et₃NRT1693For 6-bromo-3-fluoro-2-cyanopyridine with 1-ethynyl-4-ethylbenzene.
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (1 mL)DMF100372-96For 2-amino-3-bromopyridines with various terminal alkynes.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg) and CuI (0.1 mmol, 19.0 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent and Solvent Addition: Add a solution of this compound (1.0 mmol, 190 mg) in 5 mL of anhydrous THF. Then add triethylamine (2.0 mmol, 279 µL) and phenylacetylene (1.1 mmol, 121 µL).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Core Application: Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a versatile method for the C-C bond formation between an unsaturated halide and an alkene. This reaction allows for the introduction of alkenyl substituents at the 3-position of the picoline ring.

Mechanistic Insights

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and a palladium hydride species. The base regenerates the active Pd(0) catalyst.

Heck_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd Oxidative Addition (Ar-X) ArPdAlkene [Ar-Pd(II)-Alkene(L_n)]+X- ArPdX->ArPdAlkene AlkeneCoord Alkene Coordination AlkylPdX Alkyl-Pd(II)-X(L_n) ArPdAlkene->AlkylPdX MigratoryInsertion Migratory Insertion Product_HPdX Product + HPd(II)X(L_n) AlkylPdX->Product_HPdX BetaHydrideElim β-Hydride Elimination Pd0_Regen Pd(0)L_n Product_HPdX->Pd0_Regen BaseRegen Base

Caption: The catalytic cycle of the Heck reaction.

Comparative Data for Heck Reaction of Aryl Bromides
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF10024-General conditions for aryl bromides.
Pd(OAc)₂ (0.5-1)-NaOAc (1.0)DMF-->90For aryl halides with 1H,1H,2H-perfluoro-1-alkenes.
Pd(OAc)₂-K₂CO₃ (3.5)DMA130-1404056-94In situ generated Wittig alkenes.
Detailed Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 190 mg), styrene (1.5 mmol, 172 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg) in 5 mL of anhydrous DMF.

  • Base Addition: Add triethylamine (1.5 mmol, 209 µL).

  • Inert Atmosphere: Degas the mixture with argon for 15 minutes.

  • Reaction: Heat the sealed tube at 100 °C for 16 hours.

  • Work-up: Cool the reaction, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. The metal-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for its functionalization. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the efficient and reliable synthesis of novel compounds. Careful consideration of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity, particularly given the unique electronic and steric properties of this substrate.

References

Application Notes & Protocols: Synthesis of 3-Aryl-Isoquinoline Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Power of Suzuki-Miyaura Coupling

The isoquinoline core is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a wide array of biological activities.[1] Isoquinoline derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3] The functionalization of the isoquinoline ring is a key strategy in drug discovery to modulate the pharmacological properties of these compounds.

Among the various positions on the isoquinoline ring, the C3 position is of particular interest for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, and its application to 3-bromo-isoquinoline allows for the efficient synthesis of a diverse library of 3-aryl-isoquinoline derivatives.[2] This palladium-catalyzed reaction offers mild reaction conditions, tolerance to a wide range of functional groups, and generally high yields, making it an indispensable method in modern organic synthesis.[4][5]

This technical guide provides a comprehensive overview of the synthesis of 3-aryl-isoquinoline derivatives using the Suzuki-Miyaura coupling reaction, including a detailed experimental protocol, insights into the reaction mechanism, and troubleshooting strategies.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-bromo-isoquinoline to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in a palladium(II) intermediate.[7][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][9]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the coupled product (3-aryl-isoquinoline) from the palladium(II) complex. This step reforms the carbon-carbon bond and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Isoquinoline-Pd(II)L₂-Br OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_Ar Isoquinoline-Pd(II)L₂-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Catalyst Product 3-Aryl-Isoquinoline RedElim->Product BromoIsoquinoline 3-Bromo-Isoquinoline BromoIsoquinoline->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)isoquinoline

This protocol describes a representative Suzuki-Miyaura coupling reaction between 3-bromo-isoquinoline and 4-methoxyphenylboronic acid. The reaction conditions and purification procedure may require optimization for different substrates.

Materials and Reagents
  • 3-Bromo-isoquinoline (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Deionized water

  • Argon or Nitrogen gas

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (argon or nitrogen line)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Reaction Setup and Execution
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-isoquinoline, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[6] The total volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][11]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (3-bromo-isoquinoline) is consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[10]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-isoquinoline derivative.[6][11]

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor by TLC reaction->monitor workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure 3-Aryl-Isoquinoline purify->product

General workflow for the synthesis and purification of 3-aryl-isoquinolines.

Reaction Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common conditions and considerations for optimization.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos)The choice of catalyst and ligand can significantly impact reaction rate and yield. For less reactive substrates, more sophisticated ligand systems may be required.[12][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base plays a crucial role in activating the boronic acid.[9] The strength and solubility of the base can influence the reaction outcome. Cesium carbonate is often effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[12] The choice of solvent can affect catalyst stability and reaction temperature.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.

Common Troubleshooting Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions to prevent catalyst oxidation.

    • Insufficient Base: The base may not be strong or soluble enough to activate the boronic acid. Consider using a stronger base like Cs₂CO₃ or K₃PO₄.

    • Low Temperature: The reaction may require higher temperatures for activation.

  • Formation of Side Products:

    • Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene.[12] Using anhydrous solvents (if a non-aqueous system is employed) or minimizing reaction time can help.

    • Homocoupling: Homocoupling of the boronic acid can occur, especially at high temperatures or with certain catalysts.

  • Difficult Purification:

    • Residual Catalyst: The palladium catalyst can be difficult to remove. Filtering the crude product through a plug of silica gel or celite can help.[11]

    • Co-eluting Impurities: If the product and impurities have similar polarities, careful optimization of the chromatography eluent system is necessary. Recrystallization may be an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromo-isoquinoline is a robust and highly effective method for the synthesis of diverse 3-aryl-isoquinoline derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug discovery programs.[2][3] By carefully selecting the reaction conditions, including the palladium catalyst, base, and solvent, researchers can achieve high yields and purity of the desired products. The protocols and troubleshooting guide presented here serve as a comprehensive resource for the efficient development and optimization of synthetic routes to novel isoquinoline-based molecules.

References

Application Note: Leveraging 3-Bromo-2-fluoro-6-picoline as a Key Building Block in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide details the strategic application of 3-Bromo-2-fluoro-6-picoline , a versatile halogenated pyridine derivative, as a foundational building block for the development of novel anti-inflammatory drug candidates.[3] We explore the chemical rationale for its use, provide a detailed synthetic protocol for its incorporation into more complex molecules via Suzuki-Miyaura cross-coupling, and present established methodologies for evaluating the anti-inflammatory efficacy of the resulting compounds through both in vitro and in vivo assays. This document serves as a technical resource for researchers aiming to innovate within the anti-inflammatory drug discovery landscape.

The Strategic Value of this compound in Drug Design

The selection of a starting material is a critical decision in a drug discovery campaign. This compound (also known as 5-Bromo-2-fluoro-6-picoline) offers a unique combination of structural features that make it an exceptionally useful intermediate for constructing libraries of potential anti-inflammatory agents.[3]

  • The Pyridine Core: The pyridine ring is a bioisostere of a benzene ring but with distinct electronic properties due to the nitrogen atom. This nitrogen can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes.[2] Several FDA-approved NSAIDs, such as those in the oxicam class, feature a pyridine moiety, validating its utility in this therapeutic area.[2]

  • The Bromine Substituent: The bromine atom at the 3-position is not merely a placeholder; it is a highly functional "synthetic handle." It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the straightforward and regioselective introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid exploration of the chemical space around the pyridine core to optimize for potency and selectivity.

  • The Fluorine Substituent: The fluorine atom at the 2-position significantly influences the molecule's properties. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, affecting its binding characteristics. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of the final drug candidate.[3]

G A This compound B Pyridine Core A->B C Bromine (at C3) A->C D Fluorine (at C2) A->D E Bio-activity & Target Binding (H-bond acceptor) B->E Provides F Synthetic Handle for Cross-Coupling (e.g., Suzuki) C->F Enables G Improved Metabolic Stability & Modulated pKa D->G Confers H Novel Anti-Inflammatory Drug Candidate E->H F->H G->H

Caption: Logical flow demonstrating the utility of this compound's structural features.

Synthetic Protocol: Arylation via Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for using this compound as a substrate in a Suzuki-Miyaura reaction to synthesize a more complex bi-aryl structure, a common motif in enzyme inhibitors.

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for significant diversification. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle, while the base is essential for the transmetalation step.

Protocol 2.1: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)-6-methylpyridine

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) prep2 Establish Inert Atmosphere (N₂ or Ar) prep1->prep2 prep3 Add Catalyst (Pd(dppf)Cl₂) prep2->prep3 prep4 Add Solvents (Dioxane/H₂O) prep3->prep4 react1 Heat to 90°C with Stirring prep4->react1 react2 Monitor Progress (TLC / LC-MS) react1->react2 workup1 Cool & Dilute (Ethyl Acetate) react2->workup1 workup2 Aqueous Wash (H₂O & Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify end end purify->end Characterize (NMR, MS)

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Evaluating Anti-Inflammatory Efficacy

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[4][5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[5] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects.[5][6]

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (e.g., Gastric Protection, Platelet Function) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (e.g., PGE₂) (Inflammation, Pain, Fever) COX2->PGs_inflammatory NSAID Synthesized Compound (Potential NSAID) NSAID->COX1 Non-selective Inhibition NSAID->COX2  Selective  Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Rationale: Commercially available COX inhibitor screening kits provide a standardized and reliable method to determine the potency (IC₅₀) and selectivity of new compounds. This protocol is based on the principle of measuring the peroxidase activity of COX, which generates a fluorescent product.

Materials:

  • Synthesized test compounds

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic Acid (substrate)

  • Amplex™ Red reagent (or similar fluorogenic probe)

  • Assay Buffer (e.g., Tris-HCl)

  • DMSO (for compound dilution)

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

  • Enzyme Addition: To the wells of the 96-well plate, add the assay buffer. Then add either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Compound Incubation: Add a small volume of the diluted test compounds (or controls/vehicle) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of Arachidonic Acid and the fluorogenic probe to all wells.

  • Measurement: Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths (e.g., ~535 nm Ex / ~590 nm Em for Amplex Red). Measure the increase in fluorescence over time (kinetic mode) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Model in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation.[7][8] Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential in vivo.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals for at least 3-5 days before the experiment. Fast the animals overnight before dosing but allow free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Reference Drug (e.g., Indomethacin)

    • Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.

  • Dosing: Administer the vehicle, reference drug, or test compound to the respective groups via oral gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro COX Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound 1 15.20.8517.9
Test Compound 2 >1005.4>18.5
Indomethacin 0.051.250.04
Celecoxib 8.30.04207.5

A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3 hr (Mean ± SEM)% Inhibition at 3 hr
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.38 ± 0.0455.3%
Test Compound 1 100.65 ± 0.0723.5%
Test Compound 1 300.45 ± 0.0547.1%
Test Compound 1 1000.32 ± 0.0462.4%

Data are hypothetical and for illustrative purposes only.

Conclusion

This compound is a high-potential starting material for the synthesis of novel anti-inflammatory agents. Its strategically placed functional groups provide a clear and logical path for synthetic elaboration, while the underlying pyridine scaffold is a proven pharmacophore in anti-inflammatory drug design. By employing robust synthetic methods like the Suzuki-Miyaura coupling and evaluating candidates through established in vitro and in vivo protocols, researchers can effectively utilize this building block to develop next-generation therapeutics with potentially improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Schiff Bases Using Bromo Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Bromo-Substituted Schiff Bases in Modern Chemistry

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a cornerstone of synthetic chemistry. Their facile synthesis and versatile chemical properties have cemented their importance across diverse fields, from catalysis to materials science.[1][2] In the realm of medicinal chemistry and drug development, they are particularly prized for a wide spectrum of biological activities, including potent antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4][5][6][7]

This guide focuses specifically on the synthesis of Schiff bases from bromo-derivatized precursors. The inclusion of a bromine atom is not a trivial modification; it is a strategic choice. As a halogen, bromine can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. This often leads to enhanced biological activity, making bromo-substituted Schiff bases a focal point for researchers seeking to develop novel therapeutic agents.[3][6][8] This document provides a detailed exploration of the underlying reaction mechanism, robust experimental protocols, and essential characterization techniques for scientists working in this exciting area.

Part 1: The Reaction Mechanism - A Stepwise Perspective

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.[9][10][11] Understanding this pathway is critical for optimizing reaction conditions and maximizing yield.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the bromo-aldehyde. This forms a zwitterionic intermediate.

  • Proton Transfer & Hemiaminal Formation: A rapid intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen occurs, resulting in a neutral but unstable carbinolamine (or hemiaminal) intermediate.[9][11]

  • Dehydration: This is typically the rate-determining step.[11][12] The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst), converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule and yielding the final, stable Schiff base (imine).

The entire process is reversible, and the reaction equilibrium is often driven towards the product by removing the water formed, either azeotropically or by using a dehydrating agent.

Catalysis Insight: The reaction is frequently catalyzed by a small amount of acid.[11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step. However, the pH must be carefully controlled; excessive acid will protonate the amine nucleophile, rendering it inactive and halting the reaction.[11][12] Therefore, syntheses are best performed under mildly acidic conditions.

Schiff_Base_Mechanism Figure 1: General Mechanism of Schiff Base Formation cluster_intermediate Intermediate R1 R-CHO (Bromo-Aldehyde) INT R-CH(OH)-NH-R' (Carbinolamine) R1->INT  Nucleophilic  Attack R2 R'-NH₂ (Primary Amine) P1 R-CH=N-R' (Schiff Base) INT->P1  Dehydration  (-H₂O) P2 H₂O

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Part 2: Experimental Protocol - Synthesis of a Bromo-Substituted Schiff Base

This section provides a detailed, step-by-step protocol for a representative synthesis using the conventional reflux method. The example chosen is the reaction between 5-bromosalicylaldehyde and a primary amine.

Materials and Equipment
Reagents & Solvents Equipment
5-BromosalicylaldehydeRound-bottom flask (50 or 100 mL)
Aromatic or Aliphatic Primary Amine (e.g., β-alanine, aniline)Reflux condenser
Absolute Ethanol or Methanol (Solvent)Magnetic stirrer and hotplate
Glacial Acetic Acid (Catalyst)Magnetic stir bar
Distilled WaterBuchner funnel and vacuum flask
Diethyl Ether (for washing, optional)Filter paper
Beakers and measuring cylinders
Thin Layer Chromatography (TLC) plate and chamber
Synthesis Procedure (Conventional Reflux)
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the bromo-aldehyde (e.g., 10 mmol) in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

  • Amine Addition: In a separate beaker, dissolve the primary amine (10 mmol, for a 1:1 molar ratio) in 15 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution in the round-bottom flask.[3]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[13][14] A color change or initial precipitate formation may be observed.

  • Reflux: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate. Heat the mixture to a gentle reflux (approximately 70-80°C for ethanol) and maintain this temperature for 2-4 hours.[3][13]

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish over time.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath for about 30 minutes will maximize the precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[3][14] Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities. Follow with a wash using distilled water.

  • Drying: Transfer the purified solid product to a watch glass and dry it in a vacuum oven at a low temperature (40-50°C) until a constant weight is achieved.

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[11]

Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis A 1. Dissolve Bromo-Aldehyde in Ethanol B 2. Add Amine Solution (Dropwise) A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux for 2-4 Hours C->D E 5. Monitor by TLC D->E F 6. Cool to Precipitate Product E->F G 7. Filter and Wash Solid F->G H 8. Dry Product under Vacuum G->H I 9. Characterize Product (FT-IR, NMR, MS) H->I

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Part 3: Structural Validation and Characterization

Confirming the identity and purity of the synthesized Schiff base is a non-negotiable step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Key Spectroscopic Signatures
Technique Key Observation Typical Range / Value Interpretation
FT-IR Appearance of a strong C=N stretch1600 - 1690 cm⁻¹Confirms the formation of the azomethine group.[15][16]
Disappearance of C=O stretch (aldehyde)~1700 cm⁻¹Indicates consumption of the starting aldehyde.
Disappearance of N-H bends (primary amine)~1650-1580 cm⁻¹Indicates consumption of the starting amine.
¹H NMR Appearance of a singlet for the azomethine protonδ 8.0 – 9.0 ppmA highly characteristic signal for the -CH=N- proton.[17]
¹³C NMR Appearance of a signal for the azomethine carbonδ 158 – 164 ppmConfirms the carbon of the -C=N- double bond.[13][17]
Mass Spec. Molecular ion peak [M]⁺ or [M+H]⁺Matches calculated MWConfirms the molecular weight of the synthesized compound.[3][18]
Example: Characterization Data

For a Schiff base synthesized from 5-bromosalicylaldehyde and β-alanine, the expected data would include:

  • FT-IR (cm⁻¹): A strong band around 1630 cm⁻¹ (C=N).[3]

  • ¹H NMR (ppm): A singlet around 8.5 ppm for the -CH=N- proton.

  • ¹³C NMR (ppm): A signal around 162 ppm for the -C=N- carbon.

  • Mass Spectrum (m/z): A molecular ion peak corresponding to the formula C₁₀H₁₀BrNO₃.[3]

Conclusion and Outlook

The synthesis of Schiff bases from bromo derivatives is a robust and highly adaptable process, yielding compounds of significant interest for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to produce these valuable molecules. Meticulous execution of the synthesis, coupled with thorough spectroscopic characterization, ensures the integrity of the final compounds, paving the way for their evaluation in biological and catalytic applications. The continued exploration of these structures promises to yield novel candidates for addressing pressing challenges in medicine and beyond.

References

Troubleshooting & Optimization

Improving yield and purity in the synthesis of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to synthesizing 3-Bromo-2-fluoro-6-picoline, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this document focuses on practical, field-proven insights to improve both yield and purity.

Technical Support Center: Synthesis of this compound

The synthesis of this compound (also known as 3-Bromo-2-fluoro-6-methylpyridine) is a critical process in the development of various pharmaceutical and agrochemical compounds. Its halogenated pyridine structure makes it a versatile building block for creating complex molecules through reactions like nucleophilic substitution and cross-coupling.[1] However, achieving high yield and purity (typically ≥98.0%) can be challenging.[1] This guide addresses common issues encountered during its synthesis.

Overall Synthetic Workflow

The synthesis typically involves a multi-step process. The choice of fluorination method is the most critical decision, directly impacting yield, purity, and scalability. Below is a generalized workflow illustrating the two primary pathways to the target molecule.

Synthetic_Workflow cluster_0 Pathway 1: Diazotization-Fluorination cluster_1 Pathway 2: Direct C-H Fluorination A1 2-Amino-6-methylpyridine A2 Bromination A1->A2 e.g., NBS/HBr A3 2-Amino-3-bromo-6-methylpyridine A2->A3 A4 Balz-Schiemann Reaction (or variant) A3->A4 1. NaNO2, HBF4/HF 2. Heat end_product This compound A4->end_product B1 2-Methylpyridine B2 Bromination B1->B2 e.g., Br2, AlCl3 B3 3-Bromo-2-methylpyridine B2->B3 B4 Direct C-H Fluorination B3->B4 AgF2 B4->end_product

Caption: High-level overview of the two primary synthetic pathways.

Part 1: Troubleshooting the Fluorination Step

The introduction of the fluorine atom is often the most problematic stage. The choice between a diazotization-fluorination reaction (like the Balz-Schiemann) and a direct C-H fluorination dictates the challenges you will face.

Frequently Asked Questions (Fluorination)

Q1: Which fluorination route is better for my needs: Balz-Schiemann or Direct C-H Fluorination?

A1: The choice depends on precursor availability, scale, and safety considerations.

FeatureBalz-Schiemann (or variant)Direct C-H Fluorination (AgF₂)
Starting Material 2-Amino-3-bromo-6-methylpyridine3-Bromo-2-methylpyridine
Key Reagents NaNO₂, Anhydrous HF or HBF₄Silver(II) Fluoride (AgF₂)
Typical Yield 60-85%[2][3]60-75%[4]
Pros Well-established classical reaction. Avoids direct handling of elemental fluorine.High site-selectivity for the position next to the nitrogen.[5] Occurs at ambient temperature.[4]
Cons Requires handling of hazardous anhydrous HF. Diazonium salts can be unstable.AgF₂ is expensive and highly sensitive to moisture.[5][6] May not be suitable for large-scale industrial production.

Q2: My Balz-Schiemann reaction is giving a low yield. What are the most common causes?

A2: Low yield in this reaction typically stems from three main areas: incomplete diazotization, premature decomposition of the diazonium salt, or side reactions during thermolysis. A Chinese patent suggests a method where 3-amino-2-bromo-6-picoline is dissolved in anhydrous hydrogen fluoride at low temperatures (-78 °C) before the addition of sodium nitrite, which can improve yield to around 85%.[2]

Q3: I am attempting a direct C-H fluorination with AgF₂, but the reaction is sluggish or fails completely. Why?

A3: The success of this reaction is critically dependent on the quality of the silver(II) fluoride and the exclusion of moisture. AgF₂ is a hygroscopic solid that decomposes in the presence of water.[6] The reagent is a black, fine crystalline solid; if it has discolored to yellow/brown, it has likely decomposed and should be discarded.[5] Reactions should be assembled in a glovebox with rigorously dried acetonitrile for best results.[6]

Troubleshooting Guide: Low Fluorination Yield

This guide provides a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Fluorination start Low Yield in Fluorination Step method Which method was used? start->method balz Balz-Schiemann method->balz Diazotization ch_fluor Direct C-H Fluorination method->ch_fluor C-H Activation q1_balz Was the temperature kept below 0°C during diazotization? balz->q1_balz q1_ch Was the AgF2 reagent a free-flowing black powder? ch_fluor->q1_ch q2_balz Was anhydrous acid (e.g., HF, HBF4) used? q1_balz->q2_balz Yes sol1_balz Solution: Maintain -10°C to 0°C to prevent diazonium salt decomposition. See patent CN102898358A [6]. q1_balz->sol1_balz No sol2_balz Solution: Water promotes side reactions (e.g., phenol formation). Use anhydrous reagents and solvents. q2_balz->sol2_balz No q2_ch Were anhydrous solvents and inert atmosphere used? q1_ch->q2_ch Yes sol1_ch Solution: Discolored (yellow/brown) AgF2 is decomposed. Purchase fresh reagent. Store in a desiccator. [8] q1_ch->sol1_ch No sol2_ch Solution: AgF2 reacts with moisture. Assemble reaction in a glovebox with dry acetonitrile. [5] q2_ch->sol2_ch No

Caption: Decision tree for troubleshooting low fluorination yields.

Part 2: Precursor Synthesis and Product Purification

Yield and purity issues often originate from the steps before and after fluorination.

Frequently Asked Questions (Precursors & Purification)

Q4: I am seeing multiple products during the bromination of my starting picoline. How can I improve regioselectivity?

A4: The directing effects of the substituents on the pyridine ring are paramount.

  • For 2-Amino-6-methylpyridine: The amino group is a strong activating ortho-, para-director. Bromination will strongly favor the positions ortho and para to the amino group (positions 3 and 5). To achieve selective bromination at the 3-position, precise control over reaction conditions (temperature, solvent, brominating agent) is essential.[7]

  • For 3,5-disubstituted pyridines: The site of fluorination can be influenced by the directing effects of existing functional groups. For instance, a benzyloxy group can direct fluorination to the adjacent position.[6][8]

Q5: My final product is contaminated with starting material. How can I effectively purify this compound?

A5: The introduction of a fluorine atom adjacent to the ring nitrogen significantly reduces the pKa of the pyridine. This change in basicity is a powerful tool for purification.

  • Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid (e.g., 1M HCl). The more basic starting material (3-bromo-2-methylpyridine) will be protonated and move to the aqueous layer, while the less basic fluorinated product remains in the organic layer.

  • Column Chromatography: This is a standard method for achieving high purity. The polarity difference between the starting material and the fluorinated product is often sufficient for separation on silica gel.[8][9] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Protocols

The following protocol is a representative example for the direct C-H fluorination step, adapted from established literature.[5]

Protocol: Site-Selective C-H Fluorination using AgF₂

Safety Warning: This reaction should be performed in a well-ventilated fume hood. Silver(II) fluoride is a strong oxidizing agent and reacts with moisture.[5] Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Materials:

  • 3-Bromo-2-methylpyridine (1.0 mmol, 172 mg)

  • Silver(II) Fluoride (AgF₂) (2.5 mmol, 367 mg)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Celite

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add 3-bromo-2-methylpyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried 20 mL vial equipped with a magnetic stir bar.

  • Reagent Addition: While stirring, add Silver(II) Fluoride (AgF₂) (2.5 mmol) in one portion. The mixture will turn dark brown/black.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature (20-25 °C). The reaction is exothermic, and an external water bath can be used to maintain a consistent temperature.[5] Monitor the reaction progress by GC-MS or TLC (e.g., 95:5 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.[8]

  • Work-up: Upon completion, remove the vial from the glovebox and filter the reaction mixture through a small plug of Celite, washing the pad with additional acetonitrile (2 x 5 mL). This removes the silver salts.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.[10]

References

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-picoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and derivatization of 3-Bromo-2-fluoro-6-picoline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. This compound is a critical intermediate in the development of pharmaceuticals and agrochemicals, prized for its unique electronic properties and multiple points for diversification.[1] However, its synthesis and subsequent reactions are not without challenges.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate these complexities and achieve your synthetic goals efficiently and safely.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and application of this compound and its derivatives.

Issue 1: Low Yield and Poor Regioselectivity in Direct Bromination of 2-Fluoro-6-picoline

Question: "I am attempting to synthesize this compound via direct bromination of 2-fluoro-6-picoline, but my yields are low and I'm getting a significant amount of the 5-bromo isomer. What is causing this and how can I improve it?"

Answer: This is a common and significant challenge. The pyridine ring is electronically deficient, making it resistant to electrophilic aromatic substitution (EAS) like bromination, often requiring harsh conditions.[2][3] The regioselectivity is governed by the competing directing effects of the substituents.

Causality Analysis:

  • Electronic Deactivation: The pyridine nitrogen acts as a strong electron-withdrawing group, deactivating the ring towards electrophiles. This effect is magnified under the acidic conditions often used for halogenation, where the nitrogen becomes protonated.[4]

  • Competing Directing Effects:

    • The fluoro group at C2 is an ortho-, para-director but is deactivating. It directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

    • The methyl group at C6 is a weak ortho-, para-director and is activating. It directs to the C5 (ortho) and C3 (para) positions.

    • The combination of these factors often leads to a mixture of 3-bromo and 5-bromo isomers, with the 5-bromo often being a major byproduct due to less steric hindrance.

Troubleshooting Steps & Solutions:

  • Reagent & Condition Optimization: Standard bromination with Br₂ in acetic acid or sulfuric acid is often sluggish and unselective. Consider using a more reactive brominating agent.

    • N-Bromosuccinimide (NBS): In a non-polar solvent like CCl₄ or CH₂Cl₂, with a radical initiator (AIBN or benzoyl peroxide), can sometimes favor specific isomers, though radical mechanisms can be unpredictable.

    • Bromine in Oleum (Fuming Sulfuric Acid): This harsh method can force the reaction to proceed but may lead to degradation and is hazardous.[4]

  • Alternative Synthetic Strategy: Due to the inherent lack of selectivity, a more controlled, regioselective route is often superior. The Sandmeyer reaction starting from 3-Amino-2-fluoro-6-picoline is the most reliable method for installing the bromine specifically at the C3 position.

Issue 2: Failed or Low-Yielding Metal-Halogen Exchange

Question: "I am trying to perform a lithium-halogen exchange on a dihalopicoline precursor at the 3-position, but the reaction is either not working or giving me a complex mixture of byproducts. What are the critical parameters?"

Answer: Metal-halogen exchange, particularly with organolithium reagents, is a powerful but highly sensitive technique. Success hinges on rigorous control of reaction parameters to prevent common side reactions.

Causality Analysis:

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely pyrophoric and react violently with water and oxygen. Any moisture will quench the reagent, leading to no reaction.

  • Incorrect Temperature: These reactions must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.[5] At higher temperatures, the highly reactive pyridyllithium intermediate can undergo decomposition or react with the solvent (e.g., deprotonation of THF).[5]

  • Side Reactions: The pyridine nitrogen's lone pair can coordinate to the lithium cation, influencing reactivity. Furthermore, the organolithium reagent can act as a nucleophile and add directly to the pyridine ring, especially at the C2 or C6 positions, leading to undesired byproducts.[6]

Troubleshooting Flowchart:

G start Low Yield in Li-Halogen Exchange q1 Are your solvent and glassware completely dry (anhydrous)? start->q1 sol1 YES q1->sol1 sol2 NO q1->sol2 q2 Is the reaction temperature maintained at -78°C? sol1->q2 act1 Thoroughly flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. sol2->act1 end_node Re-run experiment with optimized conditions. act1->end_node sol3 YES q2->sol3 sol4 NO q2->sol4 q3 Did you titrate your organolithium reagent recently? sol3->q3 act2 Use a dry ice/acetone or isopropanol bath. Ensure slow addition of n-BuLi to control exotherm. sol4->act2 act2->end_node sol5 YES q3->sol5 sol6 NO q3->sol6 q4 Are you observing dark coloration or a complex mixture by TLC/GC-MS? sol5->q4 act3 Reagent may have degraded. Titrate before use to determine exact molarity. sol6->act3 act3->end_node sol7 YES q4->sol7 sol8 NO q4->sol8 act4 Possible nucleophilic addition to pyridine ring. Consider using a less nucleophilic base like LDA or a different synthetic route. sol7->act4 sol8->end_node act4->end_node

Caption: Troubleshooting workflow for metal-halogen exchange reactions.

Issue 3: Inefficient Downstream Cross-Coupling Reactions

Question: "I have pure this compound, but my Suzuki or Buchwald-Hartwig coupling reactions are giving low yields. How can I optimize the conditions?"

Answer: The electronic nature of the this compound substrate makes it a challenging coupling partner. The electron-withdrawing fluorine atom and the coordinating pyridine nitrogen can significantly impact the catalytic cycle of palladium-based cross-coupling reactions.

Causality Analysis:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the oxidative addition or reductive elimination steps.

  • Difficult Oxidative Addition: While the C-Br bond is reactive, the overall electron-deficient nature of the ring can influence the rate of oxidative addition to the Pd(0) catalyst.

  • Ligand Choice: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. Electron-rich, sterically bulky phosphine ligands are required to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[7][8]

Optimization Table for Cross-Coupling Reactions:

ParameterSuzuki-Miyaura Coupling (C-C)Buchwald-Hartwig Amination (C-N)Rationale & Key Insights
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that generate the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhos, tBu₃PXantphos, BINAP, Josiphos, BrettPhosCrucial for success. Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalytic species.[9][10][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald). Stronger, non-nucleophilic bases are often better.[12]
Solvent Dioxane/H₂O, Toluene, DMEToluene, Dioxane, THFAprotic polar solvents are generally preferred. A small amount of water is often necessary for Suzuki reactions to facilitate boronate complex formation.[8]
Temperature 80-110 °C80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable route to synthesize this compound with high regioselectivity? A1: For high regioselectivity, the Sandmeyer reaction is the preferred industrial and laboratory method.[13][14] This route begins with the commercially available 3-amino-2-fluoro-6-picoline. The amino group is converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.[15][16] This unambiguously places the bromine at the C3 position, avoiding the isomeric mixtures common with direct bromination.

G cluster_0 Sandmeyer Reaction Pathway A 3-Amino-2-fluoro-6-picoline B Aryl Diazonium Salt [Ar-N₂⁺ Br⁻] A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr (catalyst) Heat

Caption: Simplified workflow for the Sandmeyer reaction.

Q2: How should I purify the final product? What are the common impurities? A2: Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether. Common impurities depend on the synthetic route:

  • From Direct Bromination: The main impurity will be the 5-bromo-2-fluoro-6-picoline isomer. Careful chromatography is required for separation.

  • From Sandmeyer Reaction: Potential impurities include unreacted starting amine and phenolic byproducts (from reaction with water). An aqueous wash before chromatography can help remove some of these.

  • From Cross-Coupling: Impurities include unreacted starting material, homo-coupled byproducts (e.g., from the boronic acid in a Suzuki reaction), and residual palladium catalyst.

Q3: What are the most critical safety precautions for this chemistry? A3:

  • Organolithium Reagents: These are pyrophoric. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. Always have a suitable quenching agent (like isopropanol or dry ice) and a Class D fire extinguisher nearby. Never work alone when using these reagents.[17]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be generated in situ at low temperatures (0-5 °C) and used immediately without isolation.[14][18]

  • Bromine and HBr: These are highly corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for diazonium salt formation and displacement.[13][15][16]

Materials:

  • 3-Amino-2-fluoro-6-picoline

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-Amino-2-fluoro-6-picoline (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add 48% HBr (3.0 eq) while maintaining the internal temperature below 5 °C.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimum amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature never exceeds 5 °C. A slight bubbling (N₂ evolution) may be observed.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Displacement:

    • In a separate, larger flask, add Copper(I) bromide (1.2 eq) and 48% HBr (1.0 eq). Heat the mixture gently to ~60 °C to ensure the catalyst is active.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

    • After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to afford this compound as a colorless to light yellow oil or solid.[1][19]

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides general conditions for coupling this compound.[11][12][20]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh out Pd(OAc)₂ and SPhos.

    • Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

    • Add the catalyst and ligand to the flask under a positive pressure of inert gas.

    • Add degassed 1,4-dioxane and degassed deionized water (typically a 10:1 ratio of dioxane:water). The mixture should be thoroughly sparged with inert gas for 15-20 minutes before addition.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-18 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired coupled product.

References

Technical Support Center: Overcoming Common Issues in Suzuki Coupling with Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling reactions involving halogenated pyridines. The unique electronic and coordinating properties of the pyridine ring introduce specific challenges not always encountered with other aryl halides. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield with Chloropyridines

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a frequent challenge when working with chloropyridines, which are inherently less reactive than their bromo- or iodo-substituted counterparts.[1] This reduced reactivity stems from the strong Carbon-Chlorine (C-Cl) bond, which makes the initial, crucial oxidative addition step in the catalytic cycle more difficult.[1] A systematic evaluation of each reaction component is the most effective way to diagnose and solve the problem.

Troubleshooting Workflow: Low Yield with Chloropyridines

Here is a logical workflow to address this issue, starting with the most probable causes:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the robust C-Cl bond.[1]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may prove insufficient for this task.[1] It is advisable to switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides.[1] Their steric bulk and electron-rich nature promote the formation of the active monoligated palladium(0) species essential for the reaction.[1] N-heterocyclic carbene (NHC) ligands also present a powerful alternative.[1]

  • Ineffective Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[2][3][4] The base's strength, solubility, and steric properties are all important factors to consider.[1]

    • Recommendation: A screening of several bases is recommended. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] If base solubility is a concern, consider a solvent system that can partially dissolve it (e.g., dioxane/water) or the use of a soluble organic base.[1]

  • Inappropriate Solvent System: The solvent must be capable of dissolving the reactants to a sufficient degree to facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common and effective choices include dioxane/water, toluene/water, or THF/water.[1][5] In instances where the stability of the boronic acid is a concern, anhydrous conditions may be necessary.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to its deactivation.[1]

    • Recommendation: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas, such as Argon or Nitrogen, through the solvent.[1]

Issue 2: The "2-Pyridyl Problem" - Catalyst Inhibition and Poor Reactivity

Q2: My Suzuki coupling with 2-halopyridines is consistently failing, even with conditions that work for other isomers. What is the "2-pyridyl problem" and how can I overcome it?

A2: The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[7][8][9] It arises from the proximity of the basic nitrogen atom to the reaction center. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that inhibit the catalytic cycle.[7][10][11] Furthermore, 2-pyridylboronic acids are notoriously unstable and prone to rapid decomposition.[8][9][12]

Strategies to Mitigate the 2-Pyridyl Problem:
  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Modified Boron Reagents: To counteract the instability of 2-pyridylboronic acid, consider using more stable derivatives:

    • Pinacol Esters or MIDA Boronates: These are more stable alternatives to boronic acids and can be used in "slow-release" strategies to maintain a low concentration of the active boronic acid in the reaction mixture, thus minimizing decomposition.[13][14][15]

    • Organotrifluoroborates: These reagents also offer enhanced stability and can release the boronic acid slowly under the reaction conditions.[13][16]

  • Reaction "Direction": If possible, reverse the coupling partners. Using the 2-halopyridine as the electrophile and a more stable arylboronic acid as the nucleophile can often be a more successful strategy.[17]

Issue 3: Protodeboronation of the Pyridineboronic Acid

Q3: I am observing a significant amount of the corresponding (non-boronated) pyridine byproduct in my reaction mixture. What is causing this and how can I prevent it?

A3: This byproduct is the result of protodeboronation, an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[13][18] This side reaction consumes the nucleophilic coupling partner, leading to reduced yields of the desired product and complicating purification.[18] Pyridineboronic acids, especially 2-pyridineboronic acid, are particularly susceptible to this decomposition pathway.[12][18]

Key Factors Influencing Protodeboronation and Mitigation Strategies:
  • pH: The reaction pH is a critical factor.[18] For 2-pyridineboronic acids, the maximum rate of decomposition is often observed at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[18] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive species and slow down protodeboronation.[18]

  • Choice of Base: The type and concentration of the base can influence the rate of protodeboronation. While a base is necessary for the Suzuki coupling, it can also catalyze the undesired side reaction.[18]

  • "Slow-Release" Strategy: Employing more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates is a highly effective strategy.[13][14] These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the opportunity for protodeboronation.[13][14][16]

  • Anhydrous Conditions: In some cases, minimizing the amount of water in the reaction can reduce the rate of protodeboronation.[6]

Data & Protocols
Table 1: Recommended Catalyst Systems for Challenging Pyridine Couplings
Halopyridine SubstrateRecommended LigandPalladium SourceTypical BaseSolvent System
2-ChloropyridineSPhos or XPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene
3-ChloropyridineSPhos or XPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene
4-ChloropyridineSPhos or XPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene
2-BromopyridineP(t-Bu)₃ or Buchwald LigandsPd₂(dba)₃ or Pd(OAc)₂K₂CO₃ or Cs₂CO₃Dioxane or THF
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyridine using SPhos
  • Preparation: To an oven-dried reaction vial, add the chloropyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[19]

  • Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[19]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[19]

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[19]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[19]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[19]

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[19]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[19]

Protocol 2: General Procedure for Suzuki Coupling of a Chloropyridine using XPhos
  • Preparation (in a glovebox): Combine the chloropyridine (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[19]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.[19]

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[19]

  • Workup and Purification: Follow steps 5-10 from Protocol 1 for workup and purification.[19]

Visualizing the Challenges and Solutions

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd Organoboron Aryl'-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Diagram 2: Troubleshooting Flowchart for Failed Pyridine Suzuki Coupling

Troubleshooting_Flowchart start Low or No Yield in Pyridine Suzuki Coupling q_halide What is the halide? (Cl, Br, I) start->q_halide cl_path Chloropyridine: Inherently Less Reactive q_halide->cl_path Cl br_i_path Bromo/Iodopyridine: Generally More Reactive q_halide->br_i_path Br/I q_position What is the position of the halide? (2, 3, or 4) cl_path->q_position br_i_path->q_position pos2_path 2-Halopyridine: Potential Catalyst Inhibition q_position->pos2_path 2- pos34_path 3- or 4-Halopyridine: Less Prone to Inhibition q_position->pos34_path 3- or 4- check_catalyst Is the catalyst system active enough? (e.g., Pd(PPh₃)₄) pos2_path->check_catalyst pos34_path->check_catalyst sol_catalyst Switch to a more active system: - Buchwald Ligands (SPhos, XPhos) - NHC Ligands check_catalyst->sol_catalyst No check_boron Is protodeboronation occurring? (Check for Ar-H byproduct) check_catalyst->check_boron Yes sol_catalyst->check_boron sol_boron Use a more stable boron reagent: - Pinacol Ester - MIDA Boronate - Organotrifluoroborate check_boron->sol_boron Yes check_conditions Review other conditions: - Base (strength, solubility) - Solvent (degassed?) - Temperature check_boron->check_conditions No sol_boron->check_conditions sol_conditions Optimize conditions: - Screen bases (K₃PO₄, Cs₂CO₃) - Ensure proper degassing - Increase temperature check_conditions->sol_conditions Suboptimal success Successful Coupling check_conditions->success Optimal sol_conditions->success

Caption: A step-by-step guide to diagnosing and resolving common Suzuki coupling issues.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-2-fluoro-6-picoline (CAS: 375368-78-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. By explaining the causality behind experimental choices, we aim to provide a robust framework for troubleshooting and optimizing your reaction conditions.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative that serves as a vital building block in medicinal chemistry. Its specific arrangement of bromo, fluoro, and methyl substituents on the pyridine ring allows for versatile functionalization through reactions like nucleophilic substitution and cross-coupling.[1] This makes it an indispensable precursor for constructing complex molecular architectures found in a range of active pharmaceutical ingredients (APIs), from anti-inflammatory to oncology drugs.[1] Achieving high purity (typically ≥98%) is paramount, as even minor impurities can detrimentally affect downstream applications and the efficacy of the final API.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most established route is a two-step process starting from 3-amino-6-picoline. This method involves:

  • Electrophilic Bromination: The selective bromination of 3-amino-6-picoline to form 3-amino-2-bromo-6-picoline.

  • Diazotization-Fluorination (Balz-Schiemann type reaction): The conversion of the amino group on 3-amino-2-bromo-6-picoline to a fluorine atom via a diazonium salt intermediate using anhydrous hydrogen fluoride.[2] This pathway is generally favored for its high yields and control over regioselectivity.

Q2: Why is strict temperature control so crucial during the diazotization-fluorination step?

A2: The diazonium salt intermediate (Ar-N₂⁺) is highly unstable. If the temperature rises uncontrollably, the salt can rapidly decompose, leading to several undesirable side reactions. The most common side reaction is the reaction with any residual water to form a phenol (3-hydroxy-2-bromo-6-picoline), significantly reducing the yield of the desired fluorinated product. The initial formation of the diazonium salt is therefore conducted at very low temperatures (e.g., -78 °C), followed by carefully controlled warming to facilitate the substitution of the diazonium group with fluoride.[2]

Q3: What are the primary safety hazards associated with this synthesis?

A3: This synthesis involves several hazardous materials that require stringent safety protocols:

  • Brominating Agents: Reagents like a mixture of sodium bromide and sodium bromate with sulfuric acid are corrosive and strong oxidizers. Direct handling of elemental bromine should be avoided due to its high toxicity and volatility.[2]

  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful but result in deep tissue damage. All manipulations must be performed in a specialized fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Reactions involving HF should be conducted in HF-resistant vessels, such as those made of tetrafluoroethylene (Teflon).[2]

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. They should always be kept in solution and at low temperatures.

Q4: How can I reliably confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) is essential for structural confirmation. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can determine the purity, which should typically be >98% for use in pharmaceutical applications. Physical properties such as the boiling point (approx. 194.2°C at 760 mmHg) can also serve as an indicator of purity.[3]

Synthesis Workflow Overview

The following diagram outlines the high-level workflow for the synthesis of this compound.

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization-Fluorination start 3-Amino-6-picoline bromination Add NaBr/NaBrO₃ in Acetonitrile start->bromination acidification Dripwise H₂SO₄ (Ice Bath) bromination->acidification reaction1 React 3h @ RT acidification->reaction1 workup1 Neutralize (NaHCO₃) Extract (EtOAc) Dry (Na₂SO₄) reaction1->workup1 intermediate 3-Amino-2-bromo-6-picoline workup1->intermediate dissolve Dissolve in Anhydrous HF (-78°C) intermediate->dissolve To Step 2 diazotization Add NaNO₂ (-78°C) dissolve->diazotization reaction2 Warm to -5°C to 5°C then 30-70°C diazotization->reaction2 workup2 Quench (Ice/Water) Neutralize (NaHCO₃) Extract (DCM) reaction2->workup2 purification Recrystallize (EtOAc/Petroleum Ether) workup2->purification final_product This compound purification->final_product

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low yield or incomplete conversion in the bromination step (Step 1).

Possible Cause Recommended Solution & Explanation
Incorrect Stoichiometry The molar ratio of the amine to the brominating agents (NaBr/NaBrO₃) and sulfuric acid is critical. Ensure precise measurement. A slight excess of the brominating agent may be required, but a large excess can lead to over-bromination.
Inefficient Temperature Control The initial addition of sulfuric acid is highly exothermic. The reaction must be maintained in an ice bath to prevent side reactions and degradation of the starting material. Allowing the temperature to rise too high can reduce the yield.[2]
Insufficient Reaction Time While the patent suggests 3 hours at room temperature after acid addition, monitor the reaction by TLC.[2] If the starting material is still present, extend the reaction time.
Poor Quality Starting Material Ensure the 3-amino-6-picoline is pure and dry. Impurities can interfere with the reaction.

Problem 2: Very low or no yield in the diazotization-fluorination step (Step 2).

Possible Cause Recommended Solution & Explanation
Presence of Moisture This is the most common cause of failure. Anhydrous HF is essential. Any moisture will rapidly decompose the diazonium salt intermediate to the corresponding phenol. Ensure all glassware is oven-dried, and reagents are anhydrous.
Diazonium Salt Decomposition The temperature during the addition of sodium nitrite must be kept extremely low (e.g., -78°C).[2] The subsequent warming must be gradual and carefully controlled. A rapid temperature increase will cause the diazonium salt to decompose before it can react with the fluoride.
Inadequate Mixing The reaction mixture can become viscous. Ensure efficient stirring throughout the addition of sodium nitrite and the warming phase to maintain homogeneity and facilitate the reaction.
Improper Reaction Vessel Anhydrous HF is highly corrosive. A tetrafluoroethylene (Teflon) vessel is required to prevent reaction with glass (SiO₂) and ensure the integrity of the reaction environment.[2]

Problem 3: Formation of multiple products observed on TLC/GC after bromination.

Possible Cause Recommended Solution & Explanation
Poor Regioselectivity The amino group strongly directs bromination to the ortho and para positions. In 3-amino-6-picoline, the C2 and C4 positions are activated. While C2 is sterically less hindered, harsh conditions can lead to bromination at other positions or di-bromination.
Over-bromination Using a large excess of the brominating agent or running the reaction at elevated temperatures can lead to the formation of di-bromo species.
Solution Adhere strictly to the recommended stoichiometry and temperature profile. Add the sulfuric acid slowly while cooling to maintain control. If isomers are formed, they must be separated via column chromatography or careful recrystallization.

Troubleshooting Decision Tree

start Low Final Yield of This compound check_step1 Analyze yield & purity of Step 1 intermediate: 3-Amino-2-bromo-6-picoline start->check_step1 troubleshoot_step2 Focus on Step 2: Diazotization-Fluorination check_step1->troubleshoot_step2 Yield & Purity OK troubleshoot_step1 Focus on Step 1: Bromination check_step1->troubleshoot_step1 Yield & Purity Low step1_ok Yield & Purity OK step1_bad Yield & Purity Low check_moisture Were all reagents and glassware strictly anhydrous? troubleshoot_step2->check_moisture fix_moisture Root Cause: Moisture. Oven-dry all glassware. Use anhydrous HF. check_moisture->fix_moisture No check_temp Was temperature maintained at -78°C during NaNO₂ addition & warmed slowly? check_moisture->check_temp Yes moisture_yes Yes moisture_no No fix_temp Root Cause: Temp Control. Improve cooling bath. Control warming rate. check_temp->fix_temp No check_vessel Was an HF-resistant (e.g., Teflon) vessel used? check_temp->check_vessel Yes temp_yes Yes temp_no No fix_vessel Root Cause: Vessel Reactivity. Use appropriate Teflon-lined or solid Teflon reactor. check_vessel->fix_vessel No vessel_yes Yes vessel_no No check_stoich Was stoichiometry of brominating agents & acid precise? troubleshoot_step1->check_stoich fix_stoich Root Cause: Stoichiometry. Recalculate and re-weigh all reagents carefully. check_stoich->fix_stoich No check_temp1 Was reaction kept in ice bath during H₂SO₄ addition? check_stoich->check_temp1 Yes stoich_yes Yes stoich_no No fix_temp1 Root Cause: Temp Control. Ensure efficient cooling to prevent side reactions. check_temp1->fix_temp1 No temp1_yes Yes temp1_no No

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

The following protocols are adapted from established synthetic methods and are intended for use by qualified chemists.[2]

Protocol 1: Synthesis of 3-Amino-2-bromo-6-picoline (Intermediate)

Parameter Value Notes
Starting Material 3-amino-6-picoline22.6g, 0.209mol, 1.0 eq
Reagents Sodium Bromide (NaBr)14.3g, 0.139mol, 0.66 eq
Sodium Bromate (NaBrO₃)10.6g, 0.070mol, 0.33 eq
Sulfuric Acid (H₂SO₄)30.7g, 0.314mol, 1.5 eq
Solvents Acetonitrile150 mL
Water100 mL for bromides, 80 mL for acid
Temperature 0-5°C (Ice Bath), then Room TempFor acid addition, then reaction
Reaction Time 3 hoursAfter completion of acid addition
Typical Yield ~90%After recrystallization

Methodology:

  • In a suitable reaction vessel, dissolve 3-amino-6-picoline (22.6g) in acetonitrile (150 mL).

  • Prepare an aqueous solution of sodium bromide (14.3g) and sodium bromate (10.6g) in 100 mL of water.

  • Cool the vessel containing the picoline solution in an ice bath. Under vigorous stirring, add the aqueous bromide/bromate solution.

  • Slowly add a solution of sulfuric acid (30.7g) in water (80 mL) dropwise, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction completion via TLC.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral (pH ~7).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an ethyl acetate/petroleum ether system to yield 3-amino-2-bromo-6-picoline as a solid.[2]

Protocol 2: Synthesis of this compound (Final Product)

Parameter Value Notes
Starting Material 3-Amino-2-bromo-6-picoline35.2g, 0.188mol, 1.0 eq
Reagents Anhydrous Hydrogen Fluoride (HF)80 mL
Sodium Nitrite (NaNO₂)14.3g, 0.207mol, 1.1 eq
Temperature -78°C, then -5°C to 5°C, then 30-70°CStrict temperature control is critical
Reaction Time 30 min at -5°C to 5°C, then 30-60 min at 30-70°C
Typical Yield ~85%After recrystallization

Methodology:

  • CRITICAL SAFETY NOTE: This procedure must be performed in a specialized fume hood using an HF-resistant (tetrafluoroethylene) reaction vessel.

  • Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully add anhydrous hydrogen fluoride (80 mL).

  • While maintaining the temperature at -78°C, slowly add 3-amino-2-bromo-6-picoline (35.2g) in portions with efficient stirring.

  • Once the amine is fully dissolved, add solid sodium nitrite (14.3g) in small portions, ensuring the temperature does not rise above -70°C.

  • After the addition is complete, allow the reaction mixture to warm to between -5°C and 5°C and stir for 30 minutes.

  • Further warm the reaction to between 30°C and 70°C and hold for 30-60 minutes. Gas evolution (N₂) should be observed.

  • Cool the reaction mixture back down and carefully quench it by pouring it onto a mixture of ice and water.

  • Neutralize the solution to pH ~7 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 120 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether system to yield this compound as a faint yellow solid.[2]

References

Troubleshooting unexpected side reactions with 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-fluoro-6-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and unexpected side reactions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to this compound

This compound (also known as 3-bromo-2-fluoro-6-methylpyridine) is a key intermediate in pharmaceutical and agrochemical synthesis. Its utility stems from the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen.[1] The bromine atom at the 3-position is well-suited for various palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it a valuable scaffold in the synthesis of complex molecules.[2]

However, the interplay of these reactive sites can also lead to unexpected side reactions. This guide will help you identify, understand, and mitigate these challenges.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are commonly performed at the C3-position (C-Br bond) of this compound.[3] Several side reactions can compromise the yield and purity of the desired product.

FAQ 1: My Suzuki-Miyaura coupling reaction is giving low yields and I'm observing a significant amount of debrominated starting material. What is happening and how can I fix it?

Answer:

The observation of 2-fluoro-6-picoline as a major byproduct points to a common side reaction known as hydrodebromination (a type of dehalogenation).[4][5] This occurs when the aryl bromide is reduced, replacing the bromine atom with a hydrogen atom.

Causality:

  • Inefficient Catalysis: If the catalytic cycle is slow or inefficient, the palladium catalyst can react with sources of hydrogen in the reaction mixture, leading to the reduction of the starting material.

  • Reaction with Solvents: Alcohols, when used as solvents or co-solvents, can act as hydrogen donors, facilitating dehalogenation.[5]

  • Base-Mediated Decomposition: Certain bases in combination with residual water can promote this side reaction.

Troubleshooting Strategies:

StrategyRationale
Catalyst and Ligand Selection Use a fresh, high-quality palladium catalyst. For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.[3][6]
Choice of Base Switch to a milder, non-nucleophilic base. While strong bases are often used, they can sometimes promote side reactions. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.[7][8]
Solvent System Use anhydrous solvents to minimize the presence of water, which can be a proton source. If a co-solvent is needed, consider using aprotic solvents like 1,4-dioxane or toluene with minimal water.[7][9]
Reaction Temperature Lowering the reaction temperature may slow down the rate of dehalogenation relative to the desired cross-coupling.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Stir the reaction at the optimized temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 2: During a cross-coupling reaction, I'm observing a byproduct with a mass corresponding to the loss of fluorine. Why is this happening?

Answer:

This side reaction is defluorination , where the C-F bond is cleaved and replaced by a C-H bond. While generally less common than debromination due to the higher strength of the C-F bond, it can occur under certain conditions.[10]

Causality:

  • High Temperatures and Strong Bases: The combination of high reaction temperatures and strong bases can promote the elimination of the fluoride ion.[11]

  • Catalyst Interactions: Certain palladium catalyst systems, particularly those that are highly electron-rich, might interact with and activate the C-F bond, especially at elevated temperatures.

Troubleshooting Strategies:

StrategyRationale
Temperature Control Run the reaction at the lowest effective temperature. Microwave heating can sometimes provide better temperature control and shorter reaction times, potentially minimizing this side reaction.[11]
Base Selection Use a milder base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[11]
Protecting Groups In some cases, if the reaction conditions are too harsh, it may be necessary to reconsider the synthetic route and perform the C-F bond modification at a different stage.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C2 position is susceptible to nucleophilic attack. This is a powerful method for introducing a wide range of functional groups.[12]

FAQ 3: I am attempting an SNAr reaction with an oxygen or nitrogen nucleophile, but I am getting a significant amount of a hydroxylated byproduct (3-Bromo-2-hydroxy-6-picoline). What is the source of this impurity?

Answer:

The formation of 3-Bromo-2-hydroxy-6-picoline is due to the hydrolysis of the C-F bond. This occurs when water or hydroxide ions act as nucleophiles, displacing the fluoride.

Causality:

  • Presence of Water: The most common cause is the presence of water in the reaction mixture, either from wet solvents or reagents.

  • Strongly Basic Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) can lead to a high concentration of hydroxide ions, which compete with the desired nucleophile.[13]

Troubleshooting Strategies:

StrategyRationale
Anhydrous Conditions Use rigorously dried solvents and reagents. Molecular sieves can be added to the reaction to scavenge any trace amounts of water.[14]
Choice of Base If a base is required to deprotonate the nucleophile, use a non-nucleophilic organic base (e.g., DBU, DIPEA) or a metal hydride (e.g., NaH) in an anhydrous solvent.
Temperature Control Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize competing hydrolysis.

Experimental Protocol: SNAr with an Amine Nucleophile under Anhydrous Conditions

  • To a flame-dried flask under an inert atmosphere, add the amine nucleophile (1.1 equiv.) and anhydrous solvent (e.g., THF or DMF).

  • If the amine is used as its salt, add a non-nucleophilic base (e.g., DIPEA, 1.5 equiv.). If using a free amine, this may not be necessary.

  • Add this compound (1.0 equiv.) to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 3: General Issues and Best Practices

FAQ 4: How should I store and handle this compound to ensure its stability and purity?

Answer:

Proper storage and handling are crucial to prevent degradation of this reagent.

Best Practices:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16] Recommended storage is at 2-8°C.[15]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[16][17]

  • Inert Atmosphere: For reactions sensitive to moisture or air, it is best to handle the reagent under an inert atmosphere (e.g., argon or nitrogen).

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired reactions and common side reactions.

cluster_suzuki Suzuki-Miyaura Coupling Start_Suzuki This compound Desired_Suzuki 3-Aryl-2-fluoro-6-picoline Start_Suzuki->Desired_Suzuki [Pd], Base, Ar-B(OH)2 Debromination 2-Fluoro-6-picoline (Debromination) Start_Suzuki->Debromination Side Reaction

Caption: Desired Suzuki coupling vs. debromination side reaction.

cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start_SNAr This compound Desired_SNAr 3-Bromo-2-Nu-6-picoline Start_SNAr->Desired_SNAr Nu-H, Base Hydrolysis 3-Bromo-2-hydroxy-6-picoline (Hydrolysis) Start_SNAr->Hydrolysis H2O / OH-

Caption: Desired SNAr reaction vs. hydrolysis side reaction.

References

Technical Support Center: Enhancing the Stability of Intermediates from 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 3-Bromo-2-fluoro-6-picoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in complex synthetic applications. The generation of reactive intermediates, particularly organometallics, is a common and powerful strategy. However, the stability of these intermediates is paramount for achieving high yields and reproducible results. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses fundamental questions regarding the reactivity of this compound and its derived intermediates.

Q1: What are the most common reactive intermediates formed from this compound, and how are they generated?

A1: The most common and synthetically useful intermediates are organolithium species.[1] These are typically generated via one of two primary pathways at cryogenic temperatures (e.g., -78 °C):

  • Halogen-Metal Exchange: This is often the preferred method. An alkyllithium reagent, most commonly n-butyllithium (n-BuLi), selectively exchanges with the bromine atom at the C3 position. This reaction is typically very fast, often complete in seconds to minutes, provided conditions are optimal.[2][3]

  • Deprotonation (Directed ortho-Metalation - DoM): In this pathway, the organolithium acts as a strong base, abstracting a proton from the pyridine ring.[4][5] The fluorine atom and the pyridine nitrogen are Lewis basic sites that can coordinate to the lithium cation, directing the deprotonation to an adjacent (ortho) position.[6][7] For this substrate, deprotonation would likely occur at the C4 or C5 position, competing with the halogen-metal exchange.

The choice between these pathways can be influenced by the specific alkyllithium reagent used (n-BuLi vs. s-BuLi or t-BuLi), the solvent system, and the presence of coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA).[4][8]

Q2: My reaction mixture turns dark brown or black upon addition of n-BuLi. Is this normal, and what does it indicate?

A2: While a color change to yellow or orange upon formation of an aryllithium species can be expected, a rapid shift to dark brown or black is a strong indicator of decomposition.[9][10] This suggests that the highly reactive organolithium intermediate is not stable under your current reaction conditions. The primary causes of such decomposition include:

  • Excessive Temperature: Even a localized temperature increase from a too-rapid addition of the alkyllithium can initiate degradation pathways.

  • Presence of Oxygen or Moisture: Organolithium reagents are extremely sensitive to air and water.[11] Inadequate inert atmosphere techniques will rapidly quench the intermediate and can lead to complex side reactions.

  • Solvent Degradation: Ethereal solvents like tetrahydrofuran (THF), while excellent for solvating organolithiums, can be attacked by highly reactive species, especially at temperatures above -20 °C.[12] This is particularly true for hindered or more basic alkyllithiums.

  • Inherent Instability: The generated lithiated pyridine itself may be thermally unstable, undergoing fragmentation or elimination reactions.[13][14]

Q3: What are the primary factors that decrease the stability of lithiated intermediates of this compound?

A3: The stability of these organometallic intermediates is a function of several interdependent properties.[15] Key factors to control are:

FactorImpact on StabilityRationale & Best Practices
Temperature Critical. Higher temperatures dramatically accelerate decomposition.Maintain cryogenic temperatures (typically -78 °C using a dry ice/acetone bath) throughout the generation and subsequent reaction of the intermediate.[9]
Atmosphere Critical. Oxygen and water rapidly destroy the intermediate.All glassware must be rigorously flame- or oven-dried.[11] The reaction must be conducted under a positive pressure of a dry, inert gas like argon or nitrogen.
Solvent Choice High. Solvents affect aggregation, solubility, and reactivity.THF is common as it deaggregates alkyllithiums, increasing reactivity.[2][8] However, for potentially unstable intermediates, less reactive hydrocarbon solvents (e.g., hexanes, toluene) may offer better stability, though solubility can be an issue.[15]
Reagent Purity High. Impurities in the starting material or solvent can initiate side reactions.Use freshly distilled solvents and high-purity this compound. Ensure the alkyllithium reagent has been recently titrated to confirm its molarity.
Concentration Moderate. Higher concentrations can sometimes lead to different aggregation states.Typical concentrations range from 0.1 M to 0.5 M. Very low concentrations can be susceptible to trace impurities.

Section 2: Troubleshooting Guide: Common Experimental Issues & Solutions

This section provides a structured approach to resolving specific problems encountered during experiments.

Problem 1: Low or No Yield of the Desired Product After Electrophilic Quench

  • Question: I performed a lithium-halogen exchange on this compound with n-BuLi at -78 °C, followed by quenching with an electrophile (e.g., trimethylsilyl chloride). My analysis shows only starting material and/or protonated starting material (2-fluoro-6-picoline). What went wrong?

  • Analysis & Solution Workflow: This outcome points to a failure in either the formation or the survival of the lithiated intermediate.

    G start Start: Low/No Product Yield q1 Was the n-BuLi solution titrated? start->q1 a1_no Action: Titrate n-BuLi. Old or improperly stored solutions lose potency. q1->a1_no No q2 Were solvents and glassware rigorously dried? q1->q2 Yes end_success Re-run experiment with corrective actions. a1_no->end_success a2_no Action: Flame-dry all glassware under vacuum. Use freshly distilled THF from Na/benzophenone. q2->a2_no No q3 Was the reaction kept at -78°C during addition and stirring? q2->q3 Yes a2_no->end_success a3_no Action: Ensure slow, dropwise addition of n-BuLi to the cooled substrate solution to avoid exotherms. q3->a3_no No q4 Is the electrophile reactive enough? q3->q4 Yes a3_no->end_success a4_no Action: Verify electrophile purity and reactivity. Consider a more reactive electrophile for testing. q4->a4_no No q4->end_success Yes a4_no->end_success

    Troubleshooting workflow for low product yield.

    Causality Explained:

    • Inactive Reagent: n-BuLi degrades over time, reacting with ambient moisture or oxygen upon each use.[12] Titration is not optional; it is essential for stoichiometric control.

    • Proton Source: The lithiated intermediate is an extremely strong base. Any trace of water in the solvent, on the glassware, or in the inert gas stream will act as a proton source, quenching the intermediate before the electrophile can react.[16]

    • Thermal Decomposition: As previously mentioned, if the temperature rises, the intermediate may decompose faster than it reacts with the electrophile.

Problem 2: Formation of Multiple Unidentified Byproducts

  • Question: My reaction is messy. Besides my desired product, I am observing several byproducts, including what appears to be butyl-adducts to the pyridine ring. How can I improve the selectivity?

  • Analysis & Solution: The formation of multiple products indicates a loss of selectivity, where the organolithium is reacting via undesired pathways.

    G sub This compound + n-BuLi path1 Pathway 1 (Desired): Halogen-Metal Exchange sub->path1 path2 Side Reaction A: Nucleophilic Addition sub->path2 path3 Side Reaction B: Deprotonation (DoM) sub->path3 prod1 3-Lithio-2-fluoro-6-picoline path1->prod1 prod2 Butyl-dihydropyridine Adduct path2->prod2 prod3 4- or 5-Lithio Isomers path3->prod3

    Potential reaction pathways for this compound with n-BuLi.

    Strategies for Enhancing Selectivity:

    • Suppress Nucleophilic Addition: The addition of n-BuLi to the pyridine C=N bond is a known side reaction.[6]

      • Use a Hindered Base: Consider using a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) for deprotonation reactions, as their steric bulk disfavors addition.[3][17]

      • Lower Temperature: Ensure the reaction is maintained at -78 °C or even lower, as addition pathways often have a higher activation energy than halogen-metal exchange.

    • Favor Halogen-Metal Exchange over Deprotonation: Halogen-metal exchange with n-BuLi is typically much faster than deprotonation of an aromatic C-H bond.

      • Short Reaction Time: Add the electrophile shortly after the n-BuLi (e.g., 1-5 minutes). This provides less time for the slower deprotonation pathway to occur.

      • Reagent Choice: Using two equivalents of t-BuLi can sometimes favor deprotonation, so sticking with n-BuLi is often better for selective halogen-metal exchange.

Section 3: Key Experimental Protocols

Adherence to rigorous experimental technique is non-negotiable for success.

Protocol 1: Setup for Anhydrous Reaction Conditions

G cluster_prep Preparation Phase cluster_reagents Reagent & Solvent Addition p1 1. Oven-dry all glassware (flask, syringes, needles) at >120°C overnight. p2 2. Assemble glassware hot under a stream of dry inert gas. p1->p2 p3 3. Flame-dry the entire assembly under high vacuum. p2->p3 p4 4. Allow to cool to RT under positive inert gas pressure. p3->p4 r1 5. Add substrate and freshly distilled anhydrous solvent via syringe. p4->r1 r2 6. Cool the solution to -78°C (dry ice/acetone bath). r1->r2 r3 7. Add titrated organolithium reagent slowly via syringe. r2->r3

Workflow for establishing rigorous anhydrous reaction conditions.

Protocol 2: Safe Quenching of Organometallic Reagents

Quenching is a hazardous step due to the high exothermicity.[18] Never quench a reactive organometallic with water directly.

  • Cool the Reaction: Ensure the reaction flask is maintained in an ice bath (0 °C) or dry ice bath (-78 °C).

  • Initial Quench (Less Reactive): Slowly and dropwise, add a less reactive protic solvent like isopropanol.[19] Monitor for any gas evolution or temperature increase. Add isopropanol until no further exotherm is observed.

  • Secondary Quench: Slowly add methanol, which is more reactive, to ensure any remaining strong base is neutralized.[19]

  • Final Quench: Once the reaction is no longer exothermic with alcohol, water or an aqueous solution (e.g., saturated ammonium chloride) can be slowly added to fully quench the mixture and dissolve inorganic salts.[9][18]

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 3-Bromo-2-fluoro-6-picoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting workflows, and frequently asked questions regarding catalyst selection and optimization for cross-coupling reactions involving this versatile building block. The unique electronic and steric properties of this substrate—a pyridine ring bearing a bromine, a fluorine, and a methyl group—present specific challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation.

This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when designing cross-coupling reactions with this compound.

Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this compound?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, with the most common being Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds, reacting with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: The method of choice for constructing C–N bonds by coupling with a wide range of primary and secondary amines.[2]

  • Sonogashira Coupling: Used to form C(sp²)–C(sp) bonds by reacting with terminal alkynes.[3]

The reactivity of the C-Br bond is significantly higher than a C-Cl bond, making it a good handle for these transformations.[4]

Q2: What are the key challenges when using this compound in cross-coupling reactions?

A2: The primary challenges stem from the inherent properties of the pyridine ring system:

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[5][6] This is a well-documented issue with pyridyl substrates.

  • Steric Hindrance: The fluorine atom at the 2-position and the methyl group at the 6-position can sterically hinder the approach of the catalyst to the C-Br bond at the 3-position.

  • Substrate Decomposition: Pyridyl halides can be susceptible to decomposition under harsh reaction conditions.

Careful selection of ligands is crucial to mitigate these challenges.[7] Bulky, electron-rich ligands can promote the desired catalytic cycle while minimizing catalyst inhibition.[8]

Q3: How do I choose the right ligand for my reaction?

A3: Ligand selection is arguably the most critical parameter for a successful cross-coupling reaction with this substrate. The ideal ligand should:

  • Stabilize the active Pd(0) species.

  • Promote rapid oxidative addition.

  • Facilitate reductive elimination.

  • Be sterically bulky to prevent catalyst dimerization and inhibit coordination of the pyridine nitrogen.

For Suzuki-Miyaura reactions , popular choices include Buchwald's biaryl phosphine ligands such as SPhos and XPhos.[9] For Buchwald-Hartwig aminations , ligands like XPhos, RuPhos, and BrettPhos are often highly effective, especially for hindered substrates.[10][11]

Q4: What is the best choice of base for these reactions?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[1][12]

  • For Suzuki-Miyaura couplings , inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[9] They are strong enough to facilitate the reaction but generally do not cause significant substrate degradation.

  • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required.[10][11]

The choice of base should also consider the functional group tolerance of your coupling partners.

Q5: What solvents are recommended for reactions with this compound?

A5: The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature. Common choices include:

  • Ethers: Dioxane, THF

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Amides (use with caution): DMF, DMAc (can sometimes lead to side reactions at high temperatures)

For Suzuki-Miyaura reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often used to aid in the dissolution of the inorganic base.[13] It is critical to use anhydrous solvents, especially for Buchwald-Hartwig aminations, to prevent catalyst deactivation and unwanted side reactions.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.

Issue 1: Low or No Product Yield

Low or no conversion of the starting material is a frequent issue. A systematic approach is key to identifying the root cause.[9]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed q1 Is the catalyst system active? start->q1 a1_no Switch to Buchwald ligands (SPhos, XPhos, RuPhos). Increase catalyst loading (1-5 mol%). Use a pre-catalyst. q1->a1_no No q2 Is the reaction temperature sufficient? q1->q2 Yes a1_yes Yes a2_no Increase temperature (80-120 °C). Consider microwave irradiation. q2->a2_no No q3 Is the base effective? q2->q3 Yes a2_yes Yes a3_no Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald). q3->a3_no No q4 Is the system properly degassed? q3->q4 Yes a3_yes Yes a4_no Degas solvents thoroughly (sparge with Ar/N₂). Ensure an inert atmosphere. q4->a4_no No end Improved Yield q4->end Yes a4_yes Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Detailed Causality and Solutions:

  • Inactive Catalyst System: The combination of a palladium precursor and ligand may not be forming the active Pd(0) species efficiently, or the active species may be prone to deactivation.[5][6] Using modern, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) is often the solution.[9] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.

  • Insufficient Temperature: Cross-coupling reactions often have a significant activation energy barrier. If the temperature is too low, the reaction may be sluggish or not proceed at all. Increasing the temperature, potentially with the use of a higher-boiling solvent or a microwave reactor, can overcome this.[14]

  • Ineffective Base: The base's strength and solubility are critical. For Suzuki reactions, if the base is not strong enough or does not have sufficient solubility, the boronic acid will not be activated for transmetalation.[12] For Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine and form the active palladium-amido complex.[11]

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[9] It is imperative to thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical trace (e.g., LC-MS, GC-MS) indicates the formation of side products.

Common Side Products and Their Mitigation

Side ProductCommon Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Oxygen in the reaction mixture; high catalyst loading.Thoroughly degas the reaction mixture. Reduce catalyst loading.
Protodeboronation (Suzuki) Presence of water or other protic sources.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) for increased stability.[4]
Hydrodehalogenation (Product is 2-fluoro-6-picoline) Presence of a hydrogen source; certain catalyst/ligand combinations.Ensure anhydrous conditions. Screen different ligands.
Homocoupling of this compound High reaction temperatures; high catalyst loading.Reduce reaction temperature and catalyst loading.

Experimental Protocol: Monitoring Reaction Progress

To effectively troubleshoot, it is essential to monitor the reaction's progress.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

    • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate) to stop the reaction.[15]

    • If necessary, add a small amount of a quenching agent (e.g., a dilute acid to neutralize the base).

    • Filter the quenched sample through a 0.22 µm syringe filter.[15]

  • Analytical Method:

    • LC-MS: Ideal for monitoring the consumption of starting materials and the formation of the product and non-volatile byproducts.

    • GC-MS: Excellent for identifying volatile components, including starting materials, product, and low-boiling point impurities.[15]

    • ¹H and ¹⁹F NMR: Can be used for quantitative analysis of reaction aliquots to determine conversion and identify major species in solution.[16]

Part 3: Catalyst System Selection Guide

The following table provides starting points for catalyst, ligand, and base combinations for different cross-coupling reactions with this compound. Optimization will likely be required.

Reaction TypePalladium PrecursorRecommended LigandsRecommended BasesTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene, THF80 - 120
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, LiHMDSToluene, Dioxane80 - 110
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, XPhosEt₃N, DIPEA (often with CuI co-catalyst)THF, DMF25 - 80

Catalytic Cycle Visualization

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII Pd(II)(Ar)XL₂ PdII_B Pd(II)(Ar)(Ar')L₂ PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Coupled Product PdII_B->Product Ar-X This compound Ar-X->PdII Oxidative Addition Ar'-B(OR)₂ Ar'-B(OR)₂ Ar'-B(OR)₂->PdII_B Base Base Base->Ar'-B(OR)₂ activates

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Navigating Scalability Challenges in the Production of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-2-fluoro-6-picoline (CAS No: 375368-78-8). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the production of this critical pharmaceutical intermediate.[1][2] As a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the robust and scalable production of this compound is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your development efforts.

Overview of Synthetic Strategies and Core Challenges

The synthesis of this compound typically involves the selective halogenation of a picoline precursor.[1] Common synthetic routes may include:

  • Direct Bromination of a Fluorinated Picoline: This approach involves the electrophilic bromination of a pre-existing fluoro-picoline. The challenge lies in controlling the regioselectivity of the bromination, as pyridines are electron-deficient heterocycles, often requiring harsh conditions for electrophilic substitution.[3][4][5][6]

  • Halogen Exchange and Functional Group Interconversion: An alternative route may involve the synthesis of a di-halogenated picoline followed by a selective fluorine introduction via nucleophilic aromatic substitution (SNAr), or the diazotization of an amino group in the presence of a fluoride source.

Core Scalability Challenges:

  • Reaction Exotherms: Halogenation reactions can be highly exothermic, posing a significant safety risk and potentially leading to runaway reactions if not properly controlled.

  • Impurity Profile: The formation of regioisomers and over-halogenated byproducts can complicate purification and reduce the overall yield and purity of the final product.

  • Material Handling: The reagents used, such as bromine and hydrofluoric acid, are corrosive and hazardous, requiring specialized equipment and handling procedures.[7][8][9]

  • Product Isolation and Purification: The final product may require specialized purification techniques, such as fractional distillation or chromatography, which can be challenging and costly to implement on a large scale.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Reaction Control and Optimization

Q: My reaction is showing a significant exotherm upon addition of the brominating agent. How can I control this on a larger scale?

A: Managing the exotherm is critical for both safety and product quality. Here are several strategies:

  • Slow, Sub-surface Addition: Add the brominating agent (e.g., bromine, N-bromosuccinimide) slowly and below the surface of the reaction mixture to ensure rapid dispersion and prevent localized "hot spots."

  • Lower Reaction Temperature: Start the reaction at a lower temperature to provide a larger thermal buffer.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated during the reaction. However, this may impact reaction kinetics and downstream processing, so it should be optimized.

  • Use of a Flow Reactor: For continuous manufacturing, a flow reactor can offer superior heat exchange and temperature control compared to batch reactors.

Q: I am observing incomplete conversion of my starting material, even after extended reaction times. What could be the cause?

A: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure that the stoichiometry of your reagents is correct. It may be necessary to use a slight excess of the brominating agent.

  • Low Reaction Temperature: While helpful for controlling exotherms, a temperature that is too low can significantly slow down the reaction rate. A careful balance must be struck.

  • Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, preventing the reactants from coming into contact. This is particularly important in larger reactors.

  • Deactivation of Catalyst (if applicable): If a catalyst is being used, it may be deactivated by impurities in the starting materials or solvent.

Side Reactions and Impurity Management

Q: I am observing the formation of a di-brominated byproduct. How can I minimize this?

A: The formation of di-brominated species is a common issue in halogenation reactions. To minimize this:

  • Control Stoichiometry: Use a precise amount of the brominating agent, or even a slight sub-stoichiometric amount, and monitor the reaction progress closely by in-process controls (e.g., GC, HPLC).

  • Lower Reaction Temperature: Higher temperatures can favor over-bromination.

  • Order of Addition: Adding the picoline substrate to the brominating agent (reverse addition) can sometimes help to maintain a low concentration of the substrate and reduce the likelihood of multiple halogenations.

Q: My final product is contaminated with isomeric impurities. What is the best way to remove them?

A: The removal of isomers can be challenging. Consider the following:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[2]

  • Crystallization: It may be possible to selectively crystallize the desired isomer from a suitable solvent system. This often requires significant screening of solvents and conditions.

  • Chromatography: While effective at the lab scale, preparative chromatography can be expensive and time-consuming for large-scale production. It is typically used as a last resort for high-value products.

Common Impurity Potential Source Mitigation Strategy
Di-brominated picolineExcess brominating agent, high reaction temperatureControl stoichiometry, lower reaction temperature
Isomeric bromo-fluoro-picolinesLack of regioselectivity in the bromination stepOptimize reaction conditions (solvent, temperature, catalyst), consider alternative synthetic routes
Unreacted starting materialIncomplete reactionIncrease reaction time, temperature, or reagent stoichiometry
Hydrolyzed byproductsPresence of water in the reaction mixture or during work-upUse anhydrous solvents and reagents, perform work-up under inert atmosphere
Work-up and Purification

Q: During the aqueous work-up, I am experiencing emulsion formation. How can I resolve this?

A: Emulsions can be problematic during extractions. To break them:

  • Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase and help to break the emulsion.

  • Filtration through Celite: Passing the emulsion through a pad of celite or diatomaceous earth can sometimes help to separate the layers.

  • Centrifugation: For smaller scales, centrifugation is a very effective method for separating emulsions.

Q: My product seems to be thermally unstable during distillation. What are my options?

A: Thermal instability is a concern for many fluorinated compounds.[10][11][12][13]

  • Vacuum Distillation: Reducing the pressure will lower the boiling point of your product and minimize thermal degradation.

  • Wiped-Film Evaporation: For highly sensitive compounds, wiped-film or short-path distillation can provide a very short residence time at high temperatures.

  • Alternative Purification Methods: If distillation is not feasible, consider crystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the synthesis of this compound?

A1: The key CPPs include reaction temperature, reagent addition rate, agitation speed, and reaction time. These should be carefully monitored and controlled to ensure batch-to-batch consistency and product quality.

Q2: What analytical techniques are recommended for in-process control and final product analysis?

A2: A combination of techniques is recommended:

  • Gas Chromatography (GC): For monitoring the disappearance of starting materials and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[14]

Q3: What are the key safety precautions to take when handling the reagents for this synthesis?

A3: Always consult the Safety Data Sheet (SDS) for each reagent.[7][8][9][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive or toxic vapors.[7][8][15]

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible.[7][9] Be prepared to handle spills according to established procedures.

Experimental Protocols

Representative Synthesis of a Halogenated Picoline

This is a generalized procedure and should be adapted and optimized for your specific needs and equipment.

  • To a solution of 2-fluoro-6-picoline in a suitable solvent (e.g., dichloromethane, sulfuric acid), cooled to 0-5 °C, add N-bromosuccinimide (NBS) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualization of Workflows

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Fluoro-6-picoline Reaction Bromination (e.g., NBS) Start->Reaction Reagent Addition Quench Aqueous Quench (e.g., NaHSO3) Reaction->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product Final Product: This compound Purification->Product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield or Purity? Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Yield Issue Impurity_Issue Impurity Issue? Problem->Impurity_Issue Purity Issue Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Stoichiometry Check Reagent Stoichiometry Incomplete_Reaction->Check_Stoichiometry No Optimize_Purification Optimize Purification (Distillation/Crystallization) Impurity_Issue->Optimize_Purification Yes Modify_Reaction Modify Reaction Conditions to Minimize Side Products Impurity_Issue->Modify_Reaction No

Caption: A decision tree for troubleshooting common synthesis problems.

References

Analytical methods for monitoring the progress of reactions with 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Reactions with 3-Bromo-2-fluoro-6-picoline

Welcome to the technical support center for analytical methods related to this compound. This guide is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic workflows. As a halogenated pyridine derivative, this compound (also known as 3-Bromo-6-fluoro-2-methylpyridine) is a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, often via cross-coupling reactions.[1]

Monitoring the progress of these reactions is critical for optimizing yield, minimizing byproduct formation, and ensuring process safety and scalability. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before setting up your analytical workflow.

Q1: What are the primary analytical techniques for monitoring reactions with this compound?

A1: The three most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC-UV: This is the workhorse for many labs. It is ideal for routine, quantitative monitoring of reaction progress, tracking the consumption of starting materials and the formation of non-volatile products.

  • GC-MS: This method is excellent for identifying and quantifying volatile components. Given that this compound is a relatively volatile liquid, GC-MS is highly suitable for monitoring its consumption and detecting volatile byproducts.[2][3] The mass spectrometer provides definitive identification of separated components.

  • NMR Spectroscopy (¹H and ¹⁹F): NMR is an indispensable tool for both qualitative and quantitative analysis (in-situ or on withdrawn aliquots).[4] Since the analyte contains fluorine, ¹⁹F NMR can be a particularly powerful, clean, and sensitive method for monitoring the reaction, as the fluorine signal will likely shift significantly upon conversion to the product.[5] Quantitative NMR (qNMR) can provide accurate yield determinations without the need for calibration curves if an internal standard is used.[5][6][7]

Q2: How do I choose the best technique for my specific reaction (e.g., a Suzuki coupling)?

A2: The choice depends on the properties of all key components in your reaction mixture (starting materials, reagents, products, and byproducts). Consider the following decision points:

Technique Best For... Key Considerations
HPLC-UV Reactions where products are significantly less volatile or more polar than the starting material (e.g., Suzuki, Buchwald-Hartwig couplings).Requires all analytes of interest to have a UV chromophore. Method development may be needed to achieve separation. Not suitable for very volatile compounds.
GC-MS Reactions where all key components are volatile and thermally stable. Excellent for identifying unknown, volatile byproducts.The product must be thermally stable and not degrade in the injector port. High-boiling point products may not elute.
NMR When you need definitive structural information or want to avoid chromatographic method development. ¹⁹F NMR is especially useful for this substrate.Lower sensitivity compared to chromatographic methods. Requires a stable, deuterated solvent for locking. Quantitative analysis (qNMR) requires careful experimental setup (e.g., ensuring full relaxation of nuclei).[6]

Below is a decision-making workflow to help guide your choice.

MethodSelection Start Start: Assess Reaction Components Volatility Are all key components (starting material, product) volatile & thermally stable? Start->Volatility UV_Chromophore Do all components have a UV chromophore? Volatility->UV_Chromophore No GC_MS Primary Choice: GC-MS Volatility->GC_MS  Yes Need_Structure Is structural confirmation or rapid quantification without calibration needed? UV_Chromophore->Need_Structure No HPLC Primary Choice: HPLC-UV UV_Chromophore->HPLC  Yes NMR Primary Choice: NMR (¹H, ¹⁹F) Need_Structure->NMR  Yes Consider_Deriv Consider derivatization or alternative detectors (e.g., ELSD, CAD, MS) Need_Structure->Consider_Deriv No Consider_NMR Consider NMR for structural insights GC_MS->Consider_NMR HPLC->Consider_NMR Consider_HPLC Consider HPLC if product is non-volatile

Caption: Decision tree for selecting an analytical method.

Q3: How should I prepare a reaction sample for analysis?

A3: Proper sample preparation is critical to protect your analytical instrumentation and obtain accurate data.

  • Aliquot & Quench: Withdraw a small, representative aliquot from the reaction mixture (e.g., 10-50 µL). Immediately quench the reaction by diluting it into a much larger volume (e.g., 1-2 mL) of a suitable solvent (like acetonitrile for HPLC or dichloromethane for GC). This stops the reaction and prepares it for analysis.

  • Dilute: Ensure the final concentration is within the linear range of your detector. A 100 to 1000-fold dilution is a common starting point.

  • Filter: ALWAYS filter your sample through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) before injection. This removes particulates that can clog lines and damage columns or injectors.[8]

  • Internal Standard (Optional but Recommended): For precise quantification, add a known amount of an internal standard (a non-reacting compound) to your dilution solvent. This helps correct for variations in injection volume.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter.

HPLC Troubleshooting

Problem: My picoline peaks are tailing or showing poor shape.

  • Probable Cause 1: Secondary Silanol Interactions. The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns, causing peak tailing.[9]

    • Solution:

      • Use a Base-Deactivated Column: Employ a column specifically designed for analyzing bases, often labeled with "B," "DB," or "PFP."

      • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) (0.1%) to the mobile phase to compete for the active silanol sites. Alternatively, using a low pH mobile phase (pH 2-3) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen, which can improve peak shape on some columns.[9]

  • Probable Cause 2: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile into a 30% acetonitrile mobile phase) can cause peak distortion.[10][11]

    • Solution: Whenever possible, dissolve the final diluted sample in the initial mobile phase composition.[11] If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

Problem: My starting material and product peaks are not separating.

  • Probable Cause: Insufficient Method Selectivity. The mobile phase composition is not optimal for resolving the analytes.

    • Solution:

      • Adjust Organic Content: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase the retention time of all components and may improve resolution.[10]

      • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can often resolve co-eluting peaks.

      • Modify pH: If your analytes have acidic or basic properties, adjusting the mobile phase pH can dramatically alter retention and selectivity.

      • Try a Different Column: A phenyl-hexyl or PFP (pentafluorophenyl) stationary phase can offer different selectivity for aromatic and halogenated compounds compared to a standard C18.

HPLCTroubleshooting Problem Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Silanol Interactions? Problem->Cause1 Cause2 Sample Solvent Mismatch? Problem->Cause2 Solution1a Use Base-Deactivated Column Cause1->Solution1a Yes Solution1b Add Modifier (e.g., TEA) or use low pH Cause1->Solution1b Yes Solution2 Dissolve sample in mobile phase Cause2->Solution2 Yes

Caption: Workflow for troubleshooting poor HPLC peak shape.
GC-MS Troubleshooting

Problem: I'm seeing no peak for my product, or the peak is very small/broad.

  • Probable Cause 1: Thermal Degradation. The product may be unstable at the high temperatures of the GC injector port.

    • Solution:

      • Lower the Inlet Temperature: Decrease the injector temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization.

      • Use a Cooled Injection Technique: If available, use a programmable temperature vaporization (PTV) inlet that starts at a lower temperature and ramps up.

  • Probable Cause 2: Product is Not Volatile Enough. The product may have a very high boiling point due to the addition of a large substituent (e.g., in a Suzuki coupling).

    • Solution:

      • Increase Column Temperature: Increase the maximum temperature of your oven program. Ensure you do not exceed the column's maximum operating temperature.

      • Switch to a High-Temperature Column: Use a column specifically designed for high-boiling point compounds.

      • If all else fails, GC is not the appropriate technique. Switch to HPLC analysis.

Detailed Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring a typical cross-coupling reaction of this compound.

  • Instrumentation & Consumables:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Syringe filters: 0.22 µm PTFE

  • Sample Preparation:

    • Withdraw 20 µL of the reaction mixture.

    • Immediately add it to a vial containing 1.98 mL of acetonitrile (this is a 1:100 dilution).

    • Vortex the vial to mix thoroughly.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol. 5 µL
UV Wavelength 254 nm (or λmax of key analyte)
Gradient 10% B to 90% B over 10 min, hold 2 min
  • Analysis:

    • Inject a sample of your starting material and any available standards first to determine their retention times.

    • Inject your reaction aliquots at various time points (e.g., t=0, 1h, 4h, 24h).

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of the product to determine reaction progress.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-fluoro-6-picoline, a substituted pyridine with potential applications as a versatile building block in medicinal chemistry.

In the absence of a complete, publicly available spectral assignment for this compound, this guide will present a detailed predictive analysis based on established principles of NMR spectroscopy. To provide a richer context and demonstrate the diagnostic power of NMR, we will conduct a comparative analysis with its isomer, 3-Bromo-6-fluoro-2-picoline. This comparison will highlight how subtle changes in substituent positioning lead to distinct and predictable differences in their respective NMR spectra.

The Foundational Principles of NMR in Substituted Pyridines

The chemical shifts observed in the NMR spectrum of a substituted pyridine are governed by the electronic environment of each nucleus. Electron-withdrawing groups, such as halogens, generally deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups, like methyl groups, tend to shield adjacent nuclei, causing an upfield shift.[1]

In the case of fluorinated pyridines, the highly electronegative fluorine atom exerts a significant influence on the spectrum.[2] Beyond its inductive effects on chemical shifts, the fluorine nucleus (¹⁹F, with a spin of I = ½) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns. The magnitude of these coupling constants (J-values) is often diagnostic for the number of bonds separating the coupled nuclei.[3]

Predicted ¹H NMR Spectral Analysis: this compound vs. 3-Bromo-6-fluoro-2-picoline

The differing arrangements of the bromo, fluoro, and methyl substituents on the pyridine ring in these two isomers will result in distinct ¹H NMR spectra. Below is a predictive analysis of the key features for each compound.

This compound: A Predictive Overview

The structure of this compound features two aromatic protons and a methyl group. The fluorine at position 2 and the bromine at position 3 will significantly influence the chemical shifts of the remaining ring protons at positions 4 and 5.

  • H-4: This proton is expected to be the most downfield of the aromatic signals due to the deshielding effects of the adjacent bromine atom and the fluorine atom at the ortho position. It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller, long-range coupling to the fluorine at C-2.

  • H-5: This proton will be influenced by the methyl group at the ortho position (C-6) and the bromine at the meta position (C-3). It is expected to appear upfield relative to H-4 and will likely be a doublet, primarily coupled to H-4.

  • -CH₃: The methyl group at C-6 is adjacent to the nitrogen atom and will likely appear as a singlet in the typical methyl region of the spectrum, though potentially with some minor long-range coupling to H-5.

3-Bromo-6-fluoro-2-picoline: A Comparative Prediction

In this isomer, the fluorine is now at position 6 and the methyl group is at position 2. This rearrangement will lead to noticeable changes in the ¹H NMR spectrum.

  • H-4 and H-5: The two aromatic protons will be adjacent to each other, forming a classic AB spin system. H-5, being ortho to the strongly electron-withdrawing fluorine atom, is expected to be significantly deshielded and appear at a higher chemical shift than H-4. Both protons will appear as doublets due to their coupling to each other.

  • -CH₃: The methyl group at C-2 will be deshielded by the adjacent nitrogen atom and will likely appear as a singlet. Its chemical shift may be slightly different from that in the 2-fluoro isomer due to the change in the overall electronic landscape of the ring.

The following is a graphical representation of the logical workflow for predicting the NMR spectra of these isomers.

G cluster_target This compound cluster_comparison 3-Bromo-6-fluoro-2-picoline T_Struct Molecular Structure T_Subst Substituent Effects (Br, F, CH3) T_Struct->T_Subst T_H_Pred Predicted ¹H Spectrum T_Subst->T_H_Pred T_C_Pred Predicted ¹³C Spectrum T_Subst->T_C_Pred Analysis Comparative Analysis T_H_Pred->Analysis T_C_Pred->Analysis C_Struct Molecular Structure C_Subst Substituent Effects (Br, F, CH3) C_Struct->C_Subst C_H_Pred Predicted ¹H Spectrum C_Subst->C_H_Pred C_C_Pred Predicted ¹³C Spectrum C_Subst->C_C_Pred C_H_Pred->Analysis C_C_Pred->Analysis Conclusion Structural Elucidation Analysis->Conclusion

Caption: Workflow for the comparative NMR spectral prediction of two picoline isomers.

Predicted ¹³C NMR Spectral Analysis: A Deeper Dive into Structural Differences

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. The presence of a fluorine atom introduces significant C-F couplings, which are invaluable for definitive assignments.

This compound: Predicted ¹³C Resonances
  • C-2: This carbon, directly bonded to the fluorine atom, will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly deshielded.

  • C-3: The carbon bearing the bromine atom will also be deshielded, and its signal may be broadened due to the quadrupolar nature of the bromine nucleus. It will also show a two-bond coupling to the fluorine (²JCF).

  • C-4 and C-5: These carbons will have distinct chemical shifts, with C-4 likely being more deshielded due to its proximity to the electronegative substituents. They will also exhibit smaller, long-range C-F couplings.

  • C-6: The carbon attached to the methyl group will be influenced by the nitrogen atom and will appear in the downfield region of the aromatic carbons.

  • -CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

3-Bromo-6-fluoro-2-picoline: A Comparative ¹³C Prediction
  • C-6: In this isomer, C-6 will be directly bonded to the fluorine and will therefore show a large ¹JCF coupling.

  • C-2: The carbon with the methyl group will be in a different electronic environment compared to the 2-fluoro isomer, leading to a different chemical shift.

  • C-3, C-4, and C-5: The chemical shifts and C-F coupling patterns for these carbons will be altered due to the repositioning of the fluorine and methyl groups, providing a clear basis for distinguishing between the two isomers.

Tabulated Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for both isomers. These predictions are based on established substituent effects and typical coupling constants for fluorinated pyridines.

Table 1: Predicted ¹H NMR Data

Compound Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
This compoundH-47.8 - 8.1ddJ(H4-H5) ≈ 8.0, J(H4-F2) ≈ 4.0
H-57.2 - 7.5dJ(H5-H4) ≈ 8.0
-CH₃2.5 - 2.7s-
3-Bromo-6-fluoro-2-picolineH-57.6 - 7.9dJ(H5-H4) ≈ 8.5
H-47.1 - 7.4dJ(H4-H5) ≈ 8.5
-CH₃2.4 - 2.6s-

Table 2: Predicted ¹³C NMR Data

Compound Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
This compoundC-2158 - 162¹JCF ≈ 230-250
C-3110 - 115²JCF ≈ 20-30
C-4140 - 145³JCF ≈ 5-10
C-5120 - 125⁴JCF ≈ 2-5
C-6155 - 160⁵JCF ≈ 1-3
-CH₃20 - 25-
3-Bromo-6-fluoro-2-picolineC-2156 - 161⁵JCF ≈ 1-3
C-3112 - 117³JCF ≈ 5-10
C-4138 - 143⁴JCF ≈ 2-5
C-5118 - 123²JCF ≈ 20-30
C-6160 - 165¹JCF ≈ 230-250
-CH₃18 - 23-

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for these compounds, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified picoline derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition (100 MHz Spectrometer)
  • Instrument Setup: Use the same sample and maintain the lock and shim settings.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence.

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4]

The following diagram illustrates the workflow for acquiring and analyzing the NMR data.

G cluster_exp Experimental Workflow cluster_analysis Data Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) OneD_H ¹H NMR Acquisition SamplePrep->OneD_H OneD_C ¹³C NMR Acquisition OneD_H->OneD_C TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_C->TwoD_NMR ChemShifts Chemical Shift Analysis TwoD_NMR->ChemShifts Couplings Coupling Constant Analysis TwoD_NMR->Couplings Assign Spectral Assignment ChemShifts->Assign Couplings->Assign Structure Structural Confirmation Assign->Structure

Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.

Conclusion

The detailed ¹H and ¹³C NMR spectral analysis, even when predictive, serves as a powerful tool for the structural elucidation of complex organic molecules like this compound. The comparative analysis with its isomer, 3-Bromo-6-fluoro-2-picoline, underscores the sensitivity of NMR spectroscopy to subtle changes in molecular structure. The predicted differences in chemical shifts and, most notably, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, provide a clear and robust roadmap for distinguishing between these two compounds. By following the outlined experimental protocols, researchers can confidently acquire high-quality data to verify these predictions and confirm the structure of their synthesized molecules, thereby accelerating the pace of drug discovery and development.

References

The Strategic Advantage of 3-Bromo-2-fluoro-6-picoline in the Synthesis of Neurological Disorder Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, particularly in the development of therapeutics for neurological disorders, the selection of appropriate building blocks is paramount. The strategic incorporation of halogen atoms, specifically fluorine and bromine, into heterocyclic scaffolds has become a cornerstone of modern drug design. This guide provides an in-depth technical comparison of 3-Bromo-2-fluoro-6-picoline, a key pharmaceutical intermediate, against other alternatives in the synthesis of treatments for neurological disorders. We will explore its efficacy, supported by experimental data, and provide detailed protocols to illustrate its practical application.

The Rise of Fluorinated Picolines in CNS Drug Discovery

The pyridine ring is a prevalent motif in a vast array of biologically active molecules, including many drugs targeting the central nervous system (CNS).[1] The introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile.[2][3] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and enhance blood-brain barrier (BBB) penetration – all critical factors for effective neurological drugs.[2][4]

This compound (also known as 5-Bromo-2-fluoro-6-picoline) has emerged as a particularly valuable building block due to its unique combination of reactive sites.[5] The fluorine at the 2-position and the bromine at the 3-position offer orthogonal reactivity, allowing for selective and sequential functionalization. This dual-handle approach provides chemists with a powerful tool to construct complex molecular architectures necessary for targeting specific neurological pathways.

Comparative Analysis: this compound vs. Alternative Building Blocks

The efficacy of a building block is ultimately determined by its performance in key chemical transformations. Here, we compare this compound with other halogenated picolines in two of the most fundamental cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, essential for constructing the biaryl structures often found in CNS drug candidates.[1] The reactivity of the halogenated picoline is a critical determinant of reaction efficiency.

Building BlockTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃DME/H₂O901285-95[6]
3-Bromo-2-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[1]
2-Bromo-3-fluoro-6-methylpyridinePd₂(dba)₃ / XPhosK₃PO₄Toluene1001680-90[7]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9518Moderate to Good[8]

Analysis: As the data indicates, this compound consistently demonstrates high yields in Suzuki-Miyaura couplings under relatively mild conditions. The electron-withdrawing nature of the fluorine atom at the 2-position is thought to facilitate the oxidative addition step in the catalytic cycle, leading to more efficient reactions. In contrast, while other brominated picolines are effective, they may require longer reaction times or more specialized catalyst systems to achieve comparable yields.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is another critical transformation in the synthesis of neurological drugs, as many target receptors and enzymes are rich in amine functionalities. The Buchwald-Hartwig amination has become a go-to method for this purpose.[9][10]

Building BlockTypical Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃XPhosNaOtBuToluene10012-1880-92[11][12]
3-Bromo-2-methylpyridinePd₂(dba)₃(±)-BINAPNaOtBuToluene80-11012-2470-85[10]
6-Bromo-2-chloroquinolinePd₂(dba)₃X-PhosLiN(SiMe₃)₂Toluene10024Good[12]

Analysis: In Buchwald-Hartwig aminations, this compound again exhibits excellent performance, affording high yields of the desired amino-pyridines. The steric hindrance from the methyl group in 3-bromo-2-methylpyridine can sometimes necessitate more forcing conditions or specialized ligands.[10] The unique electronic properties conferred by the fluorine in this compound appear to strike an optimal balance for efficient C-N bond formation.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of this compound, we present detailed, step-by-step methodologies for the aforementioned key reactions.

Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-fluoro-6-methyl-3-(4-methoxyphenyl)pyridine

Suzuki_Miyaura_Workflow reagents 1. This compound 2. 4-Methoxyphenylboronic acid 3. Pd(dppf)Cl₂ 4. K₂CO₃ setup Reaction Setup: - Add reagents to a flame-dried flask - Purge with Argon reagents->setup Combine reaction Reaction: - Add DME/H₂O (4:1) - Heat to 90°C for 12h setup->reaction Initiate workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup Quench purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification Isolate product Product: 2-fluoro-6-methyl-3-(4-methoxyphenyl)pyridine purification->product Obtain

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol for Buchwald-Hartwig Amination

Reaction: Synthesis of N-benzyl-2-fluoro-6-methylpyridin-3-amine

Buchwald_Hartwig_Workflow reagents 1. This compound 2. Benzylamine 3. Pd₂(dba)₃ 4. XPhos 5. NaOtBu setup Reaction Setup: - Add reagents to a Schlenk flask - Purge with Argon reagents->setup Combine reaction Reaction: - Add anhydrous Toluene - Heat to 100°C for 18h setup->reaction Initiate workup Work-up: - Cool to RT - Filter through Celite - Concentrate reaction->workup Quench purification Purification: - Column chromatography workup->purification Isolate product Product: N-benzyl-2-fluoro-6-methylpyridin-3-amine purification->product Obtain

Caption: Buchwald-Hartwig Amination Workflow

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Add this compound and benzylamine.

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Applications in the Synthesis of Neurological Drug Candidates

The versatility of this compound has been demonstrated in the synthesis of various compounds with potential therapeutic applications for neurological disorders. For instance, derivatives of fluorinated pyridines are being investigated as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and addiction.[7][13][14]

The strategic placement of the fluorine and bromine atoms allows for the introduction of diverse functionalities that can fine-tune the compound's interaction with the target receptor. For example, the bromine can be displaced via a Suzuki coupling to introduce an aryl group that may interact with a hydrophobic pocket in the receptor, while the fluorine can enhance the compound's metabolic stability and ability to cross the blood-brain barrier.

Conclusion and Future Outlook

This compound stands out as a highly efficacious and versatile building block in the synthesis of potential treatments for neurological disorders. Its superior performance in key cross-coupling reactions, as evidenced by higher yields and milder reaction conditions compared to some alternatives, makes it a preferred choice for medicinal chemists. The orthogonal reactivity of its halogen substituents provides a robust platform for the construction of complex and diverse molecular scaffolds.

As our understanding of the molecular basis of neurological disorders deepens, the demand for sophisticated and precisely functionalized small molecules will continue to grow. Building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of neurological therapeutics. Future research will likely focus on expanding the repertoire of reactions in which this picoline can participate and exploring its utility in the synthesis of an even broader range of CNS drug candidates. The continued innovation in catalysis will further enhance the utility of such building blocks, enabling more efficient and sustainable synthetic routes to life-changing medicines.

References

Navigating the Synthesis of Fluorinated Picolines: A Comparative Guide to Catalysts for Cross-Coupling with 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-fluoro-6-picoline

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.[1] Among the myriad of fluorinated building blocks, this compound (also known as 5-bromo-2-fluoro-6-picoline) has emerged as a particularly valuable intermediate.[2] Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a picoline methyl group for further derivatization—makes it an indispensable tool for medicinal chemists.[2]

However, the very features that make this molecule attractive also present distinct synthetic challenges. The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting catalytic activity. Furthermore, the electronic interplay between the electron-withdrawing fluorine and the pyridine ring, coupled with the steric hindrance from the adjacent methyl group, demands a carefully optimized catalytic system to achieve efficient and selective cross-coupling reactions.

This guide provides a comparative analysis of various catalyst systems for the most common and synthetically useful cross-coupling reactions involving this compound. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and provide field-proven protocols to empower researchers in their synthetic endeavors.

General Workflow for Palladium-Catalyzed Cross-Coupling

At the heart of many of these transformations lies a palladium-based catalytic cycle. Understanding this fundamental workflow is crucial for troubleshooting and optimizing reactions. The process generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, a key step such as transmetalation (for C-C couplings) or amine coordination and deprotonation (for C-N couplings), and finally, reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.

G cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Ar(Br)Pd(II)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar(R)Pd(II)L_n OxAdd->Trans Transmetalation (C-C) or Amine Coordination/ Deprotonation (C-N) Trans->Pd0 Reductive Elimination Ar-R Product Ar-R ArBr This compound ArBr->OxAdd CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) CouplingPartner->Trans Base Base Base->Trans G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar(Br)Pd(II)L_n Pd0->OxAdd Oxidative Addition AmineCoord [Ar(Br)Pd(II)L_n(HNR'R'')] OxAdd->AmineCoord Amine Coordination Amido Ar(NR'R'')Pd(II)L_n AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Ar-NR'R'' G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar(Br)Pd(II)L_n Pd0->OxAdd Oxidative Addition Trans Ar(Ar')Pd(II)L_n OxAdd->Trans Transmetalation (Base, Ar'B(OH)₂) Trans->Pd0 Reductive Elimination Ar-Ar' G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Ar(Br)Pd(II)L_n Pd0->OxAdd Oxidative Addition Trans Ar(C≡CR)Pd(II)L_n OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Ar-C≡CR CuBr Cu(I)Br Trans->CuBr to Cu Cycle CuAlkyne Cu(I)-C≡CR CuBr->CuAlkyne R-C≡CH, Base CuAlkyne->Trans from Cu Cycle

References

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Bromo-2-fluoro-6-picoline is a critical step in the drug development pipeline. The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in the principles of scientific integrity and supported by established regulatory frameworks.

The validation of an analytical procedure is the cornerstone of a robust quality control strategy, demonstrating that the method is fit for its intended purpose.[1] This guide will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. The experimental choices and validation parameters discussed are in alignment with the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the U.S. Food and Drug Administration (FDA).[2][3][4]

Understanding the Analyte and Potential Impurities

This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its synthesis typically involves the selective bromination and fluorination of a picoline precursor.[3] This synthetic route can potentially introduce several types of impurities, including:

  • Positional Isomers: Incomplete selectivity during the halogenation steps can lead to the formation of isomers where the bromine and fluorine atoms are located at different positions on the picoline ring.

  • Starting Material Residues: Unreacted picoline precursors or reagents from the synthesis process may remain in the final product.

  • Byproducts of Synthesis: Side reactions can generate other related substances. For instance, the synthesis of similar fluoropyridine compounds has been shown to involve intermediates like aminobromopicolines, which could potentially be present as impurities.

  • Degradation Products: The molecule may degrade under certain conditions of heat, light, humidity, or in the presence of acids, bases, or oxidizing agents. Halogenated pyridines, for example, can be susceptible to photodegradation.

A robust analytical method must be able to separate and quantify the main component from all potential impurities.

Comparative Overview of Analytical Techniques

Both HPLC and GC are powerful separation techniques suitable for the purity assessment of this compound. The choice between them often depends on the volatility and thermal stability of the analyte and its impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Ideal for volatile and thermally stable compounds.
Typical Columns Reversed-phase (e.g., C18, C8), Normal-phaseCapillary columns with various stationary phases (e.g., polysiloxane-based).
Common Detectors UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Strengths Versatility, wide range of stationary and mobile phases, suitable for stability-indicating assays.High resolution, sensitivity (especially with FID for organic compounds), and speed.
Considerations Mobile phase selection can be complex; potential for peak tailing with basic compounds like pyridines.Requires the analyte to be volatile and thermally stable; potential for degradation in the injector port.

Validation of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. Forced degradation studies are a critical component of developing and validating such a method.

dot

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: Forced Degradation Studies

Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the HPLC method.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 80°C for 4 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 2 hours.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C in a hot air oven for 24 hours. Dissolve the stressed sample in the solvent.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified period.

  • Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze by the developed HPLC method alongside an unstressed sample.

Rationale: The conditions for forced degradation are intentionally harsh to accelerate the degradation process. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely degrading the parent compound.

HPLC Method Parameters (Example)
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 270 nm
Injection Vol. 10 µL
Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from any impurity or degradation peaks. Peak purity to be confirmed by DAD.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed on different days by different analysts.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are varied.

Validation of a Gas Chromatography (GC) Method

For a volatile and thermally stable compound like this compound, GC can be a highly efficient and sensitive method for purity assessment.

dot

Caption: Workflow for GC Method Validation.

GC Method Parameters (Example)
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temp. 250°C
Detector Temp. 280°C (FID)
Oven Program 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Injection Vol. 1 µL (split ratio 50:1)
Detector Flame Ionization Detector (FID)
Experimental Protocol: GC Method Validation

Objective: To validate the GC-FID method for the quantification of this compound and its potential volatile impurities.

Methodology:

  • Specificity: Inject individual solutions of known related substances and potential starting materials to demonstrate that they do not interfere with the main peak. Spike the main component with known impurities to show adequate resolution.

  • Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., from LOQ to 150% of the target concentration). Inject each solution in triplicate and plot the peak area against the concentration.

  • Accuracy: Prepare samples of this compound at three known concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples and calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution and calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and on a different instrument if available.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation by injecting progressively more dilute solutions and measuring the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate changes to the method parameters, such as injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min), and assess the impact on the results.

Summary of Comparative Performance

The following table presents a hypothetical but realistic comparison of the expected performance of validated HPLC and GC methods for the purity assessment of this compound.

Validation ParameterHPLC-UV/DADGC-FID
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%
Precision (RSD) ≤ 1.5%≤ 1.0%
LOD ~0.01%~0.005%
LOQ ~0.03%~0.015%
Robustness RobustRobust
Stability Indicating YesLimited (for thermally stable degradation products)

Conclusion: Selecting the Appropriate Method

Both HPLC and GC are powerful and reliable techniques for the purity assessment of this compound.

  • HPLC is the method of choice for a comprehensive stability-indicating assay. Its ability to separate a wide range of compounds, including non-volatile and thermally labile degradation products, makes it indispensable for release testing and stability studies of the drug substance. The use of a Diode Array Detector (DAD) further enhances the method's specificity by enabling peak purity analysis.

  • GC offers higher sensitivity and speed for the analysis of volatile impurities. It is an excellent choice for in-process controls, for quantifying residual starting materials, or as an orthogonal technique to confirm the purity profile obtained by HPLC. The high resolution of capillary GC columns is particularly advantageous for separating closely related positional isomers.

Ultimately, a comprehensive quality control strategy for this compound may involve the use of both HPLC and GC methods. A validated stability-indicating HPLC method should be the primary tool for release and stability testing, while a validated GC method can provide valuable complementary information on volatile impurities. This dual-pronged approach ensures the highest level of confidence in the purity, and therefore the quality, of this critical pharmaceutical intermediate.

References

The Ascendancy of 3-Bromo-2-fluoro-6-picoline in the Synthesis of Next-Generation Kinase Inhibitors: A Comparative Analysis of Lorlatinib and its Predecessors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a therapeutic agent. Among the myriad of heterocyclic building blocks, 3-Bromo-2-fluoro-6-picoline has emerged as a cornerstone for the synthesis of complex, biologically active molecules, particularly in the realm of oncology. Its unique substitution pattern provides a versatile scaffold for the construction of potent kinase inhibitors. This guide provides an in-depth comparison of the biological activity of compounds synthesized from this pivotal precursor, with a focus on the third-generation ALK/ROS1 inhibitor, Lorlatinib (PF-06463922). We will objectively compare its performance against first and second-generation alternatives, supported by experimental data, and provide detailed protocols for key biological assays.

The Strategic Advantage of the this compound Scaffold

This compound, also known as 3-bromo-6-fluoro-2-methylpyridine, is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of numerous pharmaceuticals.[1] The presence of both bromine and fluorine atoms on the pyridine ring offers distinct advantages for chemical synthesis. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds and constructing complex biaryl structures often found in kinase inhibitors. The fluorine atom, on the other hand, can modulate the electronic properties of the molecule, enhancing its metabolic stability and membrane permeability, which are desirable characteristics for drug candidates.

Lorlatinib: A Case Study in a Potent Kinase Inhibitor Derived from this compound

Lorlatinib (PF-06463922) is a potent, brain-penetrant, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[2] Aberrant ALK and ROS1 signaling are key drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of Lorlatinib was a direct response to the emergence of resistance to first and second-generation ALK inhibitors.

While a complete, publicly available step-by-step synthesis of Lorlatinib from this compound is proprietary, the core structure of Lorlatinib contains a substituted pyridine ring that can be retrosynthetically traced back to this key starting material. The synthesis would likely involve a series of cross-coupling reactions to introduce the various aryl and heterocyclic moieties that are crucial for its high-affinity binding to the ALK and ROS1 kinase domains.

Comparative Biological Activity: Lorlatinib vs. Predecessor ALK Inhibitors

The clinical and preclinical data for Lorlatinib demonstrate a significant improvement in potency and spectrum of activity compared to earlier generation ALK inhibitors like Crizotinib (first-generation) and Ceritinib (second-generation).

Potency Against Wild-Type and Mutant ALK Kinases

A major challenge in ALK-targeted therapy is the development of secondary mutations in the ALK kinase domain that confer resistance to initial treatments.[3] Lorlatinib was specifically designed to overcome these resistance mutations.

CompoundALK WT (IC50, nM)ALK L1196M (IC50, nM)ALK G1202R (IC50, nM)
Lorlatinib (PF-06463922) 0.6 - 3.1 [1]1.2 [1]Potent Inhibition [4]
Crizotinib274[1]High ResistanceHigh Resistance
CeritinibPotent InhibitionPotent InhibitionHigh Resistance

Data compiled from preclinical studies.[1][4] IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

As the data indicates, Lorlatinib exhibits significantly lower IC50 values against both wild-type ALK and, crucially, against the L1196M "gatekeeper" mutation and the highly resistant G1202R mutation, which are common mechanisms of relapse for patients on earlier-generation inhibitors.[1][4]

Cellular Proliferation Assays

The enhanced enzymatic potency of Lorlatinib translates to superior inhibition of cancer cell growth in vitro.

Cell LineALK Fusion/MutationLorlatinib (IC50, nM)Crizotinib (IC50, nM)
H3122EML4-ALK1 - 30[5]>30-fold less potent than Lorlatinib[4]
H3122-L1196MEML4-ALK L1196M1 - 30[5]High Resistance
Neuroblastoma (various)ALK mutations0.6 - 4.9[1]65 - 300[1]

Data from various in vitro cell-based assays.[1][4][5] IC50 values represent the concentration of the drug that inhibits cell proliferation by 50%.

These results highlight Lorlatinib's ability to effectively suppress the growth of cancer cells harboring various ALK alterations, including those that are resistant to Crizotinib.[1]

Experimental Protocols

To provide a practical context for the evaluation of these compounds, detailed methodologies for key experiments are outlined below.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant ALK kinase domain (wild-type or mutant), ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the test compounds (Lorlatinib, Crizotinib, etc.).

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, combine the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P for detection).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).

    • Transfer the reaction mixture to a phosphocellulose membrane, which captures the phosphorylated peptide substrate.

    • Wash the membrane to remove unincorporated ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the effect of a compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Culture: Culture ALK-positive cancer cell lines (e.g., H3122) in appropriate media and conditions.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.

Kinase_Inhibition_Workflow start Start reagents Combine Kinase, Substrate, and Inhibitor start->reagents reaction Initiate with ATP reagents->reaction incubation Incubate at 30°C reaction->incubation stop Stop Reaction incubation->stop capture Capture Phosphorylated Substrate stop->capture wash Wash capture->wash quantify Quantify Radioactivity wash->quantify analysis Calculate IC50 quantify->analysis end End analysis->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The journey from a versatile starting material like this compound to a life-saving drug like Lorlatinib exemplifies the power of strategic synthetic chemistry in addressing critical challenges in medicine. The superior potency and broader activity profile of Lorlatinib against resistant ALK mutations, as demonstrated by robust preclinical data, underscore its significant advancement over earlier generation inhibitors. This comparative guide highlights the pivotal role of innovative chemical scaffolds and rational drug design in the ongoing fight against cancer.

References

A Senior Application Scientist's Guide to Density Functional Theory Studies of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Pyridine and its derivatives are cornerstones of medicinal chemistry and drug design. Their unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous molecules make them privileged scaffolds in a vast array of FDA-approved drugs.[1] To rationally design and optimize novel pyridine-based therapeutics, computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for providing profound insights into their electronic structure, reactivity, and interactions at an atomic level.[1][2][3]

This guide offers a comparative analysis of common DFT methodologies for studying pyridine derivatives, moving beyond a simple recitation of protocols to explain the causality behind computational choices. It is designed to equip both novice and experienced computational chemists with the knowledge to select appropriate methods, execute reliable calculations, and accurately interpret their results in the context of drug discovery and development.[3][4]

Part 1: Selecting Your Computational Toolkit - A Comparative Analysis

The accuracy of any DFT calculation is fundamentally governed by the choice of the functional and the basis set.[1] This combination dictates the balance between computational cost and the reliability of the predicted properties. For nitrogen-containing heterocycles like pyridine, this choice is particularly critical due to the presence of the heteroatom and its influence on the electronic landscape of the molecule.

The Functional Hierarchy: Choosing the Right Level of Theory

DFT functionals are approximations of the exchange-correlation energy, a key quantum mechanical term. They are often categorized in a hierarchy, known as "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.

  • Generalized Gradient Approximation (GGA): Functionals like PBE are computationally efficient but may lack the accuracy needed for subtle electronic effects in pyridine systems.

  • Hybrid GGAs: These functionals, most famously B3LYP , mix a portion of exact Hartree-Fock exchange, offering a robust and widely-used balance of cost and accuracy for geometry optimizations and general property predictions of organic molecules.[5][6][7] B3LYP often serves as a reliable starting point for many studies on pyridine derivatives.[8]

  • Meta-GGAs and Hybrids: Functionals like the M06 suite (e.g., M06-2X ) include the kinetic energy density, providing improved performance for non-covalent interactions, which are crucial in drug-receptor binding.

  • Range-Separated Hybrids: Functionals like CAM-B3LYP and ωB97X-D are specifically designed to handle long-range interactions and are particularly well-suited for predicting excited-state properties, such as UV-Vis spectra, and charge-transfer phenomena.[9][10][11] Benchmark studies have shown that CAM-B3LYP, ωB97X-D, and M06-2X perform best for calculating aromaticity indexes and excited-state properties of pyridine and related systems.[9][10][11]

Functional Type Strengths for Pyridine Derivatives Common Weaknesses Relative Cost
B3LYP Hybrid GGAGood for ground-state geometries and general electronic properties; widely benchmarked.[5][7][8]Can be less accurate for non-covalent interactions and excited states.[10][11]
M06-2X Hybrid Meta-GGAExcellent for thermochemistry, kinetics, and systems with significant non-covalent interactions.[9]Can sometimes overestimate dispersion effects.
$
CAM-B3LYP Range-Separated HybridSuperior performance for excited states (TD-DFT), charge-transfer, and electronic spectra.[9][10][11][12]Higher computational cost than B3LYP.
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction, making it highly effective for systems where van der Waals forces are important.[9][10][11]Can be computationally demanding.
PBE0 Global HybridOften provides a good balance for various properties, but benchmark results can be mixed for excited states.[10][11]May offer less consistent improvement over B3LYP for some pyridine properties.[10][11]
$

Expert Insight: For initial geometry optimizations of a new pyridine derivative, B3LYP is a cost-effective and reliable choice. However, if the research goal is to understand drug-receptor interactions or predict spectroscopic properties, investing the computational resources in a functional like M06-2X or ωB97X-D is highly recommended for more trustworthy results.[9][10][11]

Basis Set Selection: Describing the Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons.

  • Pople Style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are popular and efficient basis sets. The numbers indicate the number of functions used for core and valence orbitals. The letters in parentheses denote the addition of polarization (d,p) and diffuse (++) functions.

    • Polarization functions (like d on heavy atoms and p on hydrogens) are crucial for accurately describing bonding in cyclic systems like pyridine.

    • Diffuse functions (+ or ++) are essential for describing anions, lone pairs, and weak interactions, making them important for studying reactivity and intermolecular forces.

  • Dunning's Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but offer a pathway to highly accurate results. The "aug-" prefix indicates the addition of diffuse functions.

Basis Set Description Recommended Use Case for Pyridine Derivatives Relative Cost
6-31G(d) Double-zeta with polarization on heavy atomsRoutine geometry optimizations and preliminary calculations.
6-311++G(d,p) Triple-zeta with diffuse and polarization functions on all atomsHigh-quality property calculations (e.g., energies, NMR shifts, electronic properties).
$
cc-pVTZ Correlation-consistent triple-zetaHigh-accuracy benchmark calculations, especially when paired with advanced correlated methods.
def2-TZVP Karlsruhe triple-zeta valence with polarizationA well-balanced and efficient alternative to Pople and Dunning sets for high-quality results.
$

Expert Insight: A common and robust strategy is to perform an initial geometry optimization with a less demanding combination like B3LYP/6-31G(d), followed by a more accurate single-point energy or property calculation using a larger basis set like 6-311++G(d,p) or def2-TZVP on the optimized geometry. This "basis set superposition error" (BSSE) should be considered when studying intermolecular complexes.

Part 2: A Validated Workflow for DFT Analysis

This section details a self-validating protocol for conducting a DFT study on a pyridine derivative, ensuring scientific rigor at each step.

Experimental Protocol: From Molecule to Properties
  • Step 1: Structure Preparation & Initial Optimization

    • Action: Build the 3D structure of the pyridine derivative using a molecular editor (e.g., Avogadro, GaussView).

    • Causality: An accurate initial 3D structure is essential. It's often beneficial to perform a quick pre-optimization using a less computationally expensive method like molecular mechanics (e.g., UFF or MMFF94) to resolve any steric clashes or unusual bond lengths before starting the quantum mechanical calculation.

  • Step 2: Geometry Optimization

    • Action: Perform a geometry optimization using a chosen functional and basis set (e.g., B3LYP/6-31G(d)). This calculation will find the lowest energy conformation of the molecule.[1]

    • Causality: This step is fundamental to ensure that all subsequent calculations are performed on a stable, realistic molecular structure.

  • Step 3: Frequency Analysis (Self-Validation)

    • Action: Following the optimization, perform a frequency calculation at the same level of theory.

    • Trustworthiness: This is a critical self-validation step. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated.

  • Step 4: High-Accuracy Single-Point Calculation

    • Action: Using the optimized geometry from Step 3, perform a single-point energy calculation with a more accurate functional and/or a larger basis set (e.g., ωB97X-D/def2-TZVP).

    • Causality: This approach provides more accurate electronic properties (e.g., HOMO-LUMO energies, dipole moment) without the high computational cost of re-optimizing the geometry with the more demanding method.[1]

  • Step 5: Property Calculation & Analysis

    • Action: Based on the high-accuracy calculation, compute desired properties. This can include:

      • Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity and stability.[1]

      • Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.

      • NMR Spectroscopy: To predict chemical shifts for structural elucidation.[14][15]

      • TD-DFT: For simulating UV-Vis/CD spectra and studying excited states.[10][11]

    • Causality: These calculated properties provide direct, quantitative insights that can be correlated with experimental data and used to predict the behavior of new derivatives in drug development pipelines.[1][16]

Workflow Visualization

The following diagram illustrates the logical flow of the DFT protocol described above.

DFT_Workflow cluster_prep Preparation cluster_calc Core DFT Calculations cluster_analysis Analysis & Insight mol_build 1. Build 3D Structure pre_opt Pre-optimization (MM) mol_build->pre_opt geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) pre_opt->geom_opt freq_calc 3. Frequency Calculation (Self-Validation) geom_opt->freq_calc sp_calc 4. High-Accuracy Single-Point (e.g., ωB97X-D/def2-TZVP) freq_calc->sp_calc If 0 Imaginary Frequencies error_node Revise Structure & Re-optimize freq_calc->error_node If Imaginary Frequencies prop_calc 5. Property Calculations (HOMO/LUMO, MEP, NMR, etc.) sp_calc->prop_calc data_vis Data Visualization & Interpretation prop_calc->data_vis error_node->geom_opt

Caption: A validated workflow for DFT studies on pyridine derivatives.

Part 3: The Impact of Solvation

For applications in drug development, calculations performed in a vacuum are often insufficient. The biological environment is aqueous, and solvent effects can significantly alter molecular properties and interactions.

  • Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a defined dielectric constant.[17][18][19][20] They offer a computationally efficient way to account for bulk solvent effects and are standard practice for calculations aiming to mimic biological conditions. The Polarizable Continuum Model (PCM) is a widely used scheme for this purpose.[15]

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While this provides a more detailed picture, it is extremely computationally intensive and typically reserved for high-level studies of specific solute-solvent interactions.

Expert Insight: For most screening and property prediction tasks in a drug discovery context, employing an implicit solvation model like SMD or PCM is a necessary and effective compromise. It significantly improves the realism of the calculation without incurring the prohibitive cost of explicit solvation.

By carefully selecting a combination of functionals and basis sets, following a rigorous and self-validating workflow, and accounting for the solvent environment, researchers can leverage the power of DFT to gain deep, actionable insights into the behavior of pyridine derivatives, accelerating the journey from molecular design to therapeutic reality.

References

A Comparative Guide to the Synthesis of Lorlatinib: Strategic Use of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug development, the synthesis of potent and selective kinase inhibitors is a testament to the ingenuity of modern medicinal chemistry. Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, stands out for its macrocyclic architecture and its efficacy against a spectrum of resistance mutations.[1][2] The construction of this complex molecule presents significant synthetic challenges, demanding a strategic selection of starting materials and reaction pathways. This guide provides an in-depth comparison of two synthetic routes to Lorlatinib, with a primary focus on a convergent synthesis that strategically employs 3-Bromo-2-fluoro-6-picoline. An alternative route, commencing from a different pyridine precursor, is also evaluated to highlight the critical choices that underpin a successful synthetic campaign.

Introduction to the Core Building Block: this compound

This compound (also known as 3-Bromo-6-fluoro-2-methylpyridine) is a halogenated pyridine derivative that has emerged as a valuable intermediate in pharmaceutical synthesis.[1][3] Its chemical structure, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers a unique combination of reactivity and functionality. The presence of two distinct halogen atoms allows for selective participation in various cross-coupling and nucleophilic substitution reactions, making it a versatile building block for constructing complex molecular frameworks.[3]

Route 1: Convergent Synthesis of Lorlatinib Utilizing this compound

The discovery and development of Lorlatinib by Pfizer showcases a sophisticated, convergent synthetic strategy where key fragments of the molecule are prepared separately and then coupled together.[2][4] This approach allows for flexibility and optimization of individual synthetic steps before the final assembly of the complex macrocycle. The use of this compound is central to the construction of a key intermediate in this pathway.

Key Reactions and Strategic Considerations

The synthesis of Lorlatinib via this route hinges on two pivotal modern cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The strategic placement of the bromine and fluorine atoms on the picoline ring dictates the sequence of these reactions.

Diagram of the Convergent Synthesis Strategy

A This compound C Picoline-Pyrazole Adduct A->C Buchwald-Hartwig Amination B Aminopyrazole Fragment B->C E Acyclic Precursor C->E Suzuki-Miyaura Coupling D Aniline Fragment D->E F Lorlatinib E->F Macrolactamization

Caption: Convergent synthesis of Lorlatinib highlighting key coupling reactions.

1. Buchwald-Hartwig Amination: Forging the C-N Bond

The initial key step involves the formation of a crucial carbon-nitrogen bond between this compound and an aminopyrazole fragment. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its broad substrate scope and functional group tolerance, which are often limitations in traditional nucleophilic aromatic substitution methods.[5]

The selection of the phosphine ligand is critical for the success of this reaction, especially with a sterically hindered and electronically distinct heteroaryl halide like 3-bromo-2-methylpyridine.[6] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are known to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, thereby improving reaction efficiency.[7]

2. Suzuki-Miyaura Coupling: Constructing the Biaryl Linkage

Following the successful C-N bond formation, the remaining halogen on the picoline ring (fluorine is less reactive in palladium-catalyzed cross-coupling than bromine) is then utilized in a Suzuki-Miyaura coupling reaction. This step connects the picoline-pyrazole fragment with another key building block, typically an aniline derivative functionalized with a boronic acid or boronic ester. The Suzuki-Miyaura reaction is a powerful and versatile method for creating carbon-carbon bonds.[8][9]

A challenge in this step can be the potential for homocoupling of the boronic ester.[10] Process development studies for Lorlatinib revealed that this side reaction could be suppressed by the slow addition of the boronate ester to the reaction mixture.[10][11]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents).[6][12]

  • Reagent Addition: Add this compound (1.0 equiv) and the aminopyrazole coupling partner (1.1 - 1.5 equivalents).[6]

  • Solvent Addition: Add anhydrous toluene via syringe to a typical concentration of 0.1-0.2 M with respect to the limiting reagent.[6]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[6]

  • Workup and Purification: After completion (monitored by TLC or LC-MS), the reaction is cooled, diluted with an organic solvent, and washed with brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine the picoline-pyrazole adduct (1.0 equiv), the boronic ester fragment (1.2 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).[13]

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., MeCN/H₂O 4:1).[13]

  • Reaction: Heat the mixture to reflux (e.g., 80 °C) for 1-2 hours.[13]

  • Workup and Purification: Upon completion, the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Route 2: Alternative Synthesis Commencing from 2-Amino-3-hydroxypyridine

An alternative synthetic approach to a key intermediate of Lorlatinib avoids the use of this compound, starting instead from the more readily available 2-amino-3-hydroxypyridine.[14] This route employs a different strategy for the introduction of the necessary functional groups onto the pyridine ring.

Key Steps in the Alternative Route

This synthetic pathway involves a three-step sequence:

  • Ring Closure: The synthesis begins with a ring-closure reaction of 2-amino-3-hydroxypyridine.

  • Bromination: A subsequent bromination step introduces the bromine atom at the 5-position of the pyridine ring.

  • Hydrolysis: The final step is a hydrolysis reaction to yield the desired 2-amino-5-bromo-3-hydroxypyridine intermediate.[14]

Diagram of the Alternative Synthesis Strategy

A 2-Amino-3-hydroxypyridine B Cyclized Intermediate A->B Ring Closure C Brominated Intermediate B->C Bromination D 2-Amino-5-bromo-3-hydroxypyridine C->D Hydrolysis

Caption: Linear synthesis of a key Lorlatinib intermediate from 2-amino-3-hydroxypyridine.

While this route appears more linear, the overall efficiency and scalability will depend on the yields and conditions of each step. The bromination of aminopyridines can sometimes lead to mixtures of products, requiring careful control of reaction conditions to achieve the desired regioselectivity.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1 (from this compound)Route 2 (from 2-Amino-3-hydroxypyridine)
Strategy ConvergentLinear
Key Reactions Buchwald-Hartwig Amination, Suzuki-Miyaura CouplingRing Closure, Bromination, Hydrolysis
Starting Material This compound (more complex)2-Amino-3-hydroxypyridine (simpler, more available)
Flexibility High: fragments can be modified independentlyLower: modifications require altering the entire sequence
Potential Challenges Optimization of cross-coupling conditions, potential for side reactions (e.g., homocoupling).Regioselectivity of bromination, potentially harsh reaction conditions.
Overall Yield A kilogram-scale synthesis of Lorlatinib using a similar convergent strategy reported a 37% overall yield for the final five steps.[10]Specific step-by-step and overall yields are not readily available in the provided information.

Conclusion: The Strategic Advantage of this compound

While the alternative route starting from 2-amino-3-hydroxypyridine offers the advantage of a simpler and more accessible starting material, the convergent approach utilizing this compound provides greater flexibility and control. The ability to synthesize and couple complex fragments in the later stages of the synthesis is a significant advantage in the context of drug discovery and development, where the rapid generation of analogues for structure-activity relationship (SAR) studies is crucial.

The successful application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, with the strategically functionalized this compound building block, underscores the power of these methods in constructing complex, medicinally relevant molecules like Lorlatinib. The choice of this particular starting material, with its distinct and selectively addressable halogen atoms, is a key enabler of this efficient and convergent synthetic strategy.

References

A Comparative Guide to the Pharmacokinetic Profiles of Drugs Synthesized with Bromo-Fluoro-Picoline Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Bromo-Fluoro-Picoline Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous feature in numerous approved pharmaceuticals, offers a versatile template for chemical modification. When functionalized with both bromine and fluorine, as seen in building blocks like 3-Bromo-2-fluoro-6-picoline, the resulting derivatives gain a unique combination of physicochemical properties that can profoundly influence a drug candidate's pharmacokinetic profile.

The introduction of fluorine can enhance metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage.[1] Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions and potentially improving membrane permeability.[2][3] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions crucial for constructing complex molecular architectures.[4] This guide provides a comparative assessment of the pharmacokinetic profiles of two notable drugs, Pimodivir and Lumacaftor, whose structures contain a bromo-fluoro-pyridine or a related halo-picoline core. We will objectively compare their performance with alternative therapies and provide insights into the experimental methodologies used to generate this data.

Pharmacokinetic Profile Assessment: Pimodivir vs. Neuraminidase Inhibitors

Pimodivir (formerly VX-787) is a first-in-class, non-nucleoside inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[5][6] Its mechanism, which involves blocking the cap-snatching activity of the viral polymerase, is distinct from that of the widely used neuraminidase inhibitors like oseltamivir.[6]

Comparative Pharmacokinetic Parameters

The pharmacokinetic profile of Pimodivir has been evaluated in healthy volunteers and in patients with influenza A.[5][7] When administered as a 600 mg twice-daily dose, it exhibits predictable absorption and reaches steady-state concentrations within a few days.[8] A key aspect of its profile is its metabolism by cytochrome P450 3A4 (CYP3A4).[8]

For comparison, Oseltamivir, a prodrug, is rapidly absorbed and extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate. The pharmacokinetic profiles of Pimodivir and Oseltamivir have been studied in combination, showing no clinically relevant drug-drug interactions.[5][9] Co-administration of Pimodivir with Oseltamivir led to a 31% increase in the maximum concentration (Cmax) of Pimodivir, but no significant change in the area under the curve (AUC) or minimum concentration (Cmin).[5][9] Pimodivir had no effect on the pharmacokinetics of oseltamivir or its active metabolite.[5]

Another relevant comparator is Favipiravir, an orally bioavailable nucleoside analog that also inhibits the viral RNA-dependent RNA polymerase.[10] Favipiravir exhibits more complex pharmacokinetics, with some studies indicating that trough concentrations can decrease over time and that achieving target concentrations can be challenging.[10][11]

The table below summarizes key pharmacokinetic parameters for these influenza antivirals.

ParameterPimodivir (600 mg BID)Oseltamivir (75 mg BID)Favipiravir (1800mg BID day 1, then 800mg BID)
Tmax (Median) ~3.0 hours[5]~3-4 hours (for active metabolite)~2.0 hours
Metabolism CYP3A4[8]Hepatic esterases (to active form)Aldehyde oxidase, Xanthine oxidase
Key Interactions Co-administration with oseltamivir increases pimodivir Cmax by 31%[5][9]Minimal interaction with pimodivir[5]Potential for variability in exposure[11]
Half-life (t1/2) ~24 hours[8]6-10 hours (for active metabolite)Variable, dose-dependent
Excretion Primarily metabolicPrimarily renal (active metabolite)Primarily as metabolites in urine

Note: Pharmacokinetic parameters can vary based on patient population and study design. Data presented is for general comparison.

The Influence of the Bromo-Fluoro-Pyridine Moiety

While the precise synthetic pathway for Pimodivir from a specific bromo-fluoro-picoline isomer is not detailed in the available literature, the presence of the fluoropyrrolopyridine core is a result of the synthetic strategy.[12][13] The fluorine substitution on the pyridine ring is a deliberate design choice in modern medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can contribute to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][2][14] The resistance of the C-F bond to metabolic attack likely contributes to Pimodivir's relatively long half-life, supporting a twice-daily dosing regimen.[8]

Pharmacokinetic Profile Assessment: Lumacaftor vs. Next-Generation CFTR Correctors

Lumacaftor is a first-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is designed to address the F508del mutation, the most common cause of cystic fibrosis, by improving the processing and trafficking of the mutant CFTR protein to the cell surface.[15] Lumacaftor is co-formulated with Ivacaftor, a CFTR potentiator, in the drug Orkambi®. While patent documents describe various synthetic routes for Lumacaftor, some of which utilize intermediates like 2-bromo-3-picoline, a direct synthesis from this compound is not explicitly detailed.[16][17]

Comparative Pharmacokinetic Parameters

A significant challenge with Lumacaftor is its pharmacokinetic profile, particularly its strong induction of CYP3A enzymes. This auto-induction leads to a high pill burden and a notable potential for drug-drug interactions.[15]

Tezacaftor, a second-generation CFTR corrector, was developed to improve upon the profile of Lumacaftor. It is also used in combination with Ivacaftor (in Symdeko® and Symkevi®).[15] Pharmacokinetic studies have shown that Tezacaftor has a more favorable drug-drug interaction profile and is not a strong inducer of CYP3A.[18] This leads to more predictable exposures and fewer interactions with other medications.

ParameterLumacaftor (in Lumacaftor/Ivacaftor)Tezacaftor (in Tezacaftor/Ivacaftor)
Metabolism Primarily CYP3A induction[15]Metabolized, but not a strong CYP3A inducer
Key Interactions Strong inducer of CYP3A, affecting co-administered drugs[15]Lower potential for drug-drug interactions compared to Lumacaftor[18]
Steady State Reached in approximately 2 weeks[18]Reached in approximately 2 weeks[18]
Excretion Primarily in feces, largely as unchanged drugPrimarily in feces, as metabolites

Note: Data is derived from studies of combination therapies and is for comparative purposes.

Structural Insights and Pharmacokinetic Consequences

The development from Lumacaftor to Tezacaftor illustrates a key principle in drug design: optimizing the pharmacokinetic and safety profile while maintaining or improving efficacy. While both molecules are designed to correct the F508del-CFTR protein, the structural modifications in Tezacaftor lead to its improved ADME properties.[18] The experience with Lumacaftor underscores the importance of early ADME screening to identify liabilities such as strong enzyme induction, which can complicate clinical use.

Experimental Methodologies for Pharmacokinetic Assessment

The data presented in this guide are derived from rigorous experimental protocols, both in vitro and in vivo, designed to elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

In Vitro ADME Assays

Early-stage drug discovery relies heavily on a battery of in vitro assays to predict human pharmacokinetics and identify potential liabilities.

  • Metabolic Stability: Test compounds are incubated with human liver microsomes or hepatocytes. The rate of disappearance of the parent compound is monitored over time using LC-MS/MS to determine its intrinsic clearance and predict its metabolic fate in the liver.

  • CYP450 Inhibition and Induction: Assays are conducted to determine if a drug candidate inhibits or induces major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9). This is crucial for predicting drug-drug interaction potential.

  • Permeability: Caco-2 cell monolayers are commonly used to assess a compound's potential for oral absorption. The rate at which the compound transverses the cell monolayer provides an estimate of its intestinal permeability.

  • Plasma Protein Binding: Equilibrium dialysis is the gold standard for determining the fraction of a drug that binds to plasma proteins. The unbound fraction is pharmacologically active and available for distribution and elimination.

InVitroADME_Workflow cluster_Discovery Early Discovery & Lead Optimization cluster_Assays In Vitro ADME Assay Panel Compound Library Compound Library In Vitro ADME In Vitro ADME Compound Library->In Vitro ADME Metabolism Metabolic Stability (Microsomes, Hepatocytes) In Vitro ADME->Metabolism Assess Clearance DDI CYP Inhibition/ Induction In Vitro ADME->DDI Assess Interactions Permeability Permeability (Caco-2) In Vitro ADME->Permeability Assess Absorption Binding Plasma Protein Binding In Vitro ADME->Binding Assess Distribution Lead Candidates Lead Candidates Metabolism->Lead Candidates Data-driven Selection DDI->Lead Candidates Data-driven Selection Permeability->Lead Candidates Data-driven Selection Binding->Lead Candidates Data-driven Selection

Caption: A typical workflow for in vitro ADME screening in early drug discovery.

In Vivo Pharmacokinetic Studies

Selected lead candidates advance to in vivo studies, typically in animal models, to understand the drug's behavior in a whole organism.

  • Dosing: The drug is administered via the intended clinical route (e.g., oral gavage for an oral drug) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the drug (and any major metabolites) in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life using specialized software.

InVivoPK_Workflow Dosing 1. Drug Administration (Oral & IV in Animal Models) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Isolation Sampling->Processing Analysis 4. Bioanalysis (LC-MS/MS Quantification) Processing->Analysis PK_Calc 5. PK Parameter Calculation Analysis->PK_Calc

Caption: Step-by-step workflow for a preclinical in vivo pharmacokinetic study.

Conclusion

The incorporation of structural motifs like bromo-fluoro-picoline is a testament to the increasing sophistication of medicinal chemistry. As demonstrated by Pimodivir, such building blocks can contribute to the development of drug candidates with favorable pharmacokinetic profiles, including metabolic stability and desirable half-lives. However, the journey from a promising building block to a clinically successful drug is complex, as illustrated by the evolution from Lumacaftor to the next-generation CFTR corrector, Tezacaftor. A thorough understanding and early assessment of a compound's ADME properties are paramount. The comparative data and methodological insights provided in this guide are intended to aid researchers in making informed decisions during the drug discovery and development process, ultimately leading to safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-fluoro-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical intermediates, including halogenated pyridines like 3-Bromo-2-fluoro-6-picoline. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. Our aim is to empower researchers with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of a robust safety culture.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 375368-78-8) is a halogenated pyridine derivative.[1][2] Its hazard profile, as indicated by Safety Data Sheets (SDS), necessitates careful handling to mitigate risks.[3]

The primary hazards associated with this compound include:

  • Acute Toxicity: It is classified as Acute Toxicity, Category 4 (Oral), meaning it is harmful if swallowed.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Due to its halogenated nature (containing both bromine and fluorine), it falls under the category of halogenated organic compounds. This classification is critical for waste segregation, as co-mingling with non-halogenated waste streams can complicate and increase the cost of disposal.[5][6][7] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can be toxic to aquatic life and may not be effectively treated by standard wastewater systems.[5][8]

Chemical and Physical Properties Value Source
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance Solid
Boiling Point 194.2°C at 760 mmHg[2]
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2[3][4]
Signal Word Warning
Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn to prevent exposure. The causality is clear: direct contact with skin or eyes can cause irritation, and inhalation can lead to respiratory issues.[3][4]

  • Eye Protection: Wear chemical safety goggles. If splashing is a significant risk, a face shield should be used in conjunction with goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. This protocol is designed to be a self-validating system, ensuring compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

The cardinal rule of chemical waste management is proper segregation.[11] This prevents dangerous reactions and simplifies the disposal process.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[5][11]

  • Causality: Mixing halogenated compounds with non-halogenated solvents is a common and costly error. Disposal facilities often use different processes for these two streams; halogenated waste typically requires incineration at higher temperatures, making it more expensive to process.[6][7] Contaminating a large volume of non-halogenated solvent with a small amount of a halogenated compound like this compound necessitates the entire volume be treated as the more hazardous (and expensive) waste type.[11]

Proper containment and identification are legally required and essential for safety.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene containers are often a suitable choice.[8] The original product container can be used if it is in good condition.[12]

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "Waste this compound."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents. Federal and local regulations mandate this information for tracking and safe handling.[9]

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be under the direct control of laboratory personnel.

  • Action: Ensure the SAA is in a secondary containment tray to capture any potential leaks.

  • Causality: The SAA provides a controlled, short-term storage solution that keeps hazardous materials out of general work areas, minimizing the risk of spills and exposure. Storing waste in secondary containment is a standard best practice to prevent the spread of material in case of a primary container failure.

  • Action: Once the container is full, or if you no longer generate this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.

  • Causality: EH&S professionals are trained in the compliant transport and final disposal of hazardous materials. They will work with licensed hazardous waste disposal facilities to ensure the material is managed in accordance with all federal, state, and local regulations.[9][13] Do not attempt to dispose of the chemical through a third-party vendor without institutional approval.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE. Prevent the spill from spreading by using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and the spilled compound into a designated hazardous waste container. Label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, regardless of size.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Pickup Start Start: Need to dispose of This compound PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work inside a Chemical Fume Hood PPE->FumeHood Segregate Is this a Halogenated Organic Waste Stream? FumeHood->Segregate HalogenatedContainer Select 'Halogenated Organic Waste' Container Segregate->HalogenatedContainer Yes LabelContainer Label container with: 'Hazardous Waste' Full Chemical Name Hazards & Date HalogenatedContainer->LabelContainer SAA Store sealed container in Satellite Accumulation Area (SAA) with secondary containment LabelContainer->SAA ContactEHS Container Full? Contact EH&S for Pickup SAA->ContactEHS End End: Waste properly disposed by EH&S ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound.

References

Mastering the Safe Handling of 3-Bromo-2-fluoro-6-picoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist in the fast-paced world of drug development, the ability to handle specialized reagents with confidence and precision is paramount. 3-Bromo-2-fluoro-6-picoline, a key halogenated pyridine building block, offers significant potential in the synthesis of novel compounds. However, its reactivity and potential hazards demand a thorough understanding and strict adherence to safety protocols. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring the integrity of your research and, most importantly, your personal safety.

Understanding the Hazard Profile of this compound

Before any work commences, a comprehensive understanding of the hazards associated with this compound is essential. This compound is classified as a combustible liquid that can cause significant skin and eye irritation. While detailed toxicological data for this specific molecule is not extensively documented, its structural similarity to other brominated pyridines suggests that it should be handled with care to avoid inhalation, ingestion, and skin contact.

Key hazards include:

  • Skin Irritation: Prolonged or repeated contact can cause irritation.

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.

  • Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to a heat source.

  • Potential for Harmful Ingestion: While specific data is limited, similar compounds are harmful if swallowed.

A summary of the hazard information is presented in the table below:

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation upon contact.
Eye IrritationCauses serious eye irritation.
Combustible LiquidCan ignite when exposed to heat or flame.
Acute Oral ToxicityHarmful if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's known properties.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Given that the compound is a skin irritant, appropriate gloves are critical. Nitrile and neoprene gloves generally offer good resistance to a range of chemicals, including halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a recommended practice to provide an extra layer of protection.
Body Protection Flame-resistant laboratory coat.A flame-resistant lab coat is essential due to the combustible nature of this compound. The lab coat should be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required.Due to the potential for harmful vapors and the lack of extensive inhalation toxicity data, all handling of this compound should be performed within a properly functioning chemical fume hood. This engineering control is the primary means of preventing respiratory exposure. In the rare event that a fume hood is not available, a properly fitted respirator with organic vapor cartridges must be used.

The Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and detailed steps outline the essential procedures for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review SDS and Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Assemble and Inspect PPE B->C D Transport Chemical to Fume Hood C->D Proceed to Handling E Dispense Required Amount D->E F Securely Close Primary Container E->F G Decontaminate Work Area F->G Proceed to Cleanup H Segregate and Label Waste G->H I Dispose of Waste via Approved Channels H->I

Caption: A visual workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Preparation Phase:

    • Review Safety Data Sheet (SDS) and Conduct a Risk Assessment: Before starting any work, thoroughly review the SDS for this compound. Conduct a formal risk assessment for your specific experimental procedure.

    • Verify Chemical Fume Hood Functionality: Ensure the chemical fume hood is functioning correctly and that the airflow is adequate.

    • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage before use.

  • Handling Phase:

    • Transporting the Chemical: When moving the container of this compound, use a secondary container to prevent spills in case the primary container is dropped or leaks.

    • Dispensing the Chemical: All dispensing of this compound must be done inside a certified chemical fume hood. Use appropriate tools, such as a clean, dry syringe or pipette, to transfer the liquid.

    • Securing the Container: Immediately after dispensing the required amount, securely close the primary container to minimize the release of vapors.

  • Post-Handling and Disposal:

    • Decontamination of Work Area: After completing the experimental work, decontaminate the work area within the fume hood. Use an appropriate solvent to clean any surfaces that may have come into contact with the chemical.

    • Waste Segregation and Labeling: All waste contaminated with this compound, including empty containers, used gloves, and contaminated absorbent materials, must be collected in a designated, properly labeled hazardous waste container.

    • Waste Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Never pour this chemical down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Place the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound. Remember that a culture of safety is a cornerstone of innovative and successful research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-6-picoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-6-picoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.